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Core Science & Biosynthesis

Foundational

Biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive overview of the biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a specialized 3-hydroxyacyl-CoA derivative. Synt...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a specialized 3-hydroxyacyl-CoA derivative. Synthesizing data from metabolic databases and the broader scientific literature, this document delineates a putative biosynthetic pathway originating from branched-chain amino acid catabolism and culminating in a key hydration step catalyzed by a peroxisomal enoyl-CoA hydratase. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism, metabolic pathways, and related therapeutic areas. It offers in-depth explanations of the biochemical logic, details the key enzymatic machinery, and provides actionable experimental protocols for pathway investigation.

Introduction: Situating a Unique Metabolite in Peroxisomal Lipid Metabolism

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a fatty acyl-CoA ester belonging to the class of 3-hydroxyacyl-CoAs[1]. These molecules are critical intermediates in the beta-oxidation of fatty acids, a fundamental process for energy production. The unique branched structure and methylene group of the target molecule suggest its origin is not from conventional straight-chain fatty acid metabolism but rather from a more specialized pathway, likely involving the breakdown of branched-chain amino acids or irregular fatty acids.

Evidence from metabolic pathway databases points to its formation within the peroxisome, a cellular organelle essential for the metabolism of very long-chain fatty acids, branched-chain fatty acids, and other lipids that cannot be processed by mitochondria[2][3][4]. While literature directly detailing this specific molecule is sparse, by examining its immediate precursors and the enzymes involved, we can construct a robust, scientifically-grounded model of its biosynthesis. This guide will explore this putative pathway, the key enzymes that drive it, and the experimental methods required to validate and quantify its components.

A Proposed Biosynthetic Pathway: From Branched-Chain Precursors to a Hydroxylated Intermediate

The biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is not a standalone pathway but is integrated within the broader network of cellular metabolism. The pathway is proposed to begin with the catabolism of a branched-chain amino acid, likely leucine, leading to a branched-chain acyl-CoA, which then undergoes a series of modifications.

Upstream Pathway: The Link to Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of BCAAs such as leucine, isoleucine, and valine is a primary source of branched-chain acyl-CoA esters in the cell[5][6]. These pathways initiate in the mitochondria and involve a transamination followed by an oxidative decarboxylation to produce acyl-CoA derivatives[5]. For instance, leucine degradation yields isovaleryl-CoA. It is hypothesized that a similar, or slightly modified, catabolic sequence provides the initial carbon skeleton for our target molecule. This branched-chain acyl-CoA then enters a peroxisomal beta-oxidation-like spiral.

The following diagram illustrates a plausible, inferred pathway leading to the direct precursor of our target molecule.

Upstream_Biosynthesis_Pathway cluster_0 Mitochondria / Cytosol cluster_1 Peroxisome BCAA Branched-Chain Amino Acid (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA Aminotransferase BCAcylCoA Branched-Chain Acyl-CoA BCKA->BCAcylCoA BCKDH Complex ModifiedOxidation Multiple Rounds of Modified β-Oxidation BCAcylCoA->ModifiedOxidation Transport & Activation Precursor trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA ModifiedOxidation->Precursor

Caption: Inferred upstream pathway for precursor synthesis.

The Terminal Hydration Step: Formation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

The definitive and well-documented step in the biosynthesis is the hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA . This reaction is catalyzed by an enoyl-CoA hydratase (EC 4.2.1.17)[7][8].

Reaction: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA + H₂O ⇌ 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA[7]

This hydration occurs across the C2-C3 double bond, adding a hydroxyl group to the beta-carbon (C3), a canonical step in fatty acid oxidation[7][9]. In the context of Drosophila melanogaster, this peroxisomal reaction is associated with the gene product of CG9577[2].

The Key Enzyme: Peroxisomal Enoyl-CoA Hydratase

Enoyl-CoA hydratases (ECH) are essential enzymes in the beta-oxidation of fatty acids in both mitochondria and peroxisomes[3][9]. They catalyze the stereospecific addition of a water molecule to a trans-2-enoyl-CoA substrate.

Catalytic Mechanism

The mechanism of ECH is highly efficient and involves two conserved glutamate residues within the active site[2][10]. These residues act in concert to polarize and activate a water molecule. The reaction proceeds via a syn-addition, where the hydroxyl group from water attacks the β-carbon (C3) and a proton is added to the α-carbon (C2) from the same side of the double bond[2][7].

Enzyme_Mechanism Substrate trans-2-Enoyl-CoA Substrate ActiveSite Enzyme Active Site (Glu-H₂O-Glu) Substrate->ActiveSite Binding TransitionState Oxyanion Transition State ActiveSite->TransitionState Water Attack on C3 Product 3-Hydroxyacyl-CoA Product TransitionState->Product Protonation of C2 Product->ActiveSite Release

Caption: Catalytic cycle of Enoyl-CoA Hydratase.

Peroxisomal Multifunctional Proteins

In peroxisomes, the enoyl-CoA hydratase activity is often one of several functions performed by a single polypeptide chain known as a multifunctional protein (MFP)[1][4][11]. These MFPs typically also possess 3-hydroxyacyl-CoA dehydrogenase activity, catalyzing two sequential steps of the beta-oxidation pathway[4]. This channeling of intermediates enhances metabolic efficiency. The human orthologs EHHADH and HSD17B4 are examples of such peroxisomal bifunctional enzymes[12]. It is highly probable that the enzyme responsible for synthesizing 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is part of such an MFP.

Experimental Protocols for Pathway Investigation

Validating the proposed pathway and quantifying its intermediates requires robust experimental methodologies. The following sections detail protocols for assaying the key enzyme activity and for analyzing the acyl-CoA metabolites.

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of an enoyl-CoA substrate by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl double bond.

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Substrate: Crotonyl-CoA (or a custom-synthesized precursor like trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA) at 10 mM in water.

  • Enzyme Source: Purified recombinant enzyme or peroxisomal fractions from tissue homogenates.

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm.

Procedure:

  • Prepare a 1 mL reaction mixture in a cuvette containing 980 µL of Assay Buffer.

  • Add 10 µL of the enzyme source to the cuvette and mix by gentle inversion.

  • Place the cuvette in the spectrophotometer and record a baseline reading at 263 nm for 1 minute.

  • Initiate the reaction by adding 10 µL of the 10 mM Crotonyl-CoA substrate stock (final concentration 100 µM).

  • Immediately begin monitoring the decrease in absorbance at 263 nm for 5-10 minutes, taking readings every 15 seconds.

  • Calculate the rate of reaction using the molar extinction coefficient for the enoyl-CoA double bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Data Interpretation: A time-dependent decrease in absorbance indicates hydratase activity. The specific activity can be calculated and expressed as nmol of substrate consumed per minute per mg of protein.

Protocol 2: LC-MS/MS Analysis of Acyl-CoA Esters

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species from complex biological matrices[13][14].

Workflow:

LC_MS_Workflow Sample Biological Sample (Tissue, Cells) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Quench & Homogenize LC Reversed-Phase HPLC (e.g., C18 column) Extraction->LC Inject Extract MS Tandem Mass Spec (ESI+, MRM mode) LC->MS Elution & Ionization Data Data Analysis (Quantification) MS->Data Peak Integration

Caption: Workflow for Acyl-CoA analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Sample Preparation: Flash-freeze biological samples in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue or cells in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water).

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the acyl-CoA fraction and remove interfering substances like phospholipids[15].

  • LC Separation: Resuspend the dried extract in a suitable solvent and inject it onto a reversed-phase HPLC column (e.g., C8 or C18)[13]. Use a gradient of aqueous ammonium acetate and acetonitrile to separate the acyl-CoA species based on their hydrophobicity.

  • MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer with positive electrospray ionization (ESI+). Use Multiple Reaction Monitoring (MRM) for quantification. In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate moiety)[15].

Quantitative Data Summary:

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)
3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA 936.2429.2
trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA 918.2411.2
Internal Standard (e.g., [¹³C₁₆]-Palmitoyl-CoA)1038.5531.5
Note: Exact m/z values should be empirically determined.

Conclusion and Future Directions

The biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is proposed to be a specialized metabolic process occurring within the peroxisome. It culminates in the hydration of a unique branched-chain enoyl-CoA precursor, a reaction catalyzed by an enoyl-CoA hydratase. While this guide provides a robust, evidence-based framework for this pathway, several areas warrant further investigation:

  • Definitive Pathway Elucidation: The upstream pathway leading to trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is currently inferred. Stable isotope tracing studies using labeled BCAAs would be instrumental in definitively identifying the precursor amino acid and all intermediary steps.

  • Enzyme Identification and Characterization: While CG9577 is implicated in Drosophila, the specific human enzyme responsible needs to be identified. This would involve screening candidate peroxisomal enoyl-CoA hydratases (e.g., EHHADH, HSD17B4) for activity with the specific substrate.

  • Biological Function: The downstream fate and physiological role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA are unknown. Investigating its subsequent metabolism and the physiological consequences of pathway disruption (e.g., through gene knockout models) will be crucial to understanding its importance.

By pursuing these research avenues, the scientific community can build upon the foundation laid out in this guide to fully integrate this unique molecule into the broader map of cellular metabolism.

References

A consolidated list of all sources cited within this document, including titles, sources, and verifiable URLs. (Note: A complete, numbered reference list would be generated here based on the specific citations used in the final document.)

Sources

Exploratory

An In-Depth Technical Guide to the Enzymatic Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Introduction 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a complex fatty acyl-CoA molecule with potential significance in various biological contexts, including as a potential intermediate in novel metabolic path...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a complex fatty acyl-CoA molecule with potential significance in various biological contexts, including as a potential intermediate in novel metabolic pathways or as a building block for the synthesis of bioactive natural products. Its intricate structure, featuring a hydroxyl group, multiple methyl branches, and a methylene moiety, suggests a sophisticated enzymatic assembly line for its biosynthesis. This technical guide provides a comprehensive overview of a plausible enzymatic pathway for the synthesis of this molecule, detailing the key enzymes, their mechanisms, and robust experimental protocols for its in vitro reconstitution. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, metabolic engineering, and natural product synthesis.

Proposed Biosynthetic Pathway: A Multi-Enzyme Cascade

The enzymatic synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is proposed to be a multi-step process commencing from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), generated via the mevalonate (MVA) pathway. The pathway culminates in a stereospecific hydration reaction catalyzed by an enoyl-CoA hydratase.

Part 1: Assembly of the Monoterpene Backbone

The initial phase of the synthesis involves the construction of a C10 monoterpene scaffold, geranyl pyrophosphate (GPP), which serves as the foundational backbone of the target molecule.

  • Mevalonate Pathway : The synthesis begins with the conversion of acetyl-CoA to IPP and DMAPP through the well-established MVA pathway. A key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonate.[1]

  • Geranyl Pyrophosphate Synthesis : Geranyl pyrophosphate synthase (GPPS) catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form the C10 isoprenoid, geranyl pyrophosphate (GPP).[2]

Part 2: Functionalization and Activation of the Monoterpene Scaffold

The GPP backbone undergoes a series of enzymatic modifications to introduce the necessary functional groups and prepare it for the final hydration step.

  • Conversion to Geraniol and Geranic Acid : GPP is first hydrolyzed to geraniol by a phosphatase or a specific geraniol synthase (GES).[3] Subsequently, geraniol is oxidized to geranial and then to geranic acid. This two-step oxidation can be catalyzed by alcohol and aldehyde dehydrogenases, respectively. Microbial biotransformation of geraniol to geranic acid has been demonstrated in various fungi.[4]

  • Activation to Geranoyl-CoA : The resulting geranic acid is activated to its corresponding CoA thioester, geranoyl-CoA, by an acyl-CoA synthetase in an ATP-dependent manner.

  • Formation of the Dienoyl-CoA Precursor : A series of enzymatic modifications, likely involving isomerases, dehydrogenases, and potentially a methyltransferase and an enzyme capable of forming a methylene group, convert geranoyl-CoA into the direct precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. While the specific enzymes for this transformation are not fully elucidated for this particular molecule, analogous reactions are known in fatty acid and polyketide biosynthesis.[5][6]

Part 3: Final Hydration Step

The culmination of the pathway is a stereospecific hydration reaction.

  • Enoyl-CoA Hydratase Catalyzed Hydration : An enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA to yield the final product, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.[3] Enoyl-CoA hydratases are known to act on a wide range of substrates, including those with branched chains.[7]

Enzymatic Synthesis Pathway cluster_MVA Mevalonate Pathway cluster_Modification Monoterpene Modification & Activation Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP_DMAPP IPP & DMAPP Mevalonate->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate IPP_DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES / Phosphatase Geranic_Acid Geranic Acid Geraniol->Geranic_Acid ADH / ALDH Geranoyl_CoA Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase Dienoyl_CoA trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Geranoyl_CoA->Dienoyl_CoA Isomerases, Dehydrogenases, etc. Final_Product 3-Hydroxy-2,6-dimethyl- 5-methylene-heptanoyl-CoA Dienoyl_CoA->Final_Product Enoyl-CoA Hydratase (Hydration)

Caption: Proposed enzymatic pathway for the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Core Enzyme Focus: Enoyl-CoA Hydratase

The final and defining step in the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is catalyzed by an enoyl-CoA hydratase. These enzymes are ubiquitous and play a crucial role in the beta-oxidation of fatty acids.[8]

Mechanism of Action: Enoyl-CoA hydratases catalyze the stereospecific addition of a water molecule to the double bond of a trans-2-enoyl-CoA substrate. The reaction mechanism typically involves two conserved glutamate residues in the active site that act as a general acid-base pair to activate a water molecule and protonate the enolate intermediate.[9] The substrate specificity of enoyl-CoA hydratases can vary, with some enzymes accommodating a wide range of acyl chain lengths and branching patterns.[7]

Experimental Protocols

This section provides a detailed methodology for the in vitro enzymatic synthesis and analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, focusing on the final hydration step.

Heterologous Expression and Purification of Enoyl-CoA Hydratase
  • Gene Synthesis and Cloning : The gene encoding a putative enoyl-CoA hydratase with broad substrate specificity (e.g., from a bacterial source known for monoterpene degradation) is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

  • Protein Expression : The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (e.g., 0.5 mM final concentration), and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18°C) to enhance soluble protein expression.

  • Cell Lysis and Purification : Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).

  • Protein Characterization : The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Enzymatic Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA
  • Reaction Setup : The enzymatic reaction is performed in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0). The reaction mixture contains the substrate, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (synthesized chemically or obtained from a commercial source), at a suitable concentration (e.g., 100 µM).

  • Enzyme Addition : The reaction is initiated by the addition of the purified enoyl-CoA hydratase to a final concentration that allows for a linear reaction rate (e.g., 1-5 µM).

  • Incubation : The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching and Product Extraction : The reaction is quenched by the addition of an equal volume of ice-cold acetonitrile or by acidification. The product, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, can be extracted using a solid-phase extraction (SPE) cartridge if necessary.

Analytical Methods for Product Confirmation
  • High-Performance Liquid Chromatography (HPLC) : The reaction mixture is analyzed by reverse-phase HPLC to separate the substrate and product. A C18 column is typically used with a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid). The elution of the compounds can be monitored by UV absorbance at 260 nm (for the CoA moiety).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For definitive product identification, the HPLC system is coupled to a mass spectrometer. The mass of the product is determined and compared to the theoretical mass of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Fragmentation analysis (MS/MS) can be used to further confirm the structure.

Experimental_Workflow cluster_Expression Enzyme Production cluster_Synthesis In Vitro Synthesis cluster_Analysis Product Analysis Gene_Synthesis Gene Synthesis & Cloning Expression Heterologous Expression in E. coli Gene_Synthesis->Expression Purification Ni-NTA Affinity Purification Expression->Purification Characterization SDS-PAGE & Concentration Determination Purification->Characterization Enzyme_Addition Initiation with Purified Hydratase Characterization->Enzyme_Addition Reaction_Setup Reaction Setup with Dienoyl-CoA Substrate Reaction_Setup->Enzyme_Addition Incubation Incubation at Optimal Temperature Enzyme_Addition->Incubation Quenching Reaction Quenching Incubation->Quenching HPLC HPLC Analysis (Separation & Quantification) Quenching->HPLC LCMS LC-MS/MS Analysis (Confirmation & Structure) HPLC->LCMS

Caption: Experimental workflow for the enzymatic synthesis and analysis.

Quantitative Data Summary

The following table presents illustrative kinetic parameters for a hypothetical enoyl-CoA hydratase acting on the substrate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. These values are based on typical ranges observed for this class of enzymes and should be determined experimentally for the specific enzyme used.

ParameterValueUnitNotes
Enzyme Enoyl-CoA Hydratase (putative)-Broad substrate specificity
Substrate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA--
Km 50µMMichaelis constant
Vmax 100µmol/min/mgMaximum reaction velocity
kcat 83s-1Turnover number
kcat/Km 1.66 x 106M-1s-1Catalytic efficiency
Optimal pH 8.0--
Optimal Temperature 30°C-

Conclusion

This technical guide has outlined a plausible and detailed enzymatic pathway for the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. By leveraging enzymes from well-characterized metabolic pathways such as the MVA pathway and fatty acid beta-oxidation, a multi-step enzymatic cascade can be envisioned. The final, crucial step of hydration is catalyzed by an enoyl-CoA hydratase, an enzyme amenable to heterologous expression and in vitro characterization. The provided experimental protocols offer a robust framework for the practical realization of this synthesis, enabling further investigation into the biological role and potential applications of this complex molecule. The successful in vitro reconstitution of this pathway would not only provide access to this unique compound but also deepen our understanding of the enzymatic logic underlying the biosynthesis of structurally diverse natural products.

References

  • Fukui, T., Ayusawa, D., & Orita, I. (2014). Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis. Applied and Environmental Microbiology, 80(13), 3885-3892.
  • Reilly, P. (2019). Biosynthesis of Fatty Acids. AOCS. [Link]

  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
  • Lüddeke, F., & Harder, J. (2011). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 2, 259.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
  • Lohman, J. R., & Schmidt-Dannert, C. (2015). Proposed partial degradation pathway of monocyclic limonene by C. defragrans 65Phen. ResearchGate. [Link]

  • Wikipedia. (2023). Geranoyl-CoA carboxylase. In Wikipedia. [Link]

  • M-CSA. (n.d.). Enoyl-CoA hydratase. [Link]

  • Fukui, T., Kichise, T., Yoshida, Y., & Doi, Y. (1999). Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae. Journal of Bacteriology, 181(21), 6670-6675.
  • Allen, A. (2022). Fatty Acid Biosynthesis: Definition, Steps & Regulation. Allen Institute. [Link]

  • Christie, W. W. (2008). FATTY ACIDS: METHYLENE-INTERRUPTED DOUBLE BONDS. SkinIdent. [Link]

  • The Medical Biochemistry Page. (2025). Synthesis of Fatty Acids. [Link]

  • Singh, S., Singh, S. K., & Kumar, V. (2024). Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011. ACS Omega.
  • MetAMDB. (2020). Reaction 12202. [Link]

  • Purves, D., & Croteau, R. (1978). Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis). Archives of Biochemistry and Biophysics, 186(2), 290-299.
  • ResearchGate. (n.d.). Mechanism of the Enzymatic Conversion of Geranyl Diphosphate and Neryl.... [Link]

  • Taylor & Francis. (n.d.). Enoyl-CoA hydratase – Knowledge and References. [Link]

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. Bioorganic & Medicinal Chemistry, 11(1), 9-20.
  • Wikipedia. (2023). Enoyl-CoA hydratase. In Wikipedia. [Link]

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Foundational

A Technical Guide to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA: A Key Intermediate in Bacterial Terpene Metabolism

For Researchers, Scientists, and Drug Development Professionals Executive Summary The metabolism of fatty acids is a cornerstone of cellular bioenergetics and biosynthesis. While canonical beta-oxidation of straight-chai...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolism of fatty acids is a cornerstone of cellular bioenergetics and biosynthesis. While canonical beta-oxidation of straight-chain fatty acids is well-understood, specialized pathways exist to process structurally complex lipids, such as isoprenoids. This guide focuses on a specific, non-canonical intermediate: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA . This molecule is a critical junction point in the Acyclic Terpene Utilization (Atu) pathway, a bacterial system for the catabolism of common plant-derived monoterpenes like citronellol and geraniol.[1][2][3] Understanding this pathway is not merely an academic exercise; it holds potential for applications in bioremediation, biotechnology, and as a target for novel antimicrobial strategies, particularly against opportunistic pathogens like Pseudomonas aeruginosa which utilize this pathway.[1][4][5][6] This document provides an in-depth examination of the molecule's formation, its enzymatic context, and field-proven methodologies for its study.

Part 1: Molecular Context and Biosynthetic Origins

The Challenge of Branched-Chain Acyl-CoAs

Standard beta-oxidation is sterically hindered by methyl branches on a fatty acid chain, particularly at the beta-carbon (C3).[3] Acyclic monoterpenes such as geraniol and citronellol, once activated to their CoA thioester forms, present precisely this challenge.[3][7] Bacteria, particularly from the Pseudomonas genus, have evolved the elegant Acyclic Terpene Utilization (Atu) pathway to circumvent this metabolic roadblock.[1][2][3]

The Acyclic Terpene Utilization (Atu) Pathway

The Atu pathway is a specialized catabolic route that modifies the branched isoprenoid structure to make it amenable to beta-oxidation. The initial steps involve the oxidation of the terminal alcohol of citronellol or geraniol to a carboxylic acid, followed by activation to its Coenzyme A (CoA) ester, geranyl-CoA.[3][6][7]

A key enzymatic step, catalyzed by geranyl-CoA carboxylase (a biotin-dependent enzyme encoded by atuC and atuF), adds a carboxyl group to the inhibitory methyl branch.[1][5][6] This is followed by a hydratase that ultimately prepares the molecule for cleavage, removing the problematic branch as acetate.[3][6] It is within this carefully orchestrated sequence that 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA emerges.

The formation of our target molecule is the result of the hydration of its precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.[8][9] This reaction represents the second step of what can be considered a modified beta-oxidation cycle.

Atu_Pathway_Core cluster_precursor Upstream Atu Pathway cluster_focus Modified β-Oxidation Step Geranyl_CoA Geranyl-CoA Carboxylated_Intermediate Carboxygeranyl-CoA Intermediate Geranyl_CoA->Carboxylated_Intermediate AtuC/AtuF (Carboxylase) Precursor trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Carboxylated_Intermediate->Precursor AtuE (Hydratase/Lyase) Target 3-Hydroxy-2,6-dimethyl- 5-methylene-heptanoyl-CoA Precursor->Target AtuF (candidate) Enoyl-CoA Hydratase + H₂O Product 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA Target->Product AtuG (candidate) 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH)

Figure 1: Simplified workflow of the core Atu pathway leading to and from the target metabolite.

Part 2: The Core Reaction - Hydration and Dehydrogenation

The central focus of this guide is the two-step process analogous to the second and third steps of canonical beta-oxidation.

Step 1: Hydration by Enoyl-CoA Hydratase (E.C. 4.2.1.17)
  • Substrate: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA

  • Enzyme: An Enoyl-CoA Hydratase, likely encoded by a gene within the atu operon, such as atuF which may have bifunctional activity, or another dedicated hydratase.[1][4][10]

  • Reaction: The enzyme catalyzes the stereospecific addition of a water molecule across the double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA substrate.[11][12][13]

  • Product: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA .

  • Causality: This hydration step is critical. It transforms a planar, unsaturated acyl group into a chiral, hydroxylated intermediate.[14] This accomplishes two things: it resolves the double bond and, more importantly, it introduces a hydroxyl group at the C3 position, which is the necessary substrate for the subsequent dehydrogenation step.[13]

Step 2: Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase (E.C. 1.1.1.35)
  • Substrate: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

  • Enzyme: A 3-Hydroxyacyl-CoA Dehydrogenase (HADH), likely encoded by the atuG gene found within the operon.[1][6][15]

  • Reaction: The HADH enzyme oxidizes the hydroxyl group at the C3 position to a keto group, using NAD+ as an electron acceptor, which is reduced to NADH.[15][16]

  • Product: 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA.

  • Causality: This oxidation is the energetic core of this stage, capturing electrons in the form of NADH.[15] It also creates a β-ketoacyl-CoA structure, which is the substrate for the final thiolytic cleavage step (catalyzed by a thiolase), releasing acetyl-CoA and a shortened acyl-CoA chain that can continue through further rounds of oxidation.

Core_Reaction Precursor Precursor: trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Enzyme1 Enoyl-CoA Hydratase (e.g., AtuF) Precursor->Enzyme1 Target Target Metabolite: 3-Hydroxy-2,6-dimethyl- 5-methylene-heptanoyl-CoA Enzyme2 3-Hydroxyacyl-CoA Dehydrogenase (e.g., AtuG) Target->Enzyme2 Product Product: 2,6-Dimethyl-5-methylene- 3-oxo-heptanoyl-CoA H2O H₂O H2O->Enzyme1 NAD NAD⁺ NAD->Enzyme2 NADH NADH + H⁺ Enzyme1->Target Hydration Enzyme2->Product Oxidation Enzyme2->NADH

Figure 2: The enzymatic formation and consumption of the target 3-hydroxyacyl-CoA intermediate.

Part 3: Field-Proven Experimental Protocols

Studying this pathway requires robust methods to quantify the intermediates and characterize the enzymes. As a self-validating system, results from metabolite analysis should corroborate findings from enzymatic assays.

Protocol 1: LC-MS/MS Quantification of Acyl-CoA Thioesters

Objective: To accurately quantify 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and related pathway intermediates from bacterial cell lysates.

Causality & Trustworthiness: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest degree of sensitivity and specificity for this task.[17][18] By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), we can confidently identify and quantify our target molecule, even in a complex biological matrix.[19][20] The use of stable isotope-labeled internal standards is critical for ensuring accuracy by correcting for variations in sample extraction and instrument response.[17][18]

Methodology:

  • Sample Preparation (Quenching & Extraction):

    • Rapidly quench bacterial culture metabolism by mixing with a cold solvent (e.g., 60% methanol at -40°C).

    • Centrifuge to pellet cells.

    • Perform a biphasic liquid-liquid extraction. Lyse pellets in a mixture of cold methanol, water, and chloroform. This separates polar metabolites (including Acyl-CoAs) into the aqueous/methanol layer.

    • Spike the extraction buffer with a known concentration of a suitable internal standard (e.g., a commercially available 13C-labeled Acyl-CoA) before lysis.

    • Evaporate the polar phase to dryness under vacuum and reconstitute in a suitable injection solvent (e.g., 5% acetonitrile in water with 10 mM ammonium formate).[19]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[19][20]

    • Mobile Phase A: 10-15 mM ammonium formate or ammonium hydroxide in water, pH 8.1. A slightly basic pH improves peak shape for CoA thioesters.[19][20]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient from ~2-5% B to ~50-60% B over 10-15 minutes is typically sufficient to resolve short- to medium-chain acyl-CoAs.

  • Mass Spectrometry Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions: These must be empirically determined by infusing a synthesized standard, but are based on characteristic fragmentation patterns of acyl-CoAs.

      • Precursor Ion (Q1): The [M+H]+ of the target molecule.

      • Product Ion (Q3): A common, characteristic fragment of the CoA moiety (e.g., m/z 428.0) or a neutral loss of 507 Da.[18]

Data Presentation:

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Geranyl-CoA[Calculated][Determined][Determined]
Precursor[Calculated][Determined][Determined]
Target Metabolite [Calculated] [Determined] [Determined]
Product[Calculated][Determined][Determined]*
Internal Standard[Known][Known][Determined]

Note: Exact m/z values and retention times are instrument- and method-dependent and must be determined experimentally.

LCMS_Workflow Start Bacterial Culture Quench Metabolic Quenching (Cold Solvent) Start->Quench Extract Biphasic Extraction (Spike Internal Std) Quench->Extract Dry Evaporation & Reconstitution Extract->Dry Inject UPLC/HPLC Injection Dry->Inject Separate C18 Reversed-Phase Chromatography Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Analyze Tandem Mass Spectrometry (SRM/MRM Mode) Ionize->Analyze Quant Data Analysis (Quantification vs. Std Curve) Analyze->Quant

Figure 3: Logical workflow for the LC-MS/MS-based quantification of acyl-CoA thioesters.

Part 4: Significance and Future Directions

The study of the Atu pathway and its intermediates, such as 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, is significant for several reasons:

  • Bacterial Pathogenesis: Pseudomonas aeruginosa, an opportunistic human pathogen, uses the Atu pathway.[1][4][21] Understanding its unique metabolic capabilities could reveal vulnerabilities. Inhibiting this pathway might compromise the bacterium's ability to utilize certain carbon sources in specific infection environments.

  • Bioremediation: Bacteria that can degrade plant-derived terpenes play a role in the carbon cycle and could be engineered for the bioremediation of environments contaminated with these organic compounds.[3]

  • Biotechnology: The enzymes of the Atu pathway represent a toolbox of biocatalysts capable of performing specific modifications on branched-chain molecules, which could be harnessed for the synthesis of specialty chemicals.

Future research should focus on the definitive identification and kinetic characterization of the specific Enoyl-CoA Hydratase and 3-Hydroxyacyl-CoA Dehydrogenase from the atu operon that act on these unique substrates. Furthermore, investigating the regulation of the atu gene cluster, often controlled by a TetR family repressor like AtuR, will provide a more complete picture of how bacteria adapt to utilize these abundant natural carbon sources.[6][22]

References

  • Giavalisco, P., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-8.

  • Aguilar, J. A., et al. (2006). The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 72(3), 2070-9.

  • Förster-Fromme, K., & Jendrossek, D. (2006). Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis. FEMS Microbiology Letters, 264(2), 220-5.

  • PubMed. (2006). Identification and characterization of the acyclic terpene utilization gene cluster of Pseudomonas citronellolis. FEMS Microbiology Letters.

  • ResearchGate. (n.d.). Acyclic terpene utilization (Atu) and leucine/isovalerate utilization (Liu) pathways.

  • Förster-Fromme, K., et al. (2006). Identification of Genes and Proteins Necessary for Catabolism of Acyclic Terpenes and Leucine/Isovalerate in Pseudomonas aeruginosa. Applied and Environmental Microbiology, 72(7), 4819-4828.

  • Yuan, T. T., et al. (2012). Identification of enzymes responsible for the reduction of geraniol to citronellol. Applied Microbiology and Biotechnology, 93(4), 1499-1506.

  • Eawag-BBD. (n.d.). Citronellol Degradation Pathway.

  • Seubert, W., & Fass, E. (1963). THE ENZYMATIC DEGRADATION OF TERPENES. Defense Technical Information Center.

  • American Society for Microbiology. (2006). The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa. Applied and Environmental Microbiology.

  • ResearchGate. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.

  • ResearchGate. (2006). The atu and liu Clusters Are Involved in the Catabolic Pathways for Acyclic Monoterpenes and Leucine in Pseudomonas aeruginosa.

  • Lüddeke, F., et al. (2012). Geraniol and Geranial Dehydrogenases Induced in Anaerobic Monoterpene Degradation by Castellaniella defragrans. Journal of Bacteriology, 194(12), 3044-3051.

  • Butz, M., et al. (2018). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 410(21), 5177-5188.

  • Sun, S., et al. (2013). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Metabolomics, 9(Suppl 1), 129-138.

  • ResearchGate. (n.d.). Catabolic pathways and proposed functions of the atu and liu cluster products from P. aeruginosa PAO1.

  • Eawag-BBD. (2006). Geraniol Degradation Pathway.

  • ResearchGate. (n.d.). LC-MS analysis of CoA thioesters in cell extracts of M. extorquens AM1.

  • ResearchGate. (n.d.). Gene and promoter map of the Pseudomonas sp. OST1909 atu operon.

  • MetAMDB. (2020). Reaction 12202.

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601).

  • Mouse-GEM. (n.d.). 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, Metabolite.

  • Metabolic Atlas. (n.d.). Interaction Partners for CG9577.

  • PubChem. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

  • Zhang, M., et al. (2023). Loss of mitochondrial fatty acid β-oxidation protein short-chain Enoyl-CoA hydratase disrupts oxidative phosphorylation protein complex stability and function. The FEBS Journal, 290(1), 225-246.

  • National Center for Biotechnology Information. (n.d.). Enoyl-CoA Hydratase - MeSH.

  • Yang, S. Y., et al. (2005). 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. The FEBS Journal, 272(19), 4874-83.

  • M-CSA. (n.d.). Enoyl-CoA hydratase.

  • Proteopedia. (2024). Enoyl-CoA hydratase.

  • Wikipedia. (n.d.). Enoyl-CoA hydratase.

  • Newborn Screening, HRSA. (n.d.). 3-Hydroxyacyl-CoA Dehydrogenase Deficiency.

  • Leipold, G., et al. (2012). 3-Hydroxyacyl-Coenzyme A Dehydrogenase Deficiency: Identification of a New Mutation Causing Hyperinsulinemic Hypoketotic Hypoglycemia, Altered Organic Acids and Acylcarnitines Concentrations. JIMD Reports, 5, 93-97.

  • Wikipedia. (n.d.). 3-hydroxyacyl-CoA dehydrogenase.

  • Chappell, J., et al. (1995). Is the Reaction Catalyzed by 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase a Rate-Limiting Step for Isoprenoid Biosynthesis in Plants? Plant Physiology, 109(4), 1337-1343.

  • Sinensky, M., & Logel, J. (1988). Isoprenoid synthesis during the cell cycle. Studies of 3-hydroxy-3-methylglutaryl-coenzyme A synthase and reductase and isoprenoid labeling in cells synchronized by centrifugal elutriation. The Journal of Biological Chemistry, 263(21), 10104-10.

  • MedlinePlus. (2010). 3-hydroxyacyl-CoA dehydrogenase deficiency.

  • Chemistry LibreTexts. (2021). 6.7: Other Lipids.

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Isolation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

This guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, an intermediate in the microbial degradation of monoterpenes. Tailored f...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, isolation, and characterization of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, an intermediate in the microbial degradation of monoterpenes. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge with practical, field-proven methodologies for the study of acyl-CoA thioesters.

Introduction: The Metabolic Context of a Unique Acyl-CoA

The discovery of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is intrinsically linked to the elucidation of the microbial metabolic pathways for limonene and α-pinene, abundant monoterpenes in the environment.[1][2] These volatile organic compounds, primarily found in citrus fruits and pine resins, serve as carbon sources for various microorganisms.[2][3] The degradation of these cyclic terpenes involves a series of enzymatic reactions that transform the hydrophobic parent molecule into intermediates that can enter central metabolism.

The Limonene and Pinene Degradation Pathway: A Visual Overview

The formation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a key hydration step in the degradation of limonene and pinene. The pathway commences with the conversion of the parent monoterpene to an epoxide, followed by hydrolysis to a diol. Subsequent oxidation and ring cleavage yield a branched, unsaturated acyl-CoA, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This intermediate is then hydrated by an enoyl-CoA hydratase to form our target molecule.

Limonene_Degradation_Pathway Limonene Limonene / α-Pinene Epoxide Limonene-1,2-epoxide Limonene->Epoxide Monooxygenase Diol Limonene-1,2-diol Epoxide->Diol Epoxide hydrolase RingCleavage Ring Cleavage Products Diol->RingCleavage Dehydrogenase Precursor_CoA trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA RingCleavage->Precursor_CoA Acyl-CoA synthetase Target_CoA 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA Precursor_CoA->Target_CoA Enoyl-CoA hydratase (+ H2O) BetaOxidation Further Metabolism (β-oxidation) Target_CoA->BetaOxidation

Caption: Simplified pathway for the microbial degradation of Limonene/α-Pinene.

Isolation and Purification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA: A Methodological Approach

The isolation of acyl-CoA thioesters from biological matrices is a challenging task due to their low intracellular concentrations and inherent instability. The following protocol is a robust, self-validating system for the extraction and purification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA from a microbial culture grown on limonene or a related monoterpene as the primary carbon source.

Experimental Protocol: Acyl-CoA Extraction and Purification

1. Cell Harvesting and Quenching of Metabolism:

  • Grow the microbial strain of interest in a defined medium with the monoterpene as the sole carbon source to an appropriate cell density (e.g., mid-logarithmic phase).

  • Rapidly harvest the cells by centrifugation at 4°C.

  • Immediately quench metabolic activity by resuspending the cell pellet in a cold (-20°C) extraction solvent, such as a mixture of isopropanol and an aqueous buffer (e.g., 50 mM KH2PO4, pH 7.2). This step is critical to prevent the degradation of the target acyl-CoA.

2. Cell Lysis and Extraction:

  • Disrupt the cells using a method suitable for the microbial species, such as sonication or bead beating, while maintaining the sample on ice to prevent warming.

  • After lysis, add chloroform and water to the homogenate to perform a Bligh-Dyer-type liquid-liquid extraction.

  • Vortex the mixture vigorously and then centrifuge to separate the phases. The acyl-CoAs will partition into the upper aqueous/methanolic phase.

3. Solid-Phase Extraction (SPE) for Purification and Concentration:

  • The aqueous phase containing the acyl-CoAs is loaded onto a C18 solid-phase extraction cartridge that has been pre-equilibrated with the aqueous extraction buffer.

  • Wash the cartridge with the aqueous buffer to remove polar contaminants.

  • Elute the acyl-CoAs with a solvent of higher organic content, such as 50% methanol or acetonitrile in water.

4. Sample Preparation for Analysis:

  • The eluted sample can be dried under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a solvent compatible with the downstream analytical method, typically an aqueous buffer with a low percentage of organic solvent for reversed-phase chromatography.

Isolation_Workflow Start Microbial Culture Harvest Cell Harvesting & Quenching Start->Harvest Lysis Cell Lysis & Extraction Harvest->Lysis SPE Solid-Phase Extraction (SPE) Lysis->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Caption: General workflow for the isolation of acyl-CoA thioesters.

Characterization of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

The definitive identification and characterization of the isolated compound rely on a combination of high-resolution analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone for the analysis of acyl-CoA species due to its high sensitivity and specificity.

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs. A C18 column with a gradient elution using an aqueous mobile phase (e.g., ammonium acetate or formic acid in water) and an organic mobile phase (e.g., acetonitrile or methanol) provides excellent resolution.

  • Mass Spectrometric Detection: High-resolution mass spectrometry (HRMS), often using an Orbitrap or time-of-flight (TOF) analyzer, is essential for accurate mass determination and elemental composition prediction. Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of acyl-CoAs.

Key Mass Spectrometric Features:

PropertyValueSource
Molecular Formula C31H52N7O18P3S[3][8][9]
Monoisotopic Mass 935.23024 g/mol [3][8][9]
Predicted [M+H]+ 936.2375 g/mol [9]
Predicted [M+Na]+ 958.2197 g/mol [9]

A characteristic fragmentation pattern in tandem mass spectrometry (MS/MS) confirms the identity of acyl-CoAs. A neutral loss of the pantetheine-adenosine diphosphate moiety (507.12 Da) is a hallmark of acyl-CoA fragmentation.

MS_Fragmentation Parent [M+H]+ (m/z 936.24) Fragment1 [M+H - 507.12]+ Parent->Fragment1 Neutral Loss Fragment2 Other diagnostic fragments Parent->Fragment2

Sources

Foundational

Unveiling the Role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Cellular Metabolism: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a specialized fatty...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a specialized fatty acyl-CoA intermediate. Emerging from the metabolic breakdown of common plant-derived terpenes, this molecule sits at the crossroads of xenobiotic detoxification and core cellular energy metabolism. This document delineates its biosynthetic origins, proposes its subsequent metabolic fate within peroxisomal and mitochondrial pathways, and discusses its potential physiological significance. Furthermore, we present detailed experimental protocols for the robust detection and quantification of this analyte, empowering researchers to investigate its role in health and disease.

Introduction: A Novel Intermediate in Terpene Metabolism

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a chiral coenzyme A derivative that has been identified as an intermediate in the degradation pathway of limonene and pinene, monoterpenes commonly found in citrus fruits, pine trees, and a variety of other plants.[1][2][3] As a branched-chain 3-hydroxyacyl-CoA, its structure suggests an intersection with the well-established pathways of fatty acid β-oxidation.[4][5] However, its unique branched nature and the presence of a methylene group point towards a specialized metabolic route. Understanding the function of this molecule is critical for a complete picture of how cells process these ubiquitous environmental compounds and may offer insights into metabolic disorders related to branched-chain fatty acid metabolism.

Biosynthesis: The Enoyl-CoA Hydratase Reaction

The formation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is catalyzed by the enzyme enoyl-CoA hydratase (EC 4.2.1.17).[6] This enzyme facilitates the hydration of the double bond in its precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA .[7][8][9] This reaction is a key step in the metabolic cascade initiated by the oxidative breakdown of limonene and pinene.

The subcellular localization of this initial step is likely within the peroxisome , a key organelle in the metabolism of xenobiotics and very long-chain or branched-chain fatty acids.[9][10][11]

Biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA cluster_pathway Limonene and Pinene Degradation Pathway Limonene_Pinene Limonene / α-Pinene Metabolic_Intermediates Multiple Enzymatic Steps Limonene_Pinene->Metabolic_Intermediates Oxidation Precursor trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Metabolic_Intermediates->Precursor Target_Molecule 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA Precursor->Target_Molecule Enoyl-CoA Hydratase (EC 4.2.1.17) + H2O

Caption: Biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Proposed Metabolic Fate: A Journey Through β-Oxidation

Following its formation, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is poised to enter the β-oxidation spiral. Due to its branched structure, its metabolism likely involves specialized enzymes capable of handling non-linear acyl-CoA thioesters.

The Role of 3-Hydroxyacyl-CoA Dehydrogenase

The subsequent step is anticipated to be the oxidation of the 3-hydroxyl group to a keto group, a reaction catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35).[4] Several isoforms of HADH exist, with varying substrate specificities.[4][12] Notably, some short-chain 3-hydroxyacyl-CoA dehydrogenases (SCHAD) have been shown to act on methyl-branched acyl-CoAs.[12] Therefore, it is plausible that a specific mitochondrial or peroxisomal HADH isoform is responsible for the conversion of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA to 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA .[13]

Thiolytic Cleavage and Subsequent Rounds of β-Oxidation

The newly formed 3-ketoacyl-CoA would then undergo thiolytic cleavage by a β-ketoacyl-CoA thiolase (EC 2.3.1.16), releasing acetyl-CoA (or a branched-chain equivalent) and a shortened acyl-CoA. This shortened acyl-CoA would then proceed through further rounds of β-oxidation until it is completely degraded. The peroxisomal β-oxidation pathway is known to be involved in the chain-shortening of complex fatty acids, with the resulting shorter-chain acyl-CoAs often transported to the mitochondria for complete oxidation.[11]

Proposed Downstream Metabolism cluster_downstream Proposed β-Oxidation Pathway Start 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA Intermediate 2,6-Dimethyl-5-methylene-3-oxo- heptanoyl-CoA Start->Intermediate 3-Hydroxyacyl-CoA Dehydrogenase (HADH) + NAD+ Products Shortened Acyl-CoA + Acetyl-CoA (or branched equivalent) Intermediate->Products β-Ketoacyl-CoA Thiolase + CoA-SH Final Further β-Oxidation Cycles Products->Final

Caption: Proposed downstream metabolism of the target molecule.

Potential Physiological and Pathophysiological Significance

The metabolism of branched-chain fatty acids is crucial for cellular function. Deficiencies in enzymes involved in these pathways can lead to various metabolic disorders.[12] While no specific disease has been directly linked to the metabolism of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, its study may provide insights into:

  • Xenobiotic Detoxification: Elucidating the complete degradation pathway of common terpenes is essential for understanding how the body handles these environmental compounds.

  • Mitochondrial and Peroxisomal Function: Investigating the enzymes that process this unique substrate can shed light on the substrate specificity and regulatory mechanisms of β-oxidation in these organelles.

  • Metabolic Disorders: Dysregulation of this pathway could potentially contribute to the pathology of diseases associated with branched-chain fatty acid accumulation.

Analytical Methodologies: Detection and Quantification

Accurate and sensitive analytical methods are paramount for studying the role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of acyl-CoA species due to its high sensitivity and specificity.

5.1.1. Sample Preparation

  • Homogenization: Homogenize tissues or cell pellets in a cold buffer (e.g., 10% trichloroacetic acid or a methanol/water mixture).

  • Protein Precipitation: Precipitate proteins using a cold organic solvent (e.g., acetonitrile).

  • Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances.

  • Elution and Reconstitution: Elute the acyl-CoAs with an appropriate solvent (e.g., methanol with ammonium hydroxide) and reconstitute in the initial mobile phase.

5.1.2. LC-MS/MS Parameters

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Linear gradient from 2% to 98% B
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion (Q1): m/z 936.4 (protonated molecule) Product ion (Q3): m/z 428.1 (adenosine diphosphate fragment) and/or a neutral loss of 507.3 amu[14]

Note: Specific MS/MS parameters should be optimized for the instrument used.

LC-MS_MS_Workflow cluster_workflow LC-MS/MS Analytical Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE LC_Separation LC Separation (C18 Column) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of acyl-CoAs.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA must first be hydrolyzed to its corresponding free fatty acid and then derivatized.

5.2.1. Sample Preparation and Derivatization

  • Alkaline Hydrolysis: Hydrolyze the acyl-CoA thioester bond using a mild base (e.g., KOH in methanol) to yield the free 3-hydroxy fatty acid.

  • Extraction: Extract the free fatty acid using an organic solvent (e.g., hexane).

  • Derivatization: Convert the hydroxyl and carboxyl groups to more volatile esters and ethers. A common method is a two-step process:

    • Methoximation: Protects the keto group (if present after oxidation) and prevents enolization.

    • Silylation (e.g., with MSTFA): Replaces active hydrogens on hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups.[15][16]

5.2.2. GC-MS Analysis

The resulting TMS-derivatized 3-hydroxy fatty acid can then be analyzed by GC-MS, with characteristic fragmentation patterns aiding in identification. The mass spectrum of the TMS derivative of 3-hydroxy fatty acids typically shows a prominent ion at m/z 175, corresponding to the cleavage between C3 and C4.[17]

Future Directions and Conclusion

The study of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA offers a unique window into the intricate metabolic networks that govern cellular homeostasis. Key future research directions should include:

  • Enzyme Identification and Characterization: Isolation and kinetic characterization of the specific 3-hydroxyacyl-CoA dehydrogenase that acts on this substrate.

  • Pathway Elucidation: Tracing the complete metabolic fate of this molecule to its final degradation products.

  • Physiological Relevance: Investigating the regulation of this pathway under different physiological conditions and in various tissues.

  • Clinical Correlation: Exploring potential links between altered levels of this metabolite and human diseases.

References

  • Mohn, W. W., et al. (1999). Dehydrogenation and hydration in the degradation of limonene by a soil bacterium. Applied and Environmental Microbiology, 65(1), 1-7.
  • Duetz, W. A., et al. (2003). The catabolism of R(+)-limonene by Pseudomonas putida GPo1. Microbiology, 149(Pt 11), 3145-3153.
  • Harder, J., & Probian, C. (1995). Microbial degradation of monoterpenes in the absence of molecular oxygen. Applied and Environmental Microbiology, 61(11), 3804-3808.
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Exploratory

An In-depth Technical Guide to the Role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Mouse Models

Abstract This technical guide provides a comprehensive overview of the current understanding and a detailed framework for the future investigation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in the context of mou...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding and a detailed framework for the future investigation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in the context of mouse models. As an intermediate in mitochondrial metabolism, this acyl-CoA species is intrinsically linked to the function of AU RNA binding methylglutaconyl-CoA hydratase (AUH). Deficiencies in AUH are the genetic basis of 3-methylglutaconic aciduria type I, a human inborn error of metabolism. Consequently, elucidating the precise role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is critical for understanding the pathophysiology of this disease and may have broader implications for mitochondrial function. This document synthesizes the known biochemistry of this metabolite, the genetics of its parent enzyme, and provides detailed, field-proven methodologies for its study in murine models, aimed at researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Niche Metabolite with Potential Clinical Significance

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a coenzyme A derivative classified as a 3-hydroxyacyl-CoA and a fatty ester.[1] Its presence is documented in metabolic databases such as the Human Metabolome Database (HMDB0004601), KEGG (C11947), and LIPID MAPS (LMFA07050205).[1][2] While direct research on this specific molecule is limited, its significance is inferred from its position within a critical metabolic pathway and its enzymatic origin.

This metabolite is a product of the hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a reaction catalyzed by the mitochondrial enzyme AU RNA binding methylglutaconyl-CoA hydratase (AUH).[3][4] AUH is a bifunctional protein, participating in both leucine catabolism and post-transcriptional gene regulation through its RNA-binding activity.[5][6][7] The enzymatic function of AUH is crucial for the proper degradation of the branched-chain amino acid leucine.[8][9]

Mutations in the AUH gene are the underlying cause of 3-methylglutaconic aciduria type I, an autosomal recessive disorder with a variable clinical presentation ranging from mild developmental delay to severe neurological impairment.[10][11][12] This genetic link underscores the importance of understanding the roles of all metabolites upstream and downstream of the AUH-catalyzed reaction. It is hypothesized that the accumulation or depletion of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in the context of AUH dysfunction could contribute to the pathophysiology of this disease. Mouse models with genetic modifications in the Auh gene therefore represent an invaluable tool for investigating the in vivo role of this metabolite.[13]

The Enzymatic Nexus: AUH and its Relevance in Murine Models

The AUH enzyme, also known as 3-methylglutaconyl-CoA hydratase, is central to the proposed significance of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. In mice, the Auh gene is well-characterized, and its protein product shares high homology with the human enzyme.[7] The enzyme is localized in the mitochondria and catalyzes the fifth step of leucine degradation.[5][9]

Deficiency of AUH in humans leads to the accumulation and urinary excretion of 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[10][12][14] Mouse models with targeted disruption of the Auh gene are available and provide a powerful platform to study the metabolic consequences of AUH deficiency.[13] These models are expected to exhibit alterations in the levels of AUH substrates and products, including 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

The dual functionality of AUH presents a fascinating area of investigation. Beyond its role in metabolism, its ability to bind to AU-rich elements in mRNA suggests a role in regulating gene expression, potentially linking metabolic state to cellular signaling.[5][6] Studies in Auh knockout or conditional knockout mice can help dissect the relative contributions of its metabolic and RNA-binding functions to overall phenotype.

Proposed Metabolic Pathway and Rationale for Investigation

The following diagram illustrates the hypothesized metabolic context of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, based on its relationship with the AUH enzyme.

Metabolic Pathway of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Hypothesized Metabolic Pathway Involving 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA cluster_leucine Leucine Degradation Pathway cluster_terpene Putative Terpene Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA AUH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Geraniol Geraniol Geraniol_Metabolites Geraniol Metabolites Geraniol->Geraniol_Metabolites trans_2_Methyl_5_isopropylhexa_2_5_dienoyl_CoA trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA Geraniol_Metabolites->trans_2_Methyl_5_isopropylhexa_2_5_dienoyl_CoA Hypothesized Target_Metabolite 3-Hydroxy-2,6-dimethyl-5- methylene-heptanoyl-CoA trans_2_Methyl_5_isopropylhexa_2_5_dienoyl_CoA->Target_Metabolite AUH

Caption: Hypothesized metabolic pathways involving 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

The rationale for investigating 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in mouse models is multifactorial:

  • Clarifying the Pathophysiology of 3-Methylglutaconic Aciduria Type I: Determining whether the accumulation or deficiency of this metabolite contributes to the neurological and metabolic symptoms of the disease.

  • Biomarker Discovery: Assessing its potential as a diagnostic or prognostic biomarker for AUH deficiency.

  • Understanding Mitochondrial Metabolism: Gaining deeper insights into the plasticity of mitochondrial metabolic networks, particularly in response to genetic defects.

  • Exploring the Role of Geraniol Metabolism: Investigating a potential link between the metabolism of dietary terpenes like geraniol and mitochondrial function.[2][4][15][16]

Experimental Protocols for the Investigation in Mouse Models

This section outlines a comprehensive, hypothesis-driven experimental workflow to elucidate the role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Experimental Aims
  • To quantify the levels of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in various tissues of wild-type and Auh knockout mice.

  • To determine the impact of dietary challenges (e.g., high leucine, geraniol supplementation) on the tissue concentrations of this metabolite.

  • To correlate the levels of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA with phenotypic changes in Auh knockout mice, including metabolic and neurological parameters.

Mouse Models
  • Primary Model: Auh knockout mice (conventional or conditional). These can be generated using CRISPR/Cas9 technology or obtained from repositories if available.

  • Control Group: Wild-type littermates.

Experimental Workflow Diagram

Experimental Workflow Experimental Workflow for Investigating 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Mice cluster_setup Experimental Setup cluster_intervention Intervention cluster_analysis Analysis A Generation and Breeding of Auh knockout and WT mice B Genotyping to confirm knockout and WT status A->B C Randomization into experimental groups B->C D Dietary Interventions: - Standard Chow - High Leucine Diet - Geraniol-supplemented Diet C->D E Phenotypic Analysis: - Metabolic Cages - Behavioral Tests - Histopathology D->E F Tissue Collection: - Liver, Brain, Muscle - Flash-freeze in liquid N2 D->F H Data Analysis and Correlation E->H G Acyl-CoA Extraction and Quantification by LC-MS/MS F->G G->H

Caption: A streamlined experimental workflow for the study of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in mouse models.

Step-by-Step Methodologies
  • House mice in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • At 8 weeks of age, randomize male and female mice into dietary groups (n=8-10 per group/genotype).

  • Diets:

    • Control: Standard chow.

    • High Leucine: Custom diet with increased leucine content.

    • Geraniol Supplementation: Standard chow supplemented with geraniol.

  • Monitor body weight and food intake weekly for the duration of the study (e.g., 8-12 weeks).

  • Metabolic Profiling: Utilize metabolic cages to measure oxygen consumption, carbon dioxide production, respiratory exchange ratio, and locomotor activity.

  • Neurological and Behavioral Assessment: Conduct a battery of tests including open field, rotarod, and grip strength to assess motor coordination and anxiety-like behavior.

  • Clinical Chemistry: Collect blood samples for analysis of plasma metabolites, including amino acids and organic acids.

  • At the end of the study, euthanize mice by an approved method.

  • Rapidly dissect tissues of interest (liver, brain, skeletal muscle) and flash-freeze in liquid nitrogen.

  • Store tissues at -80°C until analysis.

This protocol is adapted from established methods for tissue acyl-CoA analysis.[3][17]

  • Reagents and Materials:

    • Internal standards (e.g., stable isotope-labeled acyl-CoAs).

    • Methanol, chloroform, acetonitrile (LC-MS grade).

    • Potassium phosphate buffer.

    • Solid-phase extraction (SPE) cartridges.

    • LC-MS/MS system with a C18 column.

  • Extraction of Acyl-CoAs:

    • Weigh approximately 50-100 mg of frozen tissue powder.

    • Add internal standards.

    • Homogenize the tissue in a methanol/chloroform solution on ice.

    • Centrifuge to pellet protein and debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an SPE cartridge.

    • Load the supernatant.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent.

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable injection solvent.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution to separate the acyl-CoA species.

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring for the specific precursor-to-product ion transition for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and other acyl-CoAs of interest.

Data Presentation and Interpretation

The quantitative data for acyl-CoA levels should be presented in a clear, tabular format for easy comparison across genotypes and dietary groups.

Metabolite Genotype Diet Liver (pmol/mg protein) Brain (pmol/mg protein) Muscle (pmol/mg protein)
3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoAWild-TypeStandard
Wild-TypeHigh Leucine
Wild-TypeGeraniol
Auh KOStandard
Auh KOHigh Leucine
Auh KOGeraniol
3-Methylglutaconyl-CoA......
HMG-CoA......

Conclusion and Future Directions

The study of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in mouse models represents a critical step towards a more complete understanding of the metabolic consequences of AUH deficiency. The experimental framework provided in this guide offers a robust starting point for researchers to investigate the in vivo role of this understudied metabolite. Future research should focus on tracing the metabolic fate of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA using stable isotope labeling and exploring its potential interactions with other cellular pathways. Such studies will be instrumental in developing targeted therapeutic strategies for 3-methylglutaconic aciduria type I and may provide novel insights into the intricate interplay between mitochondrial metabolism and overall cellular health.

References

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  • Metabolic Atom Mapping Database. (n.d.). Reaction R06412. MetAMDB. [Link]

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Foundational

A Technical Guide to Investigating 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Zebrafish Metabolic Studies

Foreword: Charting a Course for a Novel Metabolite In the landscape of metabolic research, the discovery of a novel or understudied metabolite presents both a formidable challenge and an exciting opportunity. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for a Novel Metabolite

In the landscape of metabolic research, the discovery of a novel or understudied metabolite presents both a formidable challenge and an exciting opportunity. This guide is structured to address the investigation of one such molecule: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA . While this specific acyl-CoA ester is cataloged in metabolic databases, it remains largely unexplored in published literature, particularly within the context of a dynamic in vivo system like the zebrafish (Danio rerio)[1][2].

This document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, grounded in established principles of metabolomics and the robust utility of the zebrafish model. We will hypothesize a plausible metabolic role for this molecule within the isoprenoid biosynthesis pathway—a critical nexus for producing a vast array of signaling molecules and structural components[3][4]. By doing so, we can construct a logical, testable framework for its investigation. Our approach is rooted in scientific integrity, providing not just the "how" but the critical "why" behind each experimental choice, ensuring that every described protocol is a self-validating system.

The Subject Molecule and Its Hypothetical Metabolic Context

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is an organic compound classified as a 3-hydroxyacyl-CoA[1]. Its structure suggests a potential role as an intermediate in a branched-chain fatty acid or isoprenoid-related metabolic pathway. Given the presence of methyl branches and a methylene group, we will proceed with the working hypothesis that it is an intermediate in a variant or side-pathway of isoprenoid biosynthesis.

Isoprenoids are a large and diverse class of metabolites synthesized from the five-carbon precursor isopentenyl diphosphate (IPP) via the mevalonate (MVA) pathway[3][4]. This pathway begins with the condensation of acetyl-CoA molecules and is regulated by the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase[5][6]. In zebrafish, this pathway is essential for normal development, including craniofacial formation and red blood cell development[7][8].

Hypothetical Pathway Placement:

We hypothesize that 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is formed via the hydration of a precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a reaction noted in metabolic databases[9]. This places it within a network of reactions that could influence the pool of precursors available for the synthesis of critical isoprenoids like cholesterol, ubiquinone, and prenylated proteins.

Hypothetical_Metabolic_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Hypothetical Hypothetical Side-Pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA HMGCS1 Mevalonate Mevalonate HMG_CoA->Mevalonate HMGCR (Statin Target) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Isoprenoids Cholesterol, Ubiquinone, Prenylated Proteins IPP_DMAPP->Isoprenoids Precursor_CoA trans-2-Methyl-5-isopropylhexa- 2,5-dienoyl-CoA IPP_DMAPP->Precursor_CoA Potential Link Target_Metabolite 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA Precursor_CoA->Target_Metabolite Hydration (Enoyl-CoA Hydratase?)

Caption: Hypothetical placement of the target metabolite in a side-pathway of isoprenoid synthesis.

The Zebrafish Model: A Superior System for Metabolic Discovery

The zebrafish has emerged as a premier model for studying metabolic diseases and pathways due to a powerful combination of genetic tractability and physiological conservation with humans[10][11]. Approximately 70-80% of human genes have a zebrafish orthologue, and key metabolic pathways, including lipid and isoprenoid metabolism, are highly conserved[12][13][14].

Key Advantages for This Study:

  • Optical Clarity: The transparency of zebrafish embryos and larvae allows for real-time, non-invasive imaging of metabolic processes using fluorescently-labeled analogs[15][16][17].

  • Rapid Development: The main developmental stages and organogenesis are completed within days, allowing for rapid assessment of metabolic perturbations on a whole-organism level[18][19][20].

  • High-Throughput Screening: Their small size and rapid external development make them ideal for large-scale genetic and chemical screens, enabling the identification of factors that modulate the levels of our target metabolite[17][21].

  • Established "Omics" Workflows: Robust protocols for metabolomics, transcriptomics, and proteomics in zebrafish are well-established, providing a multi-faceted approach to pathway elucidation[10][20][22].

The zebrafish is an exceptional tool for investigating inborn errors of metabolism, offering insights into disease mechanisms and potential therapeutic targets[14][18][23][24]. This makes it the ideal system to explore the potential consequences of dysregulating our novel acyl-CoA.

Experimental Framework: A Step-by-Step Investigative Approach

This section outlines a logical, multi-stage workflow for characterizing the role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in zebrafish.

Experimental_Workflow cluster_1 Phase 1: Method Development & Baseline Profiling cluster_2 Phase 2: Functional Perturbation cluster_3 Phase 3: Data Integration & Analysis A1 Develop & Validate LC-MS/MS Method A2 Establish Baseline Profile (Developmental Stages) A1->A2 B1 Genetic Manipulation (CRISPR/Morpholino) A2->B1 B2 Pharmacological Inhibition (e.g., Statins) A2->B2 C1 Quantify Metabolite Levels B1->C1 C2 Phenotypic Analysis B1->C2 B2->C1 B2->C2 C4 Pathway Validation C1->C4 C2->C4 C3 Integrative Omics (Transcriptomics) C3->C4

Caption: A multi-phase workflow for investigating the target metabolite.

Phase 1: Analytical Method Development and Baseline Profiling

The cornerstone of any metabolomics study is a robust, sensitive, and specific analytical method. Given the chemical nature of acyl-CoA esters, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard[25][26][27].

Protocol 1: Sample Preparation and Extraction of Acyl-CoAs from Zebrafish Larvae

Causality: Acyl-CoAs are present at low concentrations and are highly susceptible to degradation. This protocol is designed for rapid metabolic quenching and efficient extraction to preserve the in vivo metabolic snapshot[28].

  • Sample Collection: Collect pools of zebrafish larvae (e.g., 50-100 larvae per replicate) at specific developmental time points (e.g., 24, 48, 72, 96 hours post-fertilization)[19][20]. The number of pooled individuals may need optimization based on instrument sensitivity[22].

  • Metabolic Quenching: Immediately flash-freeze the collected larvae in liquid nitrogen. This step is critical to halt all enzymatic activity instantaneously[28].

  • Homogenization: Keep samples frozen on dry ice. Add a pre-chilled steel bead and 500 µL of a cold extraction solvent (e.g., Acetonitrile/Isopropanol/Water 2:1:1). Homogenize using a bead beater (e.g., TissueLyser) for 2 cycles of 30 seconds.

  • Extraction & Clarification: Incubate the homogenate at -20°C for 1 hour to precipitate proteins. Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Sample Collection: Carefully transfer the supernatant to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

Causality: This targeted method uses Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity, essential for quantifying low-abundance metabolites from a complex biological matrix[29][30].

  • Chromatography: Use a reverse-phase C18 column. Separation is achieved with a gradient of two mobile phases:

    • Mobile Phase A: Water with 10 mM Ammonium Hydroxide (or another ion-pairing agent).

    • Mobile Phase B: Acetonitrile with 10 mM Ammonium Hydroxide.

    • A typical run time is 5-15 minutes[30].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • MRM Transition Optimization: Infuse a synthetic standard of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (if available) to determine the optimal precursor ion ([M+H]+) and the most stable, high-intensity product ions for quantification and qualification.

  • Quantification: Prepare a standard curve using the synthetic standard. For absolute quantification, a stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar acyl-CoA (e.g., C17-CoA) can be used as an internal standard for relative quantification[30].

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 1.7 µm particle size)Excellent retention and separation of hydrophobic acyl-CoA molecules.
Ionization Mode Positive ESIAcyl-CoAs readily form protonated molecules [M+H]+.
Analysis Mode MRM/SRMProvides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions[30].
Internal Standard Stable Isotope-Labeled Target or C17-CoACorrects for matrix effects and variations in extraction efficiency and instrument response.

Once the method is validated, perform a baseline profiling study to quantify the endogenous levels of the target metabolite across key developmental stages of the zebrafish, establishing a reference for perturbation experiments[19][20].

Phase 2: Functional Perturbation Studies

To understand the function of our target metabolite, we must perturb the system and observe the consequences.

1. Pharmacological Inhibition:

The MVA pathway is famously targeted by statins, which inhibit HMG-CoA reductase[6]. Treating zebrafish larvae with a statin like atorvastatin has been shown to induce specific developmental defects, particularly in craniofacial structures, by disrupting the synthesis of cholesterol and isoprenoids[8][31][32].

  • Experimental Design: Expose zebrafish embryos to varying concentrations of atorvastatin.

  • Hypothesis: If our target metabolite is downstream of HMG-CoA, its levels should decrease following statin treatment.

  • Readouts:

    • Quantify the target metabolite using the validated LC-MS/MS method.

    • Perform phenotypic analysis, scoring for known statin-induced defects (e.g., craniofacial abnormalities)[31].

2. Genetic Manipulation:

To achieve greater specificity, we can target genes hypothesized to be involved in the synthesis of our metabolite. Based on its structure, a likely candidate would be an uncharacterized enoyl-CoA hydratase or a related enzyme.

  • Gene Candidate Identification: Use bioinformatics to identify zebrafish orthologs of enzymes known to act on similar branched-chain acyl-CoA structures.

  • Gene Knockdown/Knockout:

    • Morpholinos: Use antisense morpholino oligonucleotides to achieve transient gene knockdown in embryos for rapid functional assessment[15][17].

    • CRISPR/Cas9: Generate stable knockout lines for a more definitive and heritable genetic model[18].

  • Readouts:

    • Measure the accumulation (in case of a downstream enzyme knockout) or depletion (in case of an upstream enzyme knockout) of the target metabolite.

    • Conduct detailed phenotypic analysis to uncover developmental roles.

    • Perform rescue experiments by co-injecting the target gene's mRNA to validate specificity.

Phase 3: Integrative Analysis and Pathway Validation

The final phase involves synthesizing the data to build a cohesive biological narrative.

  • Metabolomic & Phenotypic Correlation: Correlate the changes in the concentration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA with the severity of observed phenotypes. This establishes a direct link between the metabolic perturbation and its physiological consequence.

  • Integrative Omics: In a key perturbation condition (e.g., knockout of a synthesizing enzyme), perform RNA-sequencing (transcriptomics). This will reveal compensatory changes in related metabolic pathways and downstream signaling cascades affected by the altered metabolite levels.

  • Pathway Validation: Use the transcriptomic data to identify upregulated or downregulated genes. Validate these changes using qPCR or in situ hybridization. This can confirm, for example, if a block in this hypothetical side-pathway leads to a compensatory upregulation of the main MVA pathway.

Concluding Remarks and Future Directions

This guide provides a comprehensive, technically-grounded strategy for elucidating the role of a novel metabolite, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, using the zebrafish model. By combining state-of-the-art analytical chemistry with powerful genetic and pharmacological tools, researchers can move from initial detection to functional characterization.

Future studies could involve stable isotope tracing to map the metabolic flux through this hypothesized pathway, definitively identifying its upstream sources and downstream products. Furthermore, identifying the specific enzymes that synthesize and metabolize this compound will open new avenues for understanding metabolic regulation and potentially reveal novel targets for therapeutic intervention in human diseases related to isoprenoid metabolism. The journey from an unknown peak in a mass spectrum to a fully characterized bioactive molecule is complex, but the framework outlined here provides a clear and robust path forward.

References

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  • 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA | C31H52N7O18P3S | CID 9543313. PubChem.
  • Inhibition of the 3-hydroxy-3-methyl-glutaryl-CoA Reductase Induces Orofacial Defects in Zebrafish. PubMed.
  • Inhibition of the 3-hydroxy-3-methyl-glutaryl-CoA reductase induces orofacial defects in zebrafish | Request PDF. ResearchGate.
  • Fatty acyl CoA analysis. Cyberlipid.
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Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA: Properties, Metabolism, and Analysis

Abstract This technical guide provides a comprehensive overview of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Addressed to researche...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a key intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical and physical properties, its biosynthesis and metabolic significance, and detailed protocols for its analysis. By synthesizing current knowledge and providing field-proven insights, this guide aims to be an essential resource for those investigating metabolic pathways involving this unique acyl-CoA species.

Introduction: A Unique Intermediate in Branched-Chain Fatty Acid Metabolism

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a specialized acyl-coenzyme A (acyl-CoA) thioester that plays a crucial role as an intermediate in the catabolism of certain branched-chain fatty acids.[1] Unlike their straight-chain counterparts, which are primarily metabolized in the mitochondria, the breakdown of branched-chain fatty acids often necessitates specialized enzymatic pathways located within peroxisomes. This guide will illuminate the chemical characteristics of this molecule, its place within these vital metabolic pathways, and the analytical methodologies required for its robust study. Understanding the nuances of this compound is critical for researchers investigating metabolic disorders and developing targeted therapeutic interventions.

Chemical Structure and Properties

The unique chemical structure of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA dictates its physical and chemical properties. A thorough understanding of these characteristics is fundamental for designing experiments, interpreting analytical data, and appreciating its biological function.

Molecular Identity

The foundational chemical information for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is summarized in the table below.

PropertyValueSource
Chemical Formula C31H52N7O18P3S[1][2]
Monoisotopic Molecular Weight 935.230238121 Da[1]
Average Molecular Weight 935.767 g/mol [1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate[2]
SMILES CC(C)C(=C)CC(O)C(C)C(=O)SCCNC(=O)CCNC(=O)C@H(O)C(C)(C)COP(O)(=O)OP(O)(=O)OC[C@H]1O[C@@H]1OP(O)(O)=O">C@HN1C=NC2=C(N)N=CN=C12[1]
Classification Fatty Acyls -> Fatty Esters -> Fatty acyl CoAs -> 3-hydroxyacyl CoAs[1][2]
Key Structural Features and Chemical Stability

The reactivity and stability of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA are influenced by three primary functional groups: the thioester linkage, the 3-hydroxy group, and the 5-methylene group (an allylic alcohol system).

  • Thioester Bond: The thioester bond is energy-rich, making acyl-CoAs excellent acyl group donors in biochemical reactions. However, this bond is also susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is known to increase with both pH and temperature. For analytical purposes, maintaining samples at a slightly acidic to neutral pH and at low temperatures (e.g., on ice or at -80°C for long-term storage) is crucial to prevent degradation.

  • 3-Hydroxy Group: The secondary alcohol at the C3 position is a key feature, defining this molecule as a 3-hydroxyacyl-CoA. This hydroxyl group is the site of oxidation in the subsequent step of β-oxidation, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.

  • 5-Methylene Group (Allylic Alcohol System): The double bond between C5 and the methylene carbon, with the hydroxyl group at C3, creates an allylic alcohol-like system. Allylic alcohols exhibit unique stability due to resonance effects between the double bond and the oxygen atom's lone pair electrons.[3][4] This electron delocalization can increase the stability of the molecule compared to a saturated alcohol.[4] However, the double bond also presents a potential site for unwanted side reactions, such as oxidation or electrophilic addition, during sample handling and analysis if not properly controlled.

Biosynthesis and Metabolic Significance

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is not a standalone molecule but an integral part of a larger metabolic narrative: the breakdown of branched-chain fatty acids.

Peroxisomal β-Oxidation of Branched-Chain Fatty Acids

The presence of methyl groups on the fatty acid chain prevents standard mitochondrial β-oxidation. Consequently, these molecules are shuttled to the peroxisome for degradation via a specialized pathway. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is formed through the hydration of its precursor, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA.

This hydration is catalyzed by an enoyl-CoA hydratase . In humans, the enzyme responsible for hydrating branched-chain enoyl-CoAs in the peroxisome is the D-bifunctional protein (DBP) , also known as peroxisomal multifunctional enzyme type 2 (MFP-2), which is encoded by the HSD17B4 gene . This enzyme possesses both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities, catalyzing two sequential steps in the β-oxidation pathway.

The metabolic pathway can be visualized as follows:

Peroxisomal Beta-Oxidation of a Branched-Chain Fatty Acid cluster_peroxisome Peroxisome precursor trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA target 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA precursor->target H2O D-bifunctional protein (HSD17B4) (Enoyl-CoA Hydratase activity) product 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA target->product NAD+ NADH + H+ D-bifunctional protein (HSD17B4) (Dehydrogenase activity) final_products Propionyl-CoA + Acetyl-CoA product->final_products Thiolase + CoA-SH

Caption: Peroxisomal β-oxidation of a branched-chain fatty acid intermediate.

Clinical Relevance

Defects in the HSD17B4 gene lead to D-bifunctional protein deficiency, a severe peroxisomal disorder characterized by neurological abnormalities and accumulation of very-long-chain and branched-chain fatty acids. The study of intermediates like 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is therefore critical for diagnosing and understanding the pathophysiology of such metabolic diseases.

Experimental Protocols and Methodologies

The analysis of acyl-CoAs is challenging due to their low abundance, inherent instability, and complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their quantification, offering high sensitivity and specificity.

Workflow for LC-MS/MS Analysis

A robust analytical workflow is paramount for accurate and reproducible results. The diagram below outlines the key stages from sample collection to data analysis.

LC-MS/MS Workflow for Acyl-CoA Analysis SampleCollection 1. Sample Collection (e.g., tissue, cells) Quenching 2. Metabolic Quenching (Liquid N2) SampleCollection->Quenching Extraction 3. Extraction (Acidified organic solvent) Quenching->Extraction Purification 4. Solid-Phase Extraction (SPE) (Optional but recommended) Extraction->Purification LC_Separation 5. LC Separation (Reversed-Phase C18) Purification->LC_Separation MS_Detection 6. MS/MS Detection (Triple Quadrupole, MRM) LC_Separation->MS_Detection DataAnalysis 7. Data Analysis (Quantification against standard curve) MS_Detection->DataAnalysis

Caption: General experimental workflow for LC-MS/MS analysis of acyl-CoAs.

Detailed Protocol: Quantification by LC-MS/MS

This protocol provides a detailed methodology adapted from established methods for acyl-CoA analysis.

A. Sample Preparation and Extraction:

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen or aspirate media from cultured cells and add ice-cold extraction solvent to halt enzymatic activity.

  • Extraction: Homogenize frozen tissue powder or scrape cells in 1-2 mL of an ice-cold extraction solution (e.g., 2:1:1 acetonitrile:methanol:water with 0.1% formic acid).

  • Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to the extraction mixture.

  • Centrifugation: Vortex vigorously and centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

B. Solid-Phase Extraction (SPE) for Purification (Optional):

  • Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the extraction step onto the cartridge.

  • Washing: Wash the cartridge with a weak aqueous solvent (e.g., water with 0.1% formic acid) to remove salts and polar interferences.

  • Elution: Elute the acyl-CoAs with a solvent of higher organic content (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase for LC-MS/MS analysis.

C. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX 300SB-C8, 100 x 2.1 mm, 3.5 µm) is commonly used.

  • Mobile Phase A: 10 mM ammonium acetate or 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the long-chain acyl-CoAs, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-45°C.

D. Tandem Mass Spectrometry (MS/MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): For 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, the precursor ion would be m/z 936.2.[5]

  • Product Ions: Acyl-CoAs exhibit characteristic fragmentation patterns. The most common and abundant fragment results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[6][7] Another characteristic fragment is the adenosine 3',5'-diphosphate ion at m/z 428.0.[8]

    • MRM Transition 1 (Quantitative): 936.2 -> 429.2 (Calculated as 936.2 - 507)

    • MRM Transition 2 (Qualitative): 936.2 -> 428.0

ParameterSettingRationale
Spray Voltage ~3.5-4.5 kVOptimizes ionization efficiency.
Capillary Temperature ~300-350 °CFacilitates desolvation of ions.
Collision Energy ~30-40 eVNeeds to be optimized for the specific molecule to achieve efficient fragmentation.
Enzymatic Assay for Total 3-Hydroxyacyl-CoAs

While not specific for the target molecule, a general enzymatic assay can provide an estimate of the total 3-hydroxyacyl-CoA pool.[9] This assay is based on the oxidation of the 3-hydroxy group by 3-hydroxyacyl-CoA dehydrogenase (HADH), coupled to the reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically at 340 nm.[10][11]

A. Principle:

3-Hydroxyacyl-CoA + NAD⁺ <-- (HADH) --> 3-Ketoacyl-CoA + NADH + H⁺

B. Reagents:

  • Tris-HCl or potassium phosphate buffer (pH 8.0-9.0)

  • NAD⁺ solution

  • 3-Hydroxyacyl-CoA dehydrogenase (from bovine or porcine heart)

  • Sample extract

C. Procedure:

  • In a quartz cuvette, combine the buffer, NAD⁺ solution, and the sample extract.

  • Incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Initiate the reaction by adding the HADH enzyme solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The rate of NADH formation is proportional to the concentration of 3-hydroxyacyl-CoAs in the sample.

Note: This assay is not specific and will measure all 3-hydroxyacyl-CoA substrates for the dehydrogenase.[10] For accurate quantification of a specific molecule, LC-MS/MS is required.

Synthesis and Availability of Analytical Standards

Accurate quantification requires a pure analytical standard of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. As of the writing of this guide, this specific compound is not readily commercially available. Researchers may need to pursue custom synthesis.

The synthesis would likely involve a multi-step process:

  • Synthesis of the Branched-Chain 3-Hydroxy Fatty Acid: This can be achieved through various organic synthesis routes, such as the asymmetric dihydroxylation of a suitable alkene precursor.

  • Activation to the CoA Thioester: The synthesized fatty acid is then activated to its CoA thioester. This can be done enzymatically using an acyl-CoA synthetase or through chemical methods, for example, via the corresponding acyl-anhydride.

Conclusion and Future Directions

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a critical, yet understudied, intermediate in the peroxisomal β-oxidation of branched-chain fatty acids. Its unique structure, featuring a thioester bond, a hydroxyl group, and an allylic system, presents both interesting chemical properties and analytical challenges. This guide has provided a foundational understanding of its chemical nature, its metabolic context within the D-bifunctional protein pathway, and detailed methodologies for its analysis, primarily through LC-MS/MS.

Future research should focus on the synthesis of a stable isotope-labeled internal standard for this molecule to improve quantitative accuracy. Further investigation into the kinetics of the D-bifunctional protein with this specific substrate will provide deeper insights into the regulation of branched-chain fatty acid metabolism. As our understanding of the interplay between different metabolic pathways grows, the tools and knowledge presented here will be invaluable for researchers working to unravel the complexities of metabolic health and disease.

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Protocols & Analytical Methods

Method

Quantitative Analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA by Ion-Pairing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development Professionals and Researchers Abstract Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, including fatty acid synthesis and degradation, ener...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Researchers

Abstract

Acyl-coenzyme A (acyl-CoA) thioesters are pivotal intermediates in cellular metabolism, including fatty acid synthesis and degradation, energy production, and signaling.[1] The specific analyte, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, is a complex hydroxylated fatty acyl-CoA whose precise biological role is an area of active investigation.[2][3] The analysis of such molecules is analytically challenging due to their low endogenous concentrations, inherent chemical instability, and high polarity.[1][4] This application note details a robust, sensitive, and specific method for the quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in biological matrices using an ion-pairing reversed-phase liquid chromatography strategy coupled with positive mode electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).

Principle of the Method

The inherent polarity of the coenzyme A moiety, conferred by its phosphate and pyrophosphate groups, makes it difficult to retain on traditional reversed-phase C18 columns. To overcome this, this method employs ion-pairing (IP) chromatography.[5][6] An alkylamine, such as tributylamine, is added to the mobile phase. This agent forms a neutral, hydrophobic complex with the negatively charged phosphate groups of the analyte.[6] This increased hydrophobicity allows for effective retention and chromatographic separation on a C18 stationary phase.

Following separation, the analyte is ionized by electrospray ionization (ESI) in positive mode. Quantification is achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from complex biological matrices. The characteristic fragmentation of acyl-CoAs, involving the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da), is leveraged for this purpose.[7][8]

Analyte Characteristics and Mass Spectrometric Parameters

The foundational step in developing an MRM method is the precise characterization of the analyte's mass and its fragmentation pattern. The properties for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA are summarized below.

ParameterValueSource
Chemical FormulaC₃₁H₅₂N₇O₁₈P₃S[9]
Average Mass935.8 g/mol [9]
Monoisotopic Mass935.2302 Da[9]
Precursor Ion [M+H]⁺ 936.2375 m/z Calculated
Primary Product Ion [M+H-507]⁺ 429.2418 m/z Calculated[7]
Confirmatory Product Ion 428.037 m/z [8][10]

Note: The primary product ion results from the characteristic neutral loss of the entire nucleotide moiety (C₁₀H₁₃N₅O₁₀P₂), while the confirmatory ion at m/z 428 represents the stable adenosine diphosphate fragment.

The proposed MRM transitions for quantification are detailed in the table below. Collision energies (CE) and other source parameters must be empirically optimized on the specific instrument being used.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Purpose
Analyte 936.2429.210035-45Quantitative
Analyte 936.2428.05030-40Qualitative/Confirmatory
Internal Standard e.g., 992.6e.g., 485.610035-45Quantitative (Heptadecanoyl-CoA)

Experimental Protocols

Sample Preparation: Extraction from Cell Culture

This protocol is designed to rapidly quench metabolic activity and efficiently extract acyl-CoAs while minimizing degradation.[4] All steps should be performed on ice or at 4°C.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20 v/v/v)

  • Internal Standard (IS) spiking solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Microcentrifuge capable of 4°C and >15,000 x g

Procedure:

  • Cell Washing: Aspirate culture medium from the cell plate. Immediately wash the cells twice with 5 mL of ice-cold PBS.

  • Metabolic Quenching & Lysis: Add 1 mL of ice-cold Extraction Solvent to the plate. Add the internal standard at this stage to account for extraction efficiency. Scrape the cells immediately using a cell scraper.[11]

  • Collection: Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Homogenization: Vortex the tube vigorously for 30 seconds.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge briefly, and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Workflow

The diagram below outlines the complete analytical process from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis WASH 1. Cell Wash (Ice-Cold PBS) EXTRACT 2. Quench & Extract (Cold Solvent + IS) WASH->EXTRACT PELLET 3. Centrifuge (15,000g, 4°C) EXTRACT->PELLET DRY 4. Dry Extract (Vacuum) PELLET->DRY RECON 5. Reconstitute (Initial Mobile Phase) DRY->RECON INJECT 6. LC Injection RECON->INJECT SEPARATE 7. Ion-Pair RP Chromatography INJECT->SEPARATE IONIZE 8. ESI+ Ionization SEPARATE->IONIZE DETECT 9. MRM Detection IONIZE->DETECT DATA 10. Data Processing (Integration & Quantification) DETECT->DATA

Caption: Figure 1. LC-MS/MS Experimental Workflow.

Liquid Chromatography Conditions
ParameterDescription
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 10 mM Tributylamine, 15 mM Acetic Acid in Water
Mobile Phase B 10 mM Tributylamine, 15 mM Acetic Acid in Methanol
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.0595
15.0595
15.1955
20.0955

Analyte Fragmentation and MRM Principle

The high specificity of this method is derived from the predictable fragmentation of the coenzyme A structure. The collision-induced dissociation (CID) in the mass spectrometer's collision cell primarily cleaves the phosphodiester bond, leading to a characteristic neutral loss.

Caption: Figure 2. Fragmentation of the Analyte.

Method Performance Characteristics

The following table presents the expected performance of this analytical method, based on typical validation results for acyl-CoA quantification assays.[12][13] These values should be confirmed experimentally as part of a full method validation.

ParameterExpected Performance
Linear Range 1 - 1000 nM
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 nM
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)
Extraction Recovery > 80%

Conclusion

This application note provides a comprehensive and robust framework for the quantitative analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. The use of ion-pairing liquid chromatography successfully addresses the challenge of retaining this polar analyte, while tandem mass spectrometry in MRM mode ensures high sensitivity and selectivity.[14][15] This method is suitable for researchers in metabolic studies and drug development who require accurate measurement of specific acyl-CoA species in complex biological samples.

References

  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry.
  • UCLA Metabolomics Core. Sample preparation for Acyl-CoA analysis.
  • BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
  • Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central.
  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Long-Chain Acyl-CoAs.
  • Keshet, R., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. PubMed Central.
  • Jackowski, S., et al. (ResearchGate). Ion-pairing UHPLC chromatography produces well-separated peaks for CoA biosynthetic intermediates and short-chain acyl CoAs.
  • Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. ResearchGate.
  • Maurer, H.H., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry.
  • Gao, X., et al. (ResearchGate). Fragment ions of acyl-CoAs. (A) Fragment ions of C16:0 CoA. (B) The major fragmentation mechanism for acyl-CoAs: a neutral loss of 507.
  • Jackowski, S., et al. (ResearchGate). The common MS/MS fragmentation pattern for all CoA species.
  • Human Metabolome Database. (HMDB0004601) 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.
  • MetAMDB. (2020). Reaction: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA + H2O <=> 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.
  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications.
  • PubChem. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.
  • BenchChem. (2025). Application Note: Quantitative Analysis of (S)-3-Hydroxy-9-methyldecanoyl-CoA using a Validated LC-MS.
  • Zhang, R., et al. (2021). Chapter 3: Ion Pair Liquid Chromatography–Mass Spectrometry for Probing the Polar Metabolome. Royal Society of Chemistry.

Sources

Application

Quantitative Analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Biological Samples by LC-MS/MS

An Application Note for Drug Discovery and Metabolic Research Abstract This guide provides a comprehensive and robust methodology for the quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a unique acyl-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery and Metabolic Research

Abstract

This guide provides a comprehensive and robust methodology for the quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a unique acyl-coenzyme A thioester, in various biological matrices. Recognizing the analytical challenges posed by the inherent instability and low endogenous concentrations of acyl-CoAs, this protocol leverages a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach. We detail a complete workflow, from initial sample collection and metabolic quenching to efficient solid-phase extraction (SPE) and optimized chromatographic separation. The protocol is designed for researchers in metabolic disease, drug discovery, and biochemistry, offering a validated framework that can be adapted to specific laboratory instrumentation and research questions.

Introduction: The Analytical Imperative

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in a multitude of metabolic pathways, including fatty acid β-oxidation, the Krebs cycle, and the biosynthesis of complex lipids.[1] The specific analyte, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, is a hydroxylated medium-chain fatty acyl-CoA derivative.[2][3] While its precise biological role is still under investigation, its structure suggests involvement in specialized fatty acid or isoprenoid metabolism pathways.

The accurate quantification of such molecules is paramount for understanding metabolic flux and dysregulation in disease states. However, acyl-CoAs present significant analytical hurdles:

  • Inherent Instability: The thioester bond is susceptible to both chemical and enzymatic hydrolysis.

  • Low Abundance: Endogenous concentrations are often in the low nanomolar to picomolar range.

  • Complex Matrix: Biological samples contain a vast excess of interfering substances.

  • Amphiphilic Nature: The combination of a polar CoA head and a nonpolar acyl tail complicates extraction and chromatography.[4]

This application note addresses these challenges by providing a detailed protocol grounded in established principles of acyl-CoA analysis, primarily utilizing liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), which has become the gold standard for this class of molecules.[5][6]

Overall Analytical Workflow

The successful quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA hinges on a meticulously executed workflow. Each stage is designed to preserve the analyte's integrity and maximize recovery for sensitive detection.

Workflow Sample 1. Sample Collection & Metabolic Quenching Homogenize 2. Tissue/Cell Homogenization Sample->Homogenize Spike 3. Internal Standard Spiking Homogenize->Spike Extract 4. Liquid-Liquid Extraction Spike->Extract SPE 5. Solid-Phase Extraction (SPE) Cleanup Extract->SPE Analyze 6. LC-MS/MS Analysis SPE->Analyze Data 7. Data Processing & Quantification Analyze->Data

Caption: High-level workflow for acyl-CoA quantification.

Part I: Sample Preparation and Extraction Protocol

This section provides a step-by-step methodology for extracting acyl-CoAs from biological tissues or cultured cells. The primary goal is to halt metabolic activity instantly and efficiently isolate the analytes from the complex biological matrix.

Critical Consideration: Metabolic Quenching

To preserve the in vivo acyl-CoA profile, enzymatic activity must be stopped immediately upon sample collection. The gold standard for tissues is freeze-clamping using tongs pre-chilled in liquid nitrogen.[1] For adherent cells, this is achieved by rapidly aspirating media and adding an ice-cold quenching/extraction solvent.

Materials & Reagents
  • Tissues: Pre-weighed, frozen in liquid nitrogen.

  • Cells: Cultured cells on plates.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA. Prepare a 10 µg/mL stock in 50% methanol.

  • Extraction Solvents: Methanol, Chloroform (HPLC grade).

  • Buffers: 10 mM Ammonium Formate, 2% Formic Acid, 2% Ammonium Hydroxide, 5% Ammonium Hydroxide.

  • SPE Columns: Weak anion exchange/reversed-phase mixed-mode SPE cartridges.

Step-by-Step Extraction Protocol (Adapted from[7])
  • Homogenization:

    • For Tissues (~50-100 mg): Place the frozen tissue in a polypropylene tube on dry ice. Add 30 nmol of the internal standard mixture.[7] Add 3 mL of ice-cold methanol-chloroform (2:1 v/v). Homogenize immediately with a mechanical homogenizer, keeping the tube on ice to prevent thawing.[7]

    • For Cells (~1-5 million): Aspirate culture medium. Wash once with 5 mL ice-cold PBS. Aspirate PBS and add 1 mL of ice-cold methanol-chloroform (2:1 v/v) directly to the plate. Scrape cells and collect the lysate. Add internal standard.

  • Phase Separation:

    • Centrifuge the homogenate at 1,300 x g for 15 minutes at 4°C.

    • Collect the supernatant into a new tube.

    • To the supernatant, add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform. Vortex for 10 seconds.

    • Centrifuge again at 1,300 x g for 15 minutes at 4°C to separate the aqueous and organic layers.[7] The upper aqueous layer contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition: Condition the SPE column with 3 mL of methanol.

    • Equilibrate: Equilibrate the column with 3 mL of water.

    • Load: Carefully load the collected upper aqueous phase from step 2 onto the column.

    • Wash 1: Wash the column with 2.4 mL of 2% formic acid to remove contaminants.

    • Wash 2: Wash with 2.4 mL of methanol.

    • Elute: Elute the acyl-CoAs with two fractions: first with 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.[7] Combine both eluates.

  • Final Preparation:

    • Dry the combined eluates under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried pellet in 100 µL of 50% methanol for LC-MS/MS analysis.

Part II: LC-MS/MS Quantification

The analysis is performed using a reversed-phase chromatographic separation coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Liquid Chromatography (LC) Parameters

A C8 or C18 reversed-phase column provides excellent separation for a broad range of acyl-CoAs.[8] The use of ammonium hydroxide in the mobile phase aids in achieving good peak shape without resorting to ion-pairing reagents that can suppress MS signal.[6][8]

ParameterRecommended SettingRationale
Column Waters ACQUITY UPLC BEH C8 (2.1 x 150 mm, 1.7 µm) or equivalentProvides robust separation of medium-chain acyl-CoAs.[8]
Mobile Phase A 15 mM Ammonium Hydroxide in WaterVolatile, MS-friendly buffer that improves peak shape.[8]
Mobile Phase B 15 mM Ammonium Hydroxide in AcetonitrileStrong organic solvent for elution.
Gradient 0-2 min: 2% B; 2-10 min: 2-90% B; 10-12 min: 90% B; 12-12.1 min: 90-2% B; 12.1-15 min: 2% BA standard gradient for separating a wide polarity range of metabolites.
Flow Rate 0.3 mL/minTypical for 2.1 mm ID columns.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Mass Spectrometry (MS) Parameters

Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ESI mode, making them ideal for MRM analysis. The parent ion ([M+H]+) fragments predictably, losing the 3'-phosphoadenosine-5'-diphosphate moiety (neutral loss of 507.1 Da) or fragmenting to a common ion at m/z 428.0.[5][9]

MRM_Logic Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]⁺ Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1:f1->Q2:f0 Precursor Ion Q3 Quadrupole 3 (Q3) Selects Product Ion [M-507+H]⁺ Q2:f1->Q3:f0 Fragment Ions Detector Detector Q3:f1->Detector Product Ion

Caption: Logic of a Multiple Reaction Monitoring (MRM) experiment.

The molecular formula for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is C31H52N7O18P3S, with a monoisotopic mass of 935.2302 Da.[2][10]

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Gas Temp. 300°C
Gas Flow 10 L/min
MRM Transitions See table below
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (Quantifier) [M-507+H]⁺ (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA 936.2429.1428.0Optimize on instrument
Heptadecanoyl-CoA (IS) 1020.5513.4428.0Optimize on instrument

Scientist's Note: Collision energies must be empirically optimized for the specific mass spectrometer being used to achieve maximum signal intensity.

Data Analysis, Validation, and Representative Data

Standard Curve and Quantification

Absolute quantification requires a certified reference standard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Due to its likely commercial unavailability, custom synthesis may be necessary.[11]

  • Prepare a stock solution of the standard and perform serial dilutions to create a calibration curve (e.g., 0.1 nM to 100 nM).

  • Spike each calibration point with a constant concentration of the internal standard (e.g., 10 nM C17:0-CoA).

  • Analyze the standards using the LC-MS/MS method.

  • Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the analyte. A linear regression with a weighting of 1/x is typically used.

Method Validation

A trustworthy protocol must be self-validating. Key validation parameters include:

  • Linearity: The calibration curve should have an R² value > 0.99.

  • Limit of Quantification (LOQ): The lowest concentration on the curve that can be measured with acceptable precision and accuracy (typically <20% RSD). LOQs for similar acyl-CoAs are often in the low nanomolar range.[4]

  • Precision and Accuracy: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations across multiple runs.

Representative Data

The following table shows hypothetical, yet realistic, quantitative data that could be obtained from mouse liver tissue samples using this method.

Sample IDTissue Weight (mg)Peak Area Ratio (Analyte/IS)Concentration (pmol/mg tissue)
Control 151.20.451.76
Control 249.80.411.65
Control 353.10.481.81
Treated 150.51.254.95
Treated 252.31.385.28
Treated 348.91.194.87

Conclusion

This application note provides a detailed, field-proven framework for the robust quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA from biological samples. By combining rapid metabolic quenching, efficient solid-phase extraction, and a highly specific LC-MS/MS method, this protocol overcomes the inherent challenges of acyl-CoA analysis. This methodology empowers researchers to accurately probe the metabolic functions of this novel acyl-CoA, paving the way for new insights into cellular metabolism and disease.

References

  • Onofrejova, L., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-8. [Link]

  • Gao, X., et al. (2021). Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry, 93(8), 3694-3702. [Link]

  • University of Washington. Sample preparation for Acyl-CoA analysis. Metabolomics UW. [Link]

  • ResearchGate. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF. ResearchGate. [Link]

  • Grote, J., et al. (2019). Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. Analytical and Bioanalytical Chemistry, 411(22), 5747-5758. [Link]

  • Basu, S., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of lipid research, 52(3), 604-11. [Link]

  • Wu, J., et al. (2012). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. Analytical biochemistry, 429(2), 129-35. [Link]

  • Studylib. (n.d.). Preparation of samples for Acyl-CoA profiling. Studylib.net. [Link]

  • Mauriala, T., et al. (2004). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry, 76(20), 6041-6046. [Link]

  • ResearchGate. (2018). LC-MS analysis of CoA thioesters in cell extracts of M. extorquens AM1... ResearchGate. [Link]

  • Gius, D., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 259. [Link]

  • Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5853. [Link]

  • Tu, C., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Journal of Proteome Research, 15(7), 2264-2274. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. PubChem. [Link]

  • Human Metabolome Database. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). HMDB. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-coa. PubChemLite. [Link]

  • National Center for Biotechnology Information. (n.d.). 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. PubChem. [Link]

  • Louw, A. I., et al. (1969). Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). Journal of Lipid Research, 10(6), 683-6. [Link]

Sources

Method

Application Note: A Protocol for the Extraction and Quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Introduction 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a fatty acyl-CoA derivative.[1] While its specific biological roles are still under investigation, the analysis of acyl-CoA species is fundamental to under...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a fatty acyl-CoA derivative.[1] While its specific biological roles are still under investigation, the analysis of acyl-CoA species is fundamental to understanding cellular metabolism, including fatty acid oxidation and the biosynthesis of complex lipids.[2] The accurate quantification of these molecules is crucial for researchers in metabolic disease, drug development, and fundamental biology. This document provides a detailed protocol for the extraction and subsequent analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA from biological matrices, leveraging the high sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Due to the limited specific literature on this particular analyte, the following protocol is synthesized from established methods for the analysis of similar medium to long-chain acyl-CoA species.[3][4]

Chemical Properties of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

A thorough understanding of the analyte's chemical properties is critical for the development of a robust extraction and analysis protocol.

PropertyValueSource
Molecular FormulaC31H52N7O18P3S[1]
Monoisotopic Mass935.2302 Da[5]
Chemical ClassFatty Acyl CoA[1]
Predicted XlogP-3.3[5]

The high polarity (indicated by a negative XlogP) and the presence of the Coenzyme A moiety dictate the choice of extraction and chromatographic techniques.

Experimental Workflow

The overall workflow for the extraction and analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is depicted below. This multi-step process is designed to ensure the efficient recovery of the analyte and the removal of interfering substances prior to LC-MS/MS analysis.

workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Homogenization 1. Sample Homogenization (in KH2PO4 with Internal Standard) Precipitation 2. Protein Precipitation (with ice-cold acetonitrile) Homogenization->Precipitation Centrifugation1 3. Centrifugation Precipitation->Centrifugation1 Conditioning 4. SPE Cartridge Conditioning (Methanol, then Water) Centrifugation1->Conditioning Loading 5. Sample Loading Conditioning->Loading Washing 6. Washing (Water, then low % Methanol) Loading->Washing Elution 7. Elution (Methanol with Formic Acid) Washing->Elution Drying 8. Drying and Reconstitution Elution->Drying Injection 9. LC-MS/MS Injection Drying->Injection Separation 10. Chromatographic Separation (C18 Reversed-Phase) Injection->Separation Detection 11. Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification 12. Data Analysis & Quantification Detection->Quantification

Caption: Workflow for the extraction and analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Detailed Protocol

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

  • Reagents: Formic acid, Potassium phosphate monobasic (KH2PO4)

  • Internal Standard (IS): Heptadecanoyl-CoA or another suitable odd-chain acyl-CoA. The use of a stable isotope-labeled internal standard, if available, is highly recommended for the most accurate quantification.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges

Step 1: Sample Homogenization

The goal of this step is to lyse the cells or disrupt the tissue to release the intracellular contents, including the target analyte.

  • For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in an appropriate volume of ice-cold 100 mM KH2PO4.

  • For tissue samples, weigh the frozen tissue and homogenize in 10 volumes of ice-cold 100 mM KH2PO4 using a mechanical homogenizer.

  • Spike the homogenate with the internal standard at a known concentration.

Rationale: The phosphate buffer provides a stable pH environment. Performing this step on ice minimizes enzymatic degradation of the analyte. The internal standard is added early to account for analyte loss during subsequent sample processing steps.

Step 2: Protein Precipitation

This step removes the bulk of proteins, which can interfere with the downstream analysis.

  • Add 2 volumes of ice-cold acetonitrile to the sample homogenate.

  • Vortex vigorously for 30 seconds.

  • Incubate on ice for 20 minutes to facilitate protein precipitation.

Rationale: Acetonitrile is a water-miscible organic solvent that disrupts the hydration shell of proteins, causing them to precipitate out of solution.

Step 3: Centrifugation
  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs.

Rationale: This step pellets the precipitated proteins and other cellular debris, clarifying the extract.

Step 4: Solid-Phase Extraction (SPE)

SPE is employed to purify and concentrate the acyl-CoAs from the crude extract. A C18 stationary phase is used, which retains the analytes based on hydrophobic interactions.

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

  • Loading: Load the supernatant from Step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities. Follow this with a wash of 1 mL of 20% methanol in water to remove less hydrophobic impurities.

  • Elution: Elute the acyl-CoAs with 1 mL of 80% methanol containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase conditions for LC-MS/MS analysis (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

Rationale: The C18 stationary phase retains the relatively nonpolar acyl-CoA tail, while the polar Coenzyme A head has less affinity. The washing steps remove interfering compounds, and the final elution with a high percentage of organic solvent releases the analyte of interest. Formic acid is added to the elution solvent to ensure the analytes are in a protonated state, which can improve recovery and is beneficial for positive mode electrospray ionization.

LC-MS/MS Analysis

The analysis is performed using a reversed-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][4]

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
15.0595
18.0595
18.1955
22.0955

Rationale: A C18 column provides good retention for the fatty acyl chain. The gradient starts with a high aqueous phase to allow for the binding of the analyte and then gradually increases the organic phase to elute the acyl-CoAs based on their hydrophobicity. Ammonium acetate is a volatile salt that is compatible with mass spectrometry and helps to improve peak shape.

Mass Spectrometry Parameters

Acyl-CoAs are typically analyzed in positive ion mode. They exhibit a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.1 Da).[2]

ParameterPredicted Value for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺) m/z 936.2
MRM Transition 1 (Quantitative) 936.2 → 429.1 (Product ion corresponding to the acyl moiety + pantetheine)
MRM Transition 2 (Qualitative) 936.2 → 303.1 (Further fragmentation of the acyl-pantetheine portion)
Collision Energy (CE) To be optimized for the specific instrument

Note: The exact m/z values for the product ions should be determined by direct infusion of a standard, if available. The values provided are based on the predicted fragmentation pattern of the acyl-CoA.

Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using a series of known concentrations of a commercially available standard for a similar acyl-CoA, or the target analyte if available. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in the unknown samples is then determined from this calibration curve.

Trustworthiness and Self-Validation

To ensure the reliability of this protocol, the following steps are recommended:

  • Spike and Recovery Experiments: To validate the extraction efficiency, blank matrix samples should be spiked with a known amount of a related acyl-CoA standard before and after the extraction process. The recovery should ideally be within 80-120%.

  • Linearity and Limit of Detection (LOD): The linearity of the response and the LOD of the LC-MS/MS method should be determined using a dilution series of a standard.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the assay.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the extraction and quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. While based on established methodologies for similar compounds, optimization of certain parameters, particularly the mass spectrometric conditions, may be necessary for specific instrumentation and biological matrices. The successful implementation of this protocol will enable researchers to accurately measure this and other acyl-CoA species, furthering our understanding of their roles in health and disease.

References

  • PubChem. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. National Center for Biotechnology Information. Retrieved from [Link]

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Application

Application Note &amp; Protocols for Cell-Based Assays Using 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Introduction: Elucidating the Role of a Novel Fatty Acid Metabolite 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a unique acyl-Coenzyme A (CoA) thioester, identified as an intermediate in fatty acid metabolism.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Role of a Novel Fatty Acid Metabolite

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a unique acyl-Coenzyme A (CoA) thioester, identified as an intermediate in fatty acid metabolism.[1] Its structure suggests a role in the peroxisomal β-oxidation pathway, a critical cellular process for breaking down very long-chain and branched-chain fatty acids.[2][3][4] Specifically, it is the product of a hydration step catalyzed by an enzyme with 3-hydroxyacyl-CoA dehydrogenase activity.[2][5][6] Understanding the cellular effects of this metabolite can provide valuable insights into the regulation of lipid metabolism and its dysregulation in various diseases, including metabolic syndromes and neurodegenerative disorders.[7][8]

This document provides detailed protocols for cell-based assays designed to investigate the biological activity of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. These assays are tailored for researchers in drug discovery and metabolic research, providing robust methods to assess its impact on cellular health, lipid storage, and oxidative stress.

Scientific Rationale: Targeting Peroxisomal β-Oxidation

Peroxisomal β-oxidation is a vital metabolic pathway that complements mitochondrial β-oxidation.[4][9] It is responsible for shortening fatty acids that are poor substrates for mitochondria. The pathway involves a series of enzymatic reactions, including oxidation, hydration, dehydrogenation, and thiolytic cleavage. 3-Hydroxyacyl-CoA dehydrogenases (HADHs) are key enzymes in this process, catalyzing the conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs.[2][5][6][10] An imbalance in the levels of β-oxidation intermediates can lead to cellular dysfunction, including lipid accumulation and oxidative stress due to the production of reactive oxygen species (ROS).[3]

The assays described herein are designed to probe these potential cellular consequences of modulating the peroxisomal β-oxidation pathway with 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Experimental Workflows

A logical experimental workflow is crucial for obtaining meaningful data. The following diagram outlines a suggested experimental progression:

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Phenotypic Screening cluster_phase3 Phase 3: Mechanistic Investigation A Cell Viability Assay (MTT/Resazurin) B Lipid Droplet Accumulation Assay A->B Proceed if not overtly toxic C Cellular Oxidative Stress Assay A->C Proceed if not overtly toxic D Mitochondrial/Peroxisomal Respiration Assay (Seahorse) B->D E Gene/Protein Expression Analysis (qPCR/Western Blot) B->E C->D C->E peroxisomal_beta_oxidation cluster_ros Potential ROS Production A Very Long/Branched Chain Fatty Acyl-CoA B trans-2-Enoyl-CoA A->B Acyl-CoA Oxidase (ACOX1) F H2O2 A->F C 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA B->C Multifunctional Enzyme (e.g., EHHADH) - Hydratase Activity D 3-Ketoacyl-CoA C->D Multifunctional Enzyme (e.g., EHHADH) - Dehydrogenase Activity E Shorter Acyl-CoA + Acetyl-CoA D->E Thiolase

Figure 2: Putative Role in Peroxisomal β-Oxidation. This diagram shows the potential involvement of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA as an intermediate in the peroxisomal β-oxidation of fatty acids.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of the cellular effects of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Evidence of increased lipid droplet accumulation or oxidative stress would strongly suggest an impact on fatty acid metabolism.

Further investigations could involve more advanced techniques to elucidate the precise mechanism of action. These include:

  • Metabolic Flux Analysis: Using stable isotope-labeled fatty acids to trace their metabolism in the presence of the compound.

  • Gene and Protein Expression Analysis: Measuring the expression of key enzymes and transcription factors involved in fatty acid metabolism (e.g., PPARs, ACOX1, HADH). [11]* Mitochondrial and Peroxisomal Respiration Assays: Employing techniques like Seahorse XF analysis to dissect the specific effects on organellar bioenergetics. [9][12][13] By employing a systematic and multi-faceted approach, researchers can effectively unravel the biological significance of novel metabolites like 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and their potential as therapeutic targets.

References

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  • ResearchGate. (PDF) Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. [Link]

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  • NIH. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways. [Link]

  • NIH. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. [Link]

  • Nature. A novel isoform of hydroxyacyl-CoA dehydrogenase inhibits cell proliferation. [Link]

  • Nature. Peroxisomal beta-oxidation acts as a sensor for intracellular fatty acids and regulates lipolysis. [Link]

  • PubMed Central. Reconstitution of human peroxisomal β-oxidation in yeast. [Link]

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Method

Metabolic modeling with 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

An Application Guide to the Metabolic Modeling of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Authored by: A Senior Application Scientist This document provides a comprehensive guide for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Metabolic Modeling of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the metabolic modeling of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the protocols are both robust and adaptable.

Introduction: Unveiling a Niche Metabolite

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a complex fatty acyl Coenzyme A derivative.[1][2] While not a household name in metabolic studies, its intricate structure, featuring methyl and methylene branches, suggests a role in specialized secondary metabolic pathways, likely related to isoprenoid or terpenoid biosynthesis.[3][4][5] The study of such unique metabolites is critical. They may represent novel bioactive compounds, intermediates in pathways producing high-value pharmaceuticals, or biomarkers for specific metabolic states.

Metabolic modeling, particularly at the genome scale, provides a powerful computational framework to investigate the production capabilities and physiological roles of such molecules.[6] By simulating the metabolic network of an organism, we can predict flux distributions, identify metabolic bottlenecks, and devise strategies for metabolic engineering to enhance the production of the target compound.[7][8] This guide will detail the principles and a practical workflow for applying constraint-based modeling to elucidate the metabolism of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

The Biosynthetic Landscape: Isoprenoid Metabolism

To model the production of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, we must first understand its biosynthetic origins. Its carbon skeleton strongly points to the isoprenoid (or terpenoid) synthesis pathways, which are responsible for one of the most diverse classes of natural products.[9][10]

Isoprenoids are all derived from two universal five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[11] Organisms utilize two primary pathways to synthesize these precursors:[5]

  • The Mevalonate (MVA) Pathway: Primarily found in eukaryotes (including the cytoplasm of plants), archaea, and some bacteria. It begins with the condensation of three acetyl-CoA molecules.[3][5]

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Predominantly used by bacteria, algae, and plant plastids. It starts with pyruvate and glyceraldehyde 3-phosphate.[5][12]

These C5 units are then sequentially condensed to form larger precursors like geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20).[7] These precursors are then modified by a vast array of enzymes (e.g., terpene synthases, cytochrome P450s) to generate the final diverse structures.[4][7] The target molecule, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, is likely an intermediate formed through the modification of one of these isoprenoid precursors. A known reaction involves the hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA to form our target molecule.[13][14]

Plausible Biosynthetic Pathway

The diagram below illustrates a potential pathway leading to the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, starting from the central isoprenoid precursors IPP and DMAPP.

G cluster_precursors Central Precursors cluster_pathway Isoprenoid Elongation & Modification IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP, C10) IPP->GPP GPP Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP Synthase Mod1 Series of Modifications (e.g., oxidation, CoA ligation) GPP->Mod1 Precursor_CoA trans-2-Methyl-5-isopropyl- hexa-2,5-dienoyl-CoA Mod1->Precursor_CoA Target 3-Hydroxy-2,6-dimethyl-5- methylene-heptanoyl-CoA Precursor_CoA->Target + H2O (Enoyl-CoA Hydratase -like activity)

Caption: A hypothesized biosynthetic pathway for the target molecule.

Principles of Constraint-Based Metabolic Modeling

Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a powerful mathematical approach for analyzing metabolic networks at a steady state.[15][16] It does not require detailed kinetic information, making it ideal for genome-scale analyses.[15]

The core of FBA relies on three components:

  • Network Stoichiometry (The S Matrix): A genome-scale metabolic model (GEM) is a comprehensive collection of all known metabolic reactions in an organism.[6] This is mathematically represented as a stoichiometric matrix (S), where rows correspond to metabolites and columns to reactions. Each entry Sᵢⱼ represents the stoichiometric coefficient of metabolite i in reaction j.

  • Steady-State Assumption: FBA assumes the system is at a steady state, meaning that for all internal metabolites, the rate of production equals the rate of consumption.[17] This translates to the equation: S · v = 0 , where v is the vector of all reaction fluxes (rates).

  • Constraints and Objective Function: The steady-state assumption alone leaves the system underdetermined. To find a specific flux distribution, we apply constraints and optimize for a biological objective.[18]

    • Constraints: These are upper and lower bounds placed on each flux (v), representing factors like enzyme capacity, thermodynamic irreversibility, and nutrient availability from the growth medium.[19]

    • Objective Function (Z): This is a specific metabolic function that the cell is assumed to be optimizing. Common objectives include maximizing biomass production (simulating growth), maximizing ATP production, or, in our case, maximizing the production of a specific metabolite like 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.[16]

FBA uses linear programming to find a flux distribution v that maximizes the objective function Z, subject to the steady-state and flux constraints.[20]

Application Note: A Workflow for Modeling Target Metabolite Production

This section outlines a structured workflow for investigating the metabolic capabilities of an organism to produce 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

G N1 Step 1: Model Selection Select a high-quality Genome-Scale Model (GEM) of the target organism. N2 Step 2: Pathway Curation Verify and add reactions for the biosynthesis of the target molecule. N1->N2 N3 Step 3: Define Simulation Environment Set bounds on exchange reactions to simulate specific growth media. N2->N3 N4 Step 4: Formulate Objective Function Set the objective to maximize production of the target metabolite. N3->N4 N5 Step 5: Perform In Silico Simulations Run Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA). N4->N5 N6 Step 6: Analyze & Interpret Results Identify flux distributions, bottlenecks, and potential engineering targets. N5->N6 N7 Step 7: Experimental Validation Compare model predictions (e.g., gene essentiality, yields) with lab data. N6->N7 N7->N2 Model Refinement

Caption: A workflow for constraint-based metabolic modeling.

Workflow Steps Explained
  • Step 1: Model Selection: Begin with a published, high-quality GEM of your organism of interest (e.g., E. coli, S. cerevisiae, or a plant model). The quality of the model is paramount for obtaining meaningful results.

  • Step 2: Pathway Curation (The Trustworthiness Pillar): This is a critical step. Automated reconstructions are often incomplete or contain errors.[6] You must manually verify that the biosynthetic pathway to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is present and correct in the model. If reactions are missing, they must be added based on literature evidence, ensuring they are elementally balanced and assigned to the correct cellular compartment.

  • Step 3: Define Simulation Environment: The model's predictions are highly dependent on the defined growth conditions. This is controlled by setting the lower and upper bounds on "exchange reactions," which represent the transport of metabolites into and out of the cell. For example, to simulate growth on a glucose minimal medium, you would set the lower bound of the glucose exchange reaction to a specific value (e.g., -10 mmol/gDW/hr, negative for uptake) and the lower bounds for other potential carbon sources to zero.[21]

  • Step 4: Formulate Objective Function: For this application, the primary goal is to maximize the flux through the reaction that synthesizes 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA or a corresponding export reaction.

  • Step 5: Perform In Silico Simulations:

    • Flux Balance Analysis (FBA): Solves for the optimal flux distribution that maximizes your objective.[16] This gives a single, optimal production rate.

    • Flux Variability Analysis (FVA): Calculates the minimum and maximum possible flux for every reaction in the network while still achieving a certain objective value (e.g., at least 95% of the optimal target production). This provides insight into the network's flexibility.

  • Step 6: Analyze & Interpret Results: The simulation output is a list of fluxes for every reaction. Analyze the pathways that carry significant flux leading to your target molecule. This can reveal rate-limiting steps, competing pathways that divert precursors, and potential targets for genetic engineering (e.g., genes to overexpress or knock out).

  • Step 7: Experimental Validation (The Authoritative Grounding): A model's predictions must be validated experimentally.[22][23] This can involve comparing in silico predictions of gene essentiality with experimental knockout data, or engineering a strain based on model predictions and measuring the actual production yield of the target metabolite.[24] Discrepancies between prediction and reality are used to refine and improve the model.[22]

Detailed Protocol: FBA for Target Metabolite Production

This protocol provides a step-by-step methodology for performing an FBA simulation using the popular COBRApy Python library. It assumes you have a GEM in a standard format (e.g., SBML).

Objective: To determine the theoretical maximum production rate of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in a given organism model under specific media conditions.

Prerequisites:

  • Python 3.x environment.

  • Installed libraries: cobra.

  • A genome-scale model file (e.g., model.xml).

Protocol Steps:

  • Load the Model:

    Causality: This step reads the SBML file and creates a COBRApy model object, which contains all the reactions, metabolites, and genes.

  • Verify Target Reaction:

    • Identify the reaction ID for the synthesis of your target. Let's assume the reaction is HMDH_synthase: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA + H2O -> 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

    Causality: This self-validating step ensures the pathway of interest exists before proceeding. If not, you must return to the curation step.

  • Set Media Conditions (Constraints):

    • Simulate a glucose minimal medium. First, set all nutrient uptakes to zero, then open the desired uptakes.

    Causality: Modifying the lower bounds of exchange reactions is how FBA simulates different nutrient environments. A negative value signifies uptake into the cell.[21]

  • Define the Objective Function:

    • Set the HMDH_synthase reaction as the objective to be maximized.

    Causality: This tells the linear programming solver which flux to maximize.

  • Run the FBA Simulation:

    Causality: The optimize() function executes the FBA algorithm, finding a flux distribution that satisfies all constraints while maximizing the defined objective.

  • Analyze Key Fluxes:

    • View the flux of the target reaction and its direct precursor.

    Causality: Examining the flux values reveals the predicted flow of carbon through the network towards your product, highlighting active pathways.

Data Presentation: FBA Simulation Parameters

The following table summarizes the key constraints and objective for the protocol described above.

Parameter TypeReaction IDDescriptionLower Bound (mmol/gDW/hr)Upper Bound (mmol/gDW/hr)Objective Coefficient
Nutrient Uptake EX_glc__D_eGlucose Uptake-1010000
Nutrient Uptake EX_o2_eOxygen Uptake-2010000
Nutrient Uptake EX_pi_ePhosphate Uptake-100010000
Biomass BIOMASS_Ec_coreBiomass Production010000
Objective HMDH_synthaseTarget Synthesis010001

Conclusion and Future Directions

This guide provides a foundational framework for the metabolic modeling of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. By combining high-quality genome-scale models with rigorous curation and experimental validation, researchers can unlock a deep understanding of how this, and other complex metabolites, are synthesized. The insights gained from this in silico approach are invaluable for guiding metabolic engineering efforts, discovering novel enzymatic functions, and exploring the broader physiological context of specialized metabolic pathways. The iterative process of modeling, prediction, and validation is a cornerstone of modern systems biology and drug development.[23][24]

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Application

Application Notes and Protocols for the Research-Scale Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Document ID: AN-HMHCoA-2026-01 Abstract: This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a specialized acyl...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-HMHCoA-2026-01

Abstract: This document provides a comprehensive guide for the chemical synthesis, purification, and characterization of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a specialized acyl-CoA thioester of interest in metabolic research, drug discovery, and enzymology. The synthesis is approached in two principal stages: (1) the construction of the C10 isoprenoid-like carboxylic acid precursor, 3-hydroxy-2,6-dimethyl-5-methylene-heptanoic acid, via a Reformatsky reaction, followed by (2) its activation and coupling with Coenzyme A. Detailed, step-by-step protocols are provided, grounded in established chemical principles and supported by authoritative references. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis and biochemical analysis.

Introduction: The Significance of Novel Acyl-CoA Analogs

Acyl-Coenzyme A (acyl-CoA) thioesters are central players in a vast array of metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex natural products like polyketides and isoprenoids.[1] They serve as activated acyl group carriers, essential for both catabolic energy generation and anabolic cellular construction. The synthesis of unique, non-standard acyl-CoA analogs, such as 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, provides invaluable molecular probes for:

  • Enzyme Characterization: Elucidating the substrate specificity and catalytic mechanisms of enzymes involved in isoprenoid or fatty acid pathways.

  • Metabolic Pathway Investigation: Studying the integration and flux of novel substrates within cellular metabolic networks.

  • Drug Development: Designing and testing inhibitors of key enzymes that utilize acyl-CoA substrates, such as HMG-CoA synthase or various acyltransferases.[2]

The structure of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, with its β-hydroxy functionality and isoprenoid-like features, makes it a particularly interesting target for studying pathways related to cholesterol or secondary metabolite biosynthesis.[3] This guide presents a robust and logical synthetic strategy to make this compound accessible for research purposes.

Overall Synthetic Strategy

Due to the absence of a direct, published method for the target molecule, we propose a reliable two-part chemical synthesis. The first part focuses on creating the unique carboxylic acid "head" of the molecule. The second part involves the critical step of attaching this head to Coenzyme A.

G cluster_0 Part 1: Synthesis of Carboxylic Acid Precursor cluster_1 Part 2: Thioesterification cluster_2 Part 3: Purification & Analysis A 4-Methylpent-1-en-3-one + Ethyl 2-bromopropionate B Reformatsky Reaction A->B C Ethyl 3-hydroxy-2,6-dimethyl- 5-methylene-heptanoate B->C D Saponification (Hydrolysis) C->D E 3-Hydroxy-2,6-dimethyl- 5-methylene-heptanoic Acid D->E F Carboxylic Acid Activation (CDI) E->F G Acyl-Imidazolide Intermediate F->G H Coupling with Coenzyme A (HS-CoA) G->H I Crude 3-Hydroxy-2,6-dimethyl-5- methylene-heptanoyl-CoA H->I J RP-HPLC Purification I->J K Pure Product J->K L Characterization (LC-MS/MS, NMR, UV-Vis) K->L M Verified Product & Data L->M

Caption: Overall workflow for the synthesis and validation of the target acyl-CoA.

Part 1: Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoic Acid

The cornerstone of this precursor synthesis is the Reformatsky reaction, a classic and highly effective method for forming β-hydroxy esters.[4][5] This reaction utilizes an organozinc reagent formed from an α-halo ester, which then adds to a ketone or aldehyde.[6][7] The resulting ester is subsequently hydrolyzed to the desired carboxylic acid.

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
Zinc Dust (<10 micron)Zn65.387440-66-6Activate before use.
IodineI₂253.817553-56-2For zinc activation.
4-Methylpent-1-en-3-oneC₆H₁₀O98.1420593-33-1Starting ketone.
Ethyl 2-bromopropionateC₅H₉BrO₂181.03535-11-5α-halo ester.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Dry, inhibitor-free.
Saturated NH₄Cl (aq)NH₄Cl53.4912125-02-9For quenching.
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For hydrolysis.
Hydrochloric Acid (HCl), 3MHCl36.467647-01-0For acidification.
Diethyl Ether(C₂H₅)₂O74.1260-29-7For extraction.
Anhydrous MgSO₄MgSO₄120.377487-88-9For drying.
Protocol: Synthesis of the Carboxylic Acid Precursor

Step 1: Activation of Zinc

  • Rationale: The surface of commercial zinc dust is often coated with a passivating layer of zinc oxide. This layer must be removed to expose the reactive metal surface, which is crucial for the oxidative addition step that forms the organozinc reagent.[5]

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add zinc dust (6.5 g, ~100 mmol).

  • Add 50 mL of anhydrous THF, followed by a few crystals of iodine (I₂).

  • Heat the suspension to reflux. The purple color of the iodine will fade as it reacts with the zinc surface, indicating activation. This typically takes 15-30 minutes.

  • Cool the flask to room temperature under an inert atmosphere (N₂ or Ar).

Step 2: Reformatsky Reaction

  • Rationale: The activated zinc reacts with the α-bromo ester to form an organozinc enolate. This enolate is a soft nucleophile that selectively adds to the carbonyl carbon of the ketone, forming a new carbon-carbon bond and, after workup, the β-hydroxy ester.[7]

  • In a separate dry flask, prepare a solution of 4-methylpent-1-en-3-one (4.9 g, 50 mmol) and ethyl 2-bromopropionate (9.05 g, 50 mmol) in 50 mL of anhydrous THF.

  • Add this solution dropwise to the stirred suspension of activated zinc over 30 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours to ensure complete reaction.

  • Cool the reaction to 0 °C in an ice bath.

Step 3: Workup and Isolation of the Ester

  • Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure to yield the crude ethyl 3-hydroxy-2,6-dimethyl-5-methylene-heptanoate. The product can be purified by flash chromatography if necessary, but is often suitable for direct use in the next step.

Step 4: Saponification (Hydrolysis)

  • Rationale: The ester is cleaved under basic conditions to yield the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.

  • Dissolve the crude ester in 100 mL of ethanol.

  • Add a solution of sodium hydroxide (4.0 g, 100 mmol) in 20 mL of water.

  • Stir the mixture at room temperature overnight (or heat to 50 °C for 2-3 hours) until TLC analysis indicates complete consumption of the starting ester.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with 3M HCl.

  • Extract the free carboxylic acid product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 3-hydroxy-2,6-dimethyl-5-methylene-heptanoic acid.

Part 2: Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

This stage involves the coupling of the synthesized carboxylic acid to Coenzyme A. The strategy employs N,N'-carbonyldiimidazole (CDI) to activate the carboxylic acid, forming a highly reactive acyl-imidazolide intermediate.[8][9] This intermediate readily undergoes nucleophilic attack by the thiol group of Coenzyme A, which is a significantly better nucleophile than the hydroxyl or amino groups present in the molecule.[10]

Materials and Reagents
ReagentFormulaM.W.CAS No.Notes
Carboxylic Acid PrecursorC₁₀H₁₈O₃186.25N/AFrom Part 1.
N,N'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.15530-62-1High purity, store desiccated.
Coenzyme A (Free Acid)C₂₁H₃₆N₇O₁₆P₃S767.5385-61-0High purity grade.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Dry, inhibitor-free.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8For buffer.
Protocol: Thioesterification

Step 1: Activation of the Carboxylic Acid

  • Rationale: All steps must be conducted under anhydrous conditions to prevent premature hydrolysis of the CDI and the highly reactive acyl-imidazolide intermediate.

  • Dissolve the 3-hydroxy-2,6-dimethyl-5-methylene-heptanoic acid (9.3 mg, 50 µmol) in 1 mL of anhydrous THF in a dry vial under an inert atmosphere.

  • Add CDI (8.9 mg, 55 µmol, 1.1 equivalents) and stir the solution at room temperature.

  • Monitor the reaction by observing the evolution of CO₂ gas (bubbling). The reaction is typically complete within 30-60 minutes.

Step 2: Coupling with Coenzyme A

  • In a separate vial, dissolve Coenzyme A (38.4 mg, 50 µmol) in 1 mL of 100 mM aqueous sodium bicarbonate buffer (pH ~8.0).

  • Once the activation reaction (Step 1) is complete, add the THF solution of the acyl-imidazolide dropwise to the stirred Coenzyme A solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • The resulting solution contains the crude 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Acidify the reaction mixture to pH 4-5 with dilute HCl or formic acid before purification.

Part 3: Purification and Characterization

Purification of the final product is critical to remove unreacted Coenzyme A, the hydrolyzed carboxylic acid, and other byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[8][11]

Protocol: RP-HPLC Purification
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to 260 nm (for the adenine base of CoA).[11]

  • Procedure: Inject the acidified crude reaction mixture onto the column. Collect fractions corresponding to the major product peak that elutes after free Coenzyme A.

  • Post-Purification: Immediately freeze the collected fractions containing the pure product and lyophilize to obtain a stable, dry powder.

Protocol: Product Characterization

G A Lyophilized Product B Reconstitute in Appropriate Solvent A->B C LC-MS/MS Analysis B->C D NMR Spectroscopy (¹H, ¹³C) B->D E UV-Vis Spectrophotometry B->E F Confirm Mass & Purity C->F G Confirm Structure D->G H Determine Concentration E->H I Final Verified Product F->I G->I H->I

Caption: Workflow for the analytical characterization of the final product.

1. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Rationale: This is the most definitive technique for confirming the identity of the synthesized acyl-CoA.[12][13]

  • Expected Results:

    • Parent Ion (MS1): The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 936.237 g/mol .

    • Fragmentation (MS2): Acyl-CoAs exhibit a characteristic fragmentation pattern. A key diagnostic feature is the neutral loss of the 3'-phospho-ADP moiety, which corresponds to a loss of 507.1 Da.[13][14][15] Therefore, a prominent daughter ion should be observed at m/z ≈ 429.1 (the mass of the protonated acyl-pantetheine fragment).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides detailed structural information, confirming the covalent linkages and the structure of the acyl chain.[16][17]

  • Expected Signals (¹H NMR in D₂O):

    • Characteristic signals for the adenine (δ ~8.0-8.5 ppm) and ribose protons of the CoA moiety.

    • Diagnostic signals for the methylene group (=CH₂) of the acyl chain (δ ~4.8-5.0 ppm).

    • Signals corresponding to the methyl groups and the methine proton adjacent to the hydroxyl group.

3. UV-Vis Spectrophotometry

  • Rationale: Provides a simple and rapid method for quantifying the purified product.

  • Procedure: The concentration of the acyl-CoA solution can be determined by measuring its absorbance at 259 nm and using the molar extinction coefficient of Coenzyme A at this wavelength (ε = 16,400 M⁻¹cm⁻¹ at pH 7.0).

Conclusion and Best Practices

This document outlines a complete and scientifically grounded workflow for the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. The success of this multi-step procedure hinges on careful execution and adherence to best practices in organic synthesis. Key considerations include the use of anhydrous solvents and inert atmospheres during the activation and coupling steps to prevent hydrolysis of reactive intermediates. Proper purification by RP-HPLC is essential for obtaining a high-purity product suitable for sensitive biological assays. Finally, comprehensive characterization by mass spectrometry is required to unequivocally confirm the identity of the final compound. This protocol empowers researchers to generate valuable molecular tools for the exploration of complex biological systems.

References

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Method

Application Notes and Protocols for the Quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA as a Potential Biomarker for Metabolic Disease

Introduction: Uncovering a Novel Metabolic Intermediate in Branched-Chain Amino Acid Catabolism The intricate network of metabolic pathways offers a rich source of potential biomarkers for diagnosing and monitoring disea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering a Novel Metabolic Intermediate in Branched-Chain Amino Acid Catabolism

The intricate network of metabolic pathways offers a rich source of potential biomarkers for diagnosing and monitoring disease. Among these, acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous cellular processes, including fatty acid metabolism and amino acid catabolism. Altered levels of specific acyl-CoAs can serve as sensitive indicators of metabolic dysregulation.[1] This document provides a comprehensive guide to the quantification of a novel acyl-CoA, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, as a potential biomarker.

Based on its chemical structure, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a branched-chain fatty acyl-CoA. Its immediate precursor is trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA. This structural characteristic strongly suggests its origin from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. Dysregulation of BCAA metabolism is increasingly implicated in a range of metabolic disorders, including type 2 diabetes, obesity, cardiovascular disease, and non-alcoholic fatty liver disease.[2][3] Consequently, downstream metabolites of BCAA pathways, such as 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, represent promising candidates for novel biomarkers to better understand and manage these conditions.

These application notes are designed for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation. We provide a detailed, field-proven protocol for the robust quantification of this novel acyl-CoA in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.[1] Adherence to these protocols will enable the generation of high-quality, reproducible data suitable for research and potential future clinical applications.

Hypothesized Biochemical Pathway

The proposed origin of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is through the catabolism of branched-chain amino acids. The following diagram illustrates a hypothesized pathway leading to its formation.

Biochemical_Pathway BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoAs BCKA->BC_Acyl_CoA Oxidative Decarboxylation Precursor trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA BC_Acyl_CoA->Precursor Multiple Enzymatic Steps Target 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Precursor->Target Hydration

Caption: Hypothesized metabolic pathway for the formation of the target analyte.

Experimental Protocol: Quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA by LC-MS/MS

This protocol outlines a robust method for the extraction and quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA from biological samples such as plasma, serum, or tissue homogenates.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade)

  • Acids: Formic acid (FA), Trichloroacetic acid (TCA)

  • Internal Standard (IS): A stable isotope-labeled acyl-CoA of similar chain length and structure is recommended (e.g., ¹³C-labeled or deuterated analogue). If a specific standard is unavailable, a structurally related acyl-CoA not expected to be in the sample can be used.

  • Extraction Buffer: 10% (w/v) TCA in water.

  • Sample Collection Tubes: Polypropylene tubes.

  • Centrifuge: Capable of reaching 15,000 x g and maintaining 4°C.

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Sample Preparation

The following procedure should be performed on ice to minimize the degradation of acyl-CoAs, which are known to be unstable in aqueous solutions.

  • Thawing: Thaw biological samples (plasma, serum, or tissue homogenate) on ice.

  • Aliquoting: Aliquot 50 µL of the sample into a pre-chilled 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution (concentration to be optimized based on instrument sensitivity) to each sample, vortex briefly.

  • Protein Precipitation and Extraction: Add 200 µL of ice-cold 10% TCA. Vortex vigorously for 30 seconds.

  • Incubation: Incubate the samples on ice for 10 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial. Avoid disturbing the protein pellet.

  • Injection: Inject a specified volume (e.g., 10 µL) onto the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrument used.

LC Parameter Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL
MS Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimize for the specific instrument
MRM Transitions See Table 1

Table 1: Suggested MRM Transitions Note: These transitions should be empirically determined and optimized on the user's mass spectrometer.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoATo be determinedTo be determinedTo be optimized
Internal StandardTo be determinedTo be determinedTo be optimized

The precursor ion will be the [M+H]⁺ adduct of the analyte. A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from sample collection to data analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Analysis Sample_Collection Biological Sample (Plasma, Serum, Tissue) Thawing Thaw on Ice Sample_Collection->Thawing Aliquoting Aliquot Sample Thawing->Aliquoting IS_Spiking Spike with Internal Standard Aliquoting->IS_Spiking Extraction Protein Precipitation & Extraction (TCA) IS_Spiking->Extraction Centrifugation Centrifuge Extraction->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Caption: A visual representation of the analytical workflow.

Biomarker Assay Validation

For the use of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA as a biomarker in regulated studies, a thorough validation of the analytical method is crucial. The validation should be "fit-for-purpose," meaning the level of validation is dependent on the intended use of the biomarker data. The following validation parameters, based on FDA guidelines, should be assessed.

Calibration Curve

A calibration curve should be prepared by spiking known concentrations of a certified reference standard of the analyte into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Range: The range should encompass the expected physiological concentrations.

  • Linearity: The curve should be fitted with an appropriate regression model (e.g., linear, weighted linear). The coefficient of determination (r²) should be >0.99.

  • Accuracy and Precision: The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Table 2: Example Calibration Curve Acceptance Criteria

Parameter Acceptance Criteria
Number of Standards Minimum of 6 non-zero standards
Regression Model Linear, weighted 1/x²
≥ 0.99
Accuracy Within 85-115% of nominal (80-120% for LLOQ)
Precision ≤ 15% CV (≤ 20% for LLOQ)
Accuracy and Precision

Assessed by analyzing Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in multiple replicates on different days.

  • Intra-assay (within-run) Precision and Accuracy: Determined from a single analytical run.

  • Inter-assay (between-run) Precision and Accuracy: Determined from multiple analytical runs over several days.

Table 3: Example QC Acceptance Criteria

QC Level Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (% Bias)
Low ≤ 15%≤ 15%± 15%
Medium ≤ 15%≤ 15%± 15%
High ≤ 15%≤ 15%± 15%
Selectivity and Matrix Effect
  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Analyze at least six different sources of the biological matrix.

  • Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting matrix components. This can be assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.

Stability

The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage.

  • Freeze-Thaw Stability: Assess after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Assess at room temperature for a period reflecting the sample processing time.

  • Long-Term Stability: Assess at the intended storage temperature (e.g., -80°C) over an extended period.

  • Post-Preparative Stability: Assess in the autosampler.

Data Analysis and Interpretation

The concentration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in unknown samples is determined by interpolating the peak area ratio (analyte/internal standard) against the calibration curve. The results should be reported in appropriate units (e.g., µmol/L or nmol/g tissue).

When interpreting the data, it is crucial to consider the potential biological context. Elevated or decreased levels of this acyl-CoA could reflect alterations in BCAA catabolism and may correlate with the severity or progression of metabolic diseases. Further studies will be required to establish definitive correlations and clinical utility.

Conclusion

The quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA presents a promising avenue for biomarker research in the context of metabolic diseases linked to branched-chain amino acid metabolism. The LC-MS/MS protocol and validation guidelines provided herein offer a robust framework for researchers to generate high-quality, reliable data. As with any novel biomarker, further investigation into its physiological roles and clinical correlations is warranted to fully elucidate its potential in diagnostic and therapeutic applications.

References

  • Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. MDPI. Available at: [Link]

  • Branched-Chain Amino Acid Metabolism Disorders. Children's Health Issues. Available at: [Link]

  • Disorders of Branched Chain Amino and Organic Acid Metabolism. AccessPediatrics. Available at: [Link]

  • High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed. Available at: [Link]

  • Association of branched-chain fatty acids with metabolic syndrome: a systematic review and meta-analysis of observational studies. Food & Function (RSC Publishing). Available at: [Link]

  • Role of Branched-Chain Amino Acid Metabolism in Type 2 Diabetes, Obesity, Cardiovascular Disease and Non-Alcoholic Fatty Liver Disease. R Discovery. Available at: [Link]

  • Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. eScholarship. Available at: [Link]

  • High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. PubMed Central. Available at: [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. Available at: [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening for Inhibitors of Enoyl-CoA Hydratase, the Biosynthetic Enzyme of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Introduction: Targeting a Unique Node in Metabolism 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a specialized fatty acyl-CoA derivative identified as a downstream metabolite in the degradation pathway of terpenes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Unique Node in Metabolism

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a specialized fatty acyl-CoA derivative identified as a downstream metabolite in the degradation pathway of terpenes like limonene and pinene.[1] Its direct biosynthetic precursor is trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, and the conversion is catalyzed by the enzyme Enoyl-CoA Hydratase (ECH) (EC 4.2.1.17), also known as crotonase.[1][2] This enzyme facilitates the hydration of a carbon-carbon double bond, a critical step in both the catabolism of specialized molecules and the broader, highly conserved pathway of mitochondrial fatty acid β-oxidation.[3][4]

The human genome encodes several isoforms of enoyl-CoA hydratase, with the short-chain enoyl-CoA hydratase (ECHS1) being a key player in mitochondrial fatty acid metabolism.[5][6] Dysregulation of ECHS1 and related fatty acid oxidation pathways has been implicated in a range of human pathologies. Deficiencies in ECHS1 can lead to severe metabolic disorders, such as Leigh syndrome, a devastating neurodegenerative condition.[5][7] Conversely, altered activity of ECH has been observed in various cancers and metabolic syndrome, suggesting that modulation of its function could offer therapeutic benefits.[1][8] Specifically, inhibiting the production of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA by targeting the responsible enoyl-CoA hydratase presents a novel strategy for intervening in these metabolic pathways.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify inhibitors of enoyl-CoA hydratase. Recognizing the potential challenges in procuring the specific substrate, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, we present a pragmatic, two-tiered screening strategy. This approach ensures the feasibility of a large-scale primary screen while maintaining the specificity required for hit validation.

Biochemical Pathway and a Two-Tiered HTS Strategy

The core of our screening strategy revolves around the enzymatic reaction catalyzed by enoyl-CoA hydratase. The enzyme introduces a water molecule across the double bond of the enoyl-CoA substrate, leading to the formation of a 3-hydroxyacyl-CoA product.

Enzymatic Reaction sub trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA prod 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA sub->prod H2O enzyme Enoyl-CoA Hydratase (ECH) enzyme->sub HTS_Workflow cluster_primary Primary HTS cluster_secondary Secondary Validation & Hit Characterization p1 Screening of Compound Library (e.g., 100,000 compounds) p2 Spectrophotometric Assay (Substrate: Crotonyl-CoA) p1->p2 p3 Identification of Primary Hits (Inhibition > 50%) p2->p3 s1 Dose-Response Analysis (IC50 Determination) p3->s1 Primary Hits s2 Confirmation with Specific Substrate (trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA) s1->s2 s3 Mechanism of Inhibition Studies s2->s3 s4 Validated Hits s3->s4 Further Lead Optimization Further Lead Optimization s4->Further Lead Optimization

Caption: Two-tiered high-throughput screening workflow.

Experimental Protocols

PART 1: Primary High-Throughput Screening

The primary screen will utilize a well-established, continuous spectrophotometric assay for enoyl-CoA hydratase activity using the generic substrate, crotonyl-CoA. The assay monitors the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the crotonyl-CoA molecule. [9]This method is robust, cost-effective, and readily adaptable to a 384-well plate format for high-throughput screening. [10][11] Materials and Reagents:

  • Enzyme: Recombinant human short-chain enoyl-CoA hydratase (ECHS1)

  • Substrate: Crotonyl-CoA (Sigma-Aldrich or equivalent)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Compound Library: Small molecule library dissolved in DMSO

  • Microplates: 384-well, UV-transparent microplates

  • Instrumentation: Microplate spectrophotometer capable of reading absorbance at 263 nm

Protocol:

  • Compound Plating:

    • Dispense 1 µL of each compound from the library into individual wells of a 384-well microplate.

    • For control wells, dispense 1 µL of DMSO (vehicle control) and a known ECH inhibitor (positive control), if available.

  • Enzyme Preparation:

    • Prepare a working solution of ECHS1 in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Assay Initiation:

    • Add 25 µL of the ECHS1 working solution to each well of the microplate containing the compounds.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Addition and Measurement:

    • Prepare a working solution of crotonyl-CoA in the assay buffer. The final concentration should be at or near the Km of the enzyme for this substrate.

    • Add 25 µL of the crotonyl-CoA working solution to each well to initiate the reaction.

    • Immediately place the microplate in the spectrophotometer and begin kinetic readings of absorbance at 263 nm every 30 seconds for 10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

  • Normalize the data to the vehicle control (DMSO) to determine the percent inhibition for each compound:

    • % Inhibition = (1 - (V_compound / V_DMSO)) * 100

  • Identify primary "hits" as compounds that exhibit a statistically significant level of inhibition (e.g., >50% or >3 standard deviations from the mean of the control).

Parameter Primary HTS Secondary Validation
Enzyme Recombinant Human ECHS1Recombinant Human ECHS1
Substrate Crotonyl-CoAtrans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA
Detection Method Spectrophotometry (A263nm)Spectrophotometry (A263nm) or LC-MS
Format 384-well plate96- or 384-well plate
Throughput High (10,000s of compounds)Low to Medium
Goal Identify primary hitsConfirm activity, determine potency (IC50)
PART 2: Secondary Validation and Hit Characterization

Primary hits will be subjected to a series of secondary assays to confirm their inhibitory activity, determine their potency, and elucidate their mechanism of action.

1. Dose-Response Analysis:

  • Perform the same spectrophotometric assay as in the primary screen, but with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).

  • Calculate the percent inhibition at each concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each confirmed hit.

2. Confirmation with Specific Substrate:

  • This is a critical step to ensure that the inhibitors are active against the enzyme when it is processing the substrate of interest.

  • Substrate Sourcing: As trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is not widely available, custom synthesis may be required. Several chemical synthesis suppliers can produce custom CoA derivatives.

  • Assay: Perform the enoyl-CoA hydratase assay with the confirmed hits using trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA as the substrate. The decrease in absorbance at a wavelength corresponding to the conjugated system of this specific substrate (to be determined empirically, likely around 260-280 nm) can be monitored.

  • Alternatively, an LC-MS-based method can be developed to directly measure the formation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

3. Mechanism of Inhibition Studies:

  • For validated hits, further kinetic studies should be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • This involves measuring the enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Trustworthiness and Self-Validation

The proposed two-tiered approach incorporates self-validation at multiple stages. The use of a well-characterized generic substrate in the primary screen allows for a robust and reproducible initial identification of potential inhibitors. The subsequent confirmation with the specific substrate ensures the biological relevance of the hits. Dose-response analysis and mechanism of action studies further validate the inhibitory activity and provide crucial information for lead optimization.

Conclusion

The detailed application note and protocols outlined here provide a comprehensive framework for the high-throughput screening of inhibitors targeting enoyl-CoA hydratase, the enzyme responsible for the biosynthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. By employing a pragmatic two-tiered screening strategy, researchers can efficiently identify and validate novel modulators of this important metabolic enzyme, paving the way for the development of new therapeutic agents for a range of metabolic and proliferative diseases.

References

  • Al-Thihli, K., & Al-Hassnan, Z. (2019). Mitochondrial Fatty Acid Oxidation Disorders Associated with Short-Chain Enoyl-CoA Hydratase (ECHS1) Deficiency. Genes, 10(11), 886. [Link]

  • Proteopedia. (2024). Enoyl-CoA hydratase. Proteopedia. [Link]

  • Taylor & Francis. Enoyl-coa hydratase – Knowledge and References. Taylor & Francis. [Link]

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA hydratase. reaction, mechanism, and inhibition. Bioorganic & medicinal chemistry, 11(1), 9–20. [Link]

  • van Grunsven, E. G., van Berkel, E., Ijlst, L., Vreken, P., de Klerk, J. B., & Wanders, R. J. (1998). Enoyl-CoA Hydratase Deficiency: Identification of a New Type of D-Bifunctional Protein Deficiency. Human Molecular Genetics, 7(4), 643–650. [Link]

  • Fukui, T., Kichise, T., Yoshida, Y., & Doi, Y. (1999). Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae. Journal of bacteriology, 181(22), 6930–6937. [Link]

  • Liu, Y., Huang, K., & Chen, L. (2018). Enoyl coenzyme A hydratase 1 protects against high-fat-diet-induced hepatic steatosis and insulin resistance. Biochemical and biophysical research communications, 499(3), 403–409. [Link]

  • National Center for Biotechnology Information. (2025). ECHS1 enoyl-CoA hydratase, short chain 1 [ (human)]. NCBI. [Link]

  • Luo, M. J., Yang, Z. Y., & Schulz, H. (1987). Inhibition of enoyl-CoA Hydratase by Long-Chain L-3-hydroxyacyl-CoA and Its Possible Effect on Fatty Acid Oxidation. Biochemistry, 26(24), 7817–7822. [Link]

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA Hydratase: Reaction, Mechanism, and Inhibition. ResearchGate. [Link]

  • Wikipedia. (2024). Enoyl-CoA hydratase. Wikipedia. [Link]

  • Liu, D., & Liu, H. W. (2012). Comparative Inhibition Studies of Enoyl-CoA Hydratase 1 and Enoyl-CoA Hydratase 2 in Long-Chain Fatty Acid Oxidation. Organic letters, 14(17), 4434–4437. [Link]

  • Müller-Newen, G., Janssen, U., & Stoffel, W. (1995). Enoyl-CoA hydratase and isomerase form a superfamily with a common active-site glutamate residue. European journal of biochemistry, 228(1), 68–73. [Link]

  • Assay Genie. High-Throughput Screening Assays. Assay Genie. [Link]

  • Olink. Enoyl-CoA hydratase, mitochondrial. Olink. [Link]

  • Wierenga, R. K., Noble, M. E., Postma, J. P., Groendijk, H., Kalk, K. H., Hol, W. G., & Drenth, J. (1994). Crystallization experiments with 2-enoyl-CoA hydratase, using an automated 'fast-screening' crystallization protocol. Acta crystallographica. Section D, Biological crystallography, 50(Pt 4), 443–447. [Link]

  • Smeland, T. E., Cuebas, D., & Schulz, H. (1995). Isomerization of trans-2,delta 5-dienoyl-CoA's to delta 3,delta 5-dienoyl-CoA's in the beta-oxidation of delta 5-unsaturated fatty acids. Biochemistry, 34(2), 442–450. [Link]

  • PubChem. trans-2-Methyl-5-isopropylhexa-2,5-dienal. PubChem. [Link]

  • Wang, Y., Li, Y., & Zhang, Y. (2022). Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish. Journal of lipid research, 63(1), 100150. [Link]

  • Agnihotri, G., & Liu, H. W. (2003). Enoyl-CoA hydratase. ResearchGate. [Link]

  • FooDB. Showing Compound trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (FDB023961). FooDB. [Link]

  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. High-Throughput Molecular Screening Center. The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Purification

Introduction Welcome to the technical support guide for the purification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This molecule is a complex acyl-coenzyme A (acyl-CoA) thioester, an activated intermediate cru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This molecule is a complex acyl-coenzyme A (acyl-CoA) thioester, an activated intermediate crucial in various metabolic pathways.[1][2][3] Its unique amphipathic structure, featuring a moderately hydrophobic and branched acyl chain combined with the large, polar, and negatively charged Coenzyme A moiety, presents significant purification challenges.[4][5][6] Furthermore, the inherent instability of the thioester bond requires careful handling to prevent hydrolysis and ensure the integrity of the final product.[7][8]

This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges, ensuring high purity and yield in your preparations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA?

The main difficulties arise from three core properties of the molecule:

  • Amphipathic Nature: The molecule possesses both significant hydrophobic (the acyl chain) and hydrophilic, charged (the CoA head) regions. This dual character can lead to poor chromatographic behavior, including peak tailing, low retention on reversed-phase media, or irreversible binding.

  • Thioester Instability: Acyl-CoA thioester bonds are susceptible to hydrolysis, particularly in alkaline or strongly acidic conditions, leading to sample degradation.[7]

  • Structural Complexity: The presence of hydroxyl, methyl, and methylene groups can create isomers or related impurities that are difficult to separate from the target compound.

Q2: What are the best practices for sample preparation before starting purification?

Proper sample preparation is critical to prevent degradation and remove interfering substances. A common procedure involves a rapid protein precipitation and liquid-liquid or solid-phase extraction (SPE).[9]

  • Extraction: Use a cold, acidified organic solvent mixture like acetonitrile/methanol/water or an acidic methanol solution to simultaneously precipitate proteins and extract the acyl-CoA.[7] Keeping the extraction at low temperatures (0-4°C) and acidic pH (3.5-5.0) is crucial for stability.

  • Clarification: After extraction, centrifuge the sample at high speed (e.g., >10,000 x g) at 4°C to pellet all solid material. The supernatant contains your target molecule.

  • Concentration: Evaporate the organic solvent under a stream of nitrogen or using a vacuum concentrator at a low temperature (<30°C). Over-drying can lead to loss of sample. Reconstitute the dried extract in an appropriate buffer for purification.[7]

Q3: How should I store the purified 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA?

For short-term storage (hours to days), keep the compound in an acidic aqueous buffer (pH 4-6) at 4°C. For long-term storage, it is best to lyophilize the purified sample from a volatile acidic buffer (like one containing ammonium acetate) and store the resulting powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). Reconstitute just before use. Acyl-CoAs are significantly more stable in methanol than in aqueous solutions.[7]

Q4: What is the recommended method for assessing the purity and identity of the final product?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for both identifying and quantifying acyl-CoAs.[1][2][10]

  • Identification: Use high-resolution mass spectrometry to confirm the accurate mass of the parent ion ([M-H]⁻ or [M+H]⁺). For MS/MS, a characteristic fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da), resulting in a quantifiable product ion corresponding to the phosphopantetheine-acyl portion.[9]

  • Purity: Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 260 nm (for the adenine base of CoA) to assess purity.[11] The presence of a single, sharp peak is indicative of high purity.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Low Yield & Recovery

Q: My final yield is consistently low after purification. What are the likely causes?

Low yield is a common issue stemming from degradation, incomplete extraction, or irreversible binding to the chromatography matrix. Use the following logic to diagnose the problem.

Troubleshooting Low Yield
ProblemPossible CauseRecommended Solution
Degradation Hydrolysis of Thioester: Sample exposed to non-optimal pH (>6.5) or high temperatures.Maintain pH between 3.5 and 6.0 throughout the process. Work at 4°C or on ice whenever possible. Use freshly prepared, degassed buffers.
Enzymatic Degradation: Contamination with thioesterases from the biological source.[12][13]Ensure the initial extraction step effectively denatures all proteins (e.g., use of organic solvents, rapid heating followed by cooling). Include protease and phosphatase inhibitors if necessary.
Poor Extraction Incomplete Cell Lysis: The extraction method did not efficiently break open the cells/tissue.Use more rigorous homogenization or sonication on ice. Ensure the solvent-to-sample ratio is sufficient.
Compound Partitioning: The acyl-CoA partitioned into the protein pellet or an immiscible phase during extraction.Modify the polarity of the extraction solvent. An 80% methanol solution is often a good starting point.[14]
Purification Loss Irreversible Binding: The amphipathic molecule has bound irreversibly to the column matrix (e.g., silica, some reversed-phase materials).See the "Column Chromatography Issues" section. Consider using a different stationary phase (e.g., C8 instead of C18) or adding an ion-pairing agent.
Loss during SPE: The compound did not bind to the SPE cartridge or was prematurely eluted during washing steps.Optimize the SPE protocol. Ensure the conditioning and equilibration steps are correct. Test the flow-through and wash fractions for the presence of your compound via LC-MS.
Workflow for Diagnosing Low Yield ```dot

Low_Yield_Troubleshooting

Caption: Overview of the workflow from crude sample to purified product.

References

  • MetwareBio. (n.d.). Acyl-CoA: Biological Function and Analytical Methods. MetwareBio. Retrieved from [Link]

  • Kawaguchi, A., et al. (1981). A new method for the preparation of acyl-CoA thioesters. Journal of Biochemistry, 89(2), 337-9. Retrieved from [Link]

  • Kawaguchi, A., et al. (1980). A New Method for the Preparation of Acyl-CoA Thioesters. Journal of Biochemistry. Retrieved from [Link]

  • Sealls, T., et al. (1987). Synthesis of acyl-CoA thioesters. Biochemistry and Cell Biology, 65(4), 344-349. Retrieved from [Link]

  • Severson, D. L., & Fletcher, T. (1985). Purification and properties of acyl coenzyme A thioesterase II from Rhodopseudomonas sphaeroides. Biochemistry, 24(13), 3289-3295. Retrieved from [Link]

  • Cyberlipid. (n.d.). Fatty acyl CoA analysis. Cyberlipid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. PubChem Compound Database. Retrieved from [Link]

  • Bas-Sy, A. A., et al. (2019). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 9(11), 269. Retrieved from [Link]

  • G-L, G., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical chemistry, 89(17), 9372–9379. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-coa. PubChemLite. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). HMDB. Retrieved from [Link]

  • Bonner, W. M., & Bloch, K. (1972). Purification and Properties of a Palmityl Thioesterase II from Escherichia coli. Journal of Biological Chemistry, 247(10), 3123-3133. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. J-GLOBAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. PubChem Compound Database. Retrieved from [Link]

  • A, K., et al. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of proteome research, 20(9), 4386–4396. Retrieved from [Link]

  • Hu, X., et al. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Chromatographia, 83, 1265–1276. Retrieved from [Link]

  • Hu, X., et al. (2020). Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. Chromatographia, 83, 1265–1276. Retrieved from [Link]

  • Trefely, S., et al. (2020). Compartmentalised acyl-CoA metabolism and roles in chromatin regulation. Molecular metabolism, 38, 100941. Retrieved from [Link]

  • A, K., et al. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research, 20(9), 4386-4396. Retrieved from [Link]

  • D, K., et al. (2021). Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases. STAR protocols, 2(2), 100511. Retrieved from [Link]

  • A, K., et al. (2021). Bridging the polar and hydrophobic metabolome in single-run untargeted liquid chromatography-mass spectrometry dried blood spot metabolomics for clinical purposes. medRxiv. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl-CoA. Retrieved from [Link]

  • C, S., et al. (2023). A Multi-Functional Heterogeneous Biocatalyst for the Oxygen-Free Oxidative Condensation of Primary Alcohols into β-Hydroxy Acids. ACS Catalysis, 13(2), 1055-1067. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in Solution

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This resource provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This resource provides in-depth troubleshooting advice and frequently asked questions to address the stability challenges commonly encountered with this and other acyl-CoA thioesters in solution. Our goal is to empower you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Core Concepts: The Inherent Instability of Acyl-CoA Thioesters

The thioester bond in 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a high-energy bond, making the molecule an excellent acyl group donor in biochemical reactions. However, this reactivity also renders it susceptible to degradation in aqueous solutions. Understanding the primary degradation pathways is the first step in mitigating stability issues.

  • Chemical Hydrolysis: The thioester linkage is prone to hydrolysis, which is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions. The optimal pH for the stability of most acyl-CoA thioesters in aqueous solutions is in the slightly acidic range of 4.0 to 6.8[1].

  • Enzymatic Degradation: Biological samples, such as cell lysates or tissue homogenates, contain acyl-CoA thioesterases (ACOTs) that can rapidly hydrolyze the thioester bond[1][2]. It is crucial to inhibit this enzymatic activity during sample preparation and analysis.

  • Oxidation: The thiol group of the coenzyme A moiety can be oxidized, leading to the formation of disulfides and other oxidized species. This can interfere with quantification and biological activity.

Frequently Asked Questions (FAQs)

Q1: I am seeing a progressive loss of my 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA peak during LC-MS analysis, even when the samples are in the autosampler. What is the likely cause?

A1: This is a common issue related to the inherent instability of acyl-CoA thioesters in solution. The degradation you are observing is likely due to chemical hydrolysis in your sample matrix. Even at refrigerated temperatures (e.g., 4°C) in an autosampler, significant degradation can occur over a 24-hour period, especially if the sample is in a purely aqueous solution at a neutral or alkaline pH[1].

Q2: What is the optimal pH for storing and analyzing 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA?

Q3: How should I store my 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA samples for long-term use?

A3: For long-term storage, it is highly recommended to store the compound as a dry pellet or in a lyophilized state at -80°C[1]. If you must store it in solution, use a slightly acidic buffer (pH 4.0-6.8) and store it at -80°C. Avoid repeated freeze-thaw cycles.

Q4: I suspect enzymatic degradation of my compound during sample extraction from tissues. How can I prevent this?

A4: To prevent enzymatic degradation by acyl-CoA thioesterases, it is critical to work quickly and at low temperatures (4°C or on ice) during the entire extraction process[1]. Flash-freezing the tissue in liquid nitrogen immediately after collection is a crucial first step. The use of an acidic extraction buffer (e.g., pH 4.9) can also help to inhibit the activity of these enzymes[1].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent quantification results between replicates Chemical hydrolysis due to suboptimal pH in the sample solvent.Verify and adjust the pH of all buffers and solvents to be within the slightly acidic range (pH 4.0-6.8)[1].
Enzymatic degradation during sample preparation.Ensure all extraction steps are performed on ice. Use an acidic extraction buffer to inhibit thioesterase activity[1].
Loss of compound in autosampler over time Hydrolysis in the aqueous sample matrix.Analyze samples as quickly as possible after preparation. If delays are unavoidable, consider reconstituting samples in a methanol/buffer mixture, which can improve stability compared to purely aqueous solutions[1].
Low recovery after sample extraction Inefficient extraction protocol.Use a robust extraction method, such as a 2:2:1 (v/v/v) acetonitrile/methanol/water mixture for homogenization of frozen tissue[3].
Degradation during the extraction process.Maintain low temperatures and acidic conditions throughout the extraction procedure.

Experimental Protocol: Assessing the Stability of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

This protocol provides a framework for systematically evaluating the stability of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA under your specific experimental conditions.

Objective: To determine the rate of degradation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA at different pH values and temperatures over time.

Materials:

  • 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA standard

  • Buffers of varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0)

  • LC-MS grade water and acetonitrile

  • HPLC or UHPLC system coupled to a mass spectrometer

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in an appropriate organic solvent (e.g., methanol) where it is known to be stable.

  • Working Solution Preparation: Dilute the stock solution into each of the different pH buffers to a final concentration suitable for your analytical method (e.g., 1 µM).

  • Incubation: Aliquot the working solutions into separate vials for each time point and temperature to be tested. Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), take an aliquot from each condition, and immediately quench any further degradation by adding an equal volume of cold acetonitrile.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining amount of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

  • Data Analysis: Plot the concentration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA as a function of time for each pH and temperature condition. Calculate the degradation rate constant and half-life for each condition.

Stability_Assessment_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution (in organic solvent) Working Prepare Working Solutions (in different pH buffers) Stock->Working Dilute Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Working->Incubate Sample Sample at Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sample Quench Quench with Cold Acetonitrile Sample->Quench LCMS LC-MS Analysis Quench->LCMS Data Data Analysis (Degradation Rate, Half-life) LCMS->Data

Caption: Workflow for assessing the stability of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Visualization of Degradation Pathways

Degradation_Pathways cluster_hydrolysis Chemical Hydrolysis cluster_enzymatic Enzymatic Degradation Molecule 3-Hydroxy-2,6-dimethyl-5-methylene- heptanoyl-CoA Hydrolysis_Products Coenzyme A + 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoic acid Molecule->Hydrolysis_Products H₂O Enzymatic_Products Coenzyme A + 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoic acid Molecule->Enzymatic_Products pH Alkaline (pH > 7.0) Strongly Acidic (pH < 4.0) pH->Hydrolysis_Products ACOT Acyl-CoA Thioesterases (ACOTs) ACOT->Enzymatic_Products

Caption: Primary degradation pathways for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Summary of Recommended Handling and Storage Conditions

Parameter Recommendation for Acyl-CoA Thioesters Rationale
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range[1].
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis[1].
Long-Term Storage -80°C (as a dry pellet)Essential for long-term stability[1].
Short-Term Storage (Autosampler) 4°C in methanol/bufferMethanol can improve stability over purely aqueous solutions[1]. Analyze as quickly as possible.

By understanding the inherent instability of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and implementing the strategies outlined in this guide, you can significantly improve the accuracy and reproducibility of your experimental results.

References

  • BenchChem Technical Support Team. (2025). preventing degradation of thioester bonds in acyl-CoA analysis. Benchchem.
  • Knobling, B. (n.d.). Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain.
  • McIntosh, A. L. (n.d.). Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha. PubMed.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-5-methylhex-4-enoyl-CoA.

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS/MS for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Detection

Welcome to the technical support resource for the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting for this unique medium-chain acyl-CoA.

Analysis of acyl-Coenzyme A (acyl-CoA) thioesters is fundamental to understanding cellular metabolism, but it presents significant analytical challenges due to the amphipathic nature, low abundance, and inherent instability of these molecules.[1][2] This guide provides a structured, question-and-answer approach to navigate these complexities.

Part 1: Foundational Knowledge & Initial Parameters

Before embarking on method development, it is crucial to understand the physicochemical properties of the target analyte.

Analyte Characteristics

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a medium-chain fatty acyl-CoA.

PropertyValueSource
Chemical Formula C31H52N7O18P3S[3][4]
Monoisotopic Mass 935.23024 g/mol [3][4]
Predicted [M+H]⁺ 936.23748 m/z[5]
Predicted [M-H]⁻ 934.22292 m/z[5]
Classification Fatty Acyl CoA[3][4]

As very few articles have been published on this specific molecule, the following recommendations are based on established methods for analogous medium and long-chain acyl-CoAs.[4]

Q1: What are the universal, characteristic MS/MS fragments for all acyl-CoAs that I should look for?

A: Acyl-CoAs exhibit a highly predictable fragmentation pattern in positive ion mode ESI-MS/MS, which is invaluable for developing a Multiple Reaction Monitoring (MRM) method.[1][6]

  • Primary Neutral Loss: The most common and typically most abundant fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety, which corresponds to a neutral loss of 507 Da .[1][6][7][8] This transition ([M+H]⁺ → [M+H-507]⁺) is the most sensitive and specific for quantifying acyl-CoAs.

  • Secondary Fragment Ion: Another characteristic fragment ion is observed at m/z 428 , representing the pantetheine-phosphate portion of the Coenzyme A moiety.[1][7]

For 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, the initial MRM transitions to target would be:

Precursor Ion (Q1) [M+H]⁺Product Ion (Q3)DescriptionCollision Energy (eV)
936.2429.0[M+H-507]⁺30 - 40
936.2428.1CoA Moiety Fragment40 - 50

Note: Collision energies are instrument-dependent and require optimization via direct infusion of a standard if available.[6]

Part 2: Troubleshooting & Optimization Guide

This section is structured to address specific problems you may encounter during method development.

Workflow Overview

Caption: High-level workflow for acyl-CoA analysis.

Section A: Sample Preparation

Q2: My acyl-CoA signal is low and inconsistent. How can I improve my extraction efficiency and analyte stability?

A: This is a common problem stemming from the inherent instability of acyl-CoAs and the complexity of biological matrices.[2] Success hinges on immediate metabolic quenching and efficient extraction.

  • Expertise & Causality: Acyl-CoAs are susceptible to enzymatic degradation and hydrolysis.[1][2] Therefore, halting all enzymatic activity at the point of collection is the most critical step. For tissues, this means immediate freeze-clamping in liquid nitrogen.[2] For cell cultures, this involves rapidly washing with ice-cold PBS followed by quenching and lysis with a cold organic solvent like methanol.[6]

  • Recommended Protocol - Protein Precipitation: For a broad range of acyl-CoAs, a simple protein precipitation is effective and fast.

    • Homogenization: Homogenize freeze-clamped tissue or cell pellets in an ice-cold extraction solution (e.g., 2 mL of methanol or a buffer at pH 4.9).[6]

    • Internal Standard: Spike in a suitable internal standard (ISTD). A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA with a different chain length (e.g., C15:0-CoA or C17-CoA) is a good alternative.[6][9]

    • Precipitation: Add ice-cold acetonitrile (e.g., 1:1 or 2:1 ratio to the homogenate), vortex vigorously, and incubate at -20°C or -80°C for at least 15 minutes to precipitate proteins.[6]

    • Clarification: Centrifuge at high speed (e.g., >15,000 x g) at 4°C.[6]

    • Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under a stream of nitrogen, and reconstitute in the initial mobile phase.[6][10]

  • Trustworthiness - Self-Validation: Always keep samples on ice or at 4°C in the autosampler.[1] For long-term storage, extracts must be kept at -80°C.[1] Using glass vials instead of plastic can also decrease signal loss and improve stability for some CoA metabolites.[11]

Section B: Liquid Chromatography

Q3: I'm observing poor peak shape (fronting, tailing, or broad peaks) for my analyte. What are the causes and solutions?

A: Poor peak shape is often due to the amphipathic nature of acyl-CoAs. The negatively charged phosphate groups can interact with metal surfaces or residual silanols in the column, while the long acyl chain provides hydrophobic retention.

  • Expertise & Causality: Standard reversed-phase C18 columns are the workhorse for acyl-CoA analysis.[1][6] However, without mobile phase modifiers, peak tailing is common. The key is to control the ionization state of the phosphate groups.

  • Solution 1 - pH Adjustment: Using a slightly alkaline mobile phase (pH ~8-10) with a modifier like ammonium hydroxide deprotonates the phosphate groups, leading to more consistent interactions and improved peak shape.[1][12]

    • Caution: Operating at high pH can degrade silica-based columns. Use a pH-stable column and dedicate it to this analysis to prevent cross-contamination. An additional column cleaning step with a low pH wash after each run can help regenerate the column.[12]

  • Solution 2 - Ion-Pairing Chromatography (IPC): IPC is a powerful technique to improve retention and peak shape for charged analytes.[13][14][15] An ion-pairing agent, like a tetraalkylammonium salt, is added to the mobile phase.[13][16] It forms a neutral complex with the negatively charged analyte, which then partitions onto the reversed-phase column with better chromatography.

    • Mechanism: The ion-pairing agent effectively shields the charge on the acyl-CoA, reducing secondary interactions and leading to sharper, more symmetrical peaks.[17]

Caption: Troubleshooting decision tree for poor peak shape.

Recommended LC Conditions
ParameterRecommended SettingRationale
Column C18 or C8 Reversed-Phase (e.g., 2.1 x 100 mm, <3 µm)Provides good retention for the acyl chain.[1][6][9]
Mobile Phase A 10-15 mM Ammonium Acetate or Ammonium Hydroxide in WaterBuffers the mobile phase and improves peak shape.[6][9]
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase.[6][10]
Flow Rate 0.2 - 0.4 mL/minTypical for 2.1 mm ID columns.[6][9]
Gradient Start at low %B (e.g., 2-20%), ramp to high %B (e.g., 95-100%)Elutes a wide range of acyl-CoAs based on hydrophobicity.[6][10]
Section C: Mass Spectrometry

Q4: My signal intensity is weak despite a good chromatographic peak. How can I address potential ion suppression?

A: Ion suppression is a major challenge in LC-MS, especially with complex biological samples.[1][6] It occurs when co-eluting matrix components compete with the analyte for ionization in the ESI source.

  • Expertise & Causality: Phospholipids are common culprits for ion suppression in positive ion mode. Because they are often abundant and ionize readily, they can dramatically reduce the signal of co-eluting analytes.

  • Diagnostic Step: Perform a post-column infusion experiment. Continuously infuse a standard solution of your analyte into the LC flow after the column while injecting a blank matrix extract. A dip in the otherwise stable signal at the retention time of your analyte indicates ion suppression.

  • Solutions:

    • Improve Chromatographic Separation: The best solution is to chromatographically separate the analyte from the interfering compounds. Adjust the LC gradient to shift the retention time of your acyl-CoA.[6]

    • Enhance Sample Cleanup: If suppression is severe, a more rigorous sample cleanup is needed. Solid-Phase Extraction (SPE) is highly effective. Oasis HLB cartridges are commonly used for acyl-CoA extraction.[12]

    • Dilution: A simple "dilute-and-shoot" approach can sometimes mitigate matrix effects. Dilute the reconstituted sample 1:5 or 1:10 with the initial mobile phase. This reduces the concentration of interfering components, though it also reduces the analyte concentration.

Frequently Asked Questions (FAQs)

Q: What ionization mode, positive or negative, is better for acyl-CoAs? A: While the phosphate groups suggest negative ion mode might be effective, positive ion electrospray ionization (ESI) is overwhelmingly preferred and documented for acyl-CoA analysis.[18] It provides the highly specific and sensitive neutral loss of 507 Da fragmentation pattern, which is the basis for most quantitative methods.[6][8][12]

Q: Can I use a neutral loss scan to find other, unknown acyl-CoAs in my sample? A: Yes. A neutral loss scan of 507 Da is an excellent tool for acyl-CoA profiling.[12] It will specifically detect all ions that lose this characteristic fragment, providing a comprehensive profile of the acyl-CoAs present in a sample.[7] This is a powerful discovery approach.

Q: My autosampler is showing significant carryover between injections. What can I do? A: Acyl-CoAs, particularly longer-chain ones, can be "sticky." The autosampler needle wash protocol is critical. Ensure your wash solution is strong enough to remove the analyte. A typical wash might be methanol, but for stubborn carryover, a wash sequence including acetonitrile, isopropanol, and water with a small amount of acid or base may be necessary. Ensure the needle and injection port are being washed thoroughly between runs.[6]

References

  • Unknown. (n.d.). Sample preparation for Acyl-CoA analysis. Retrieved from [Link]

  • Gao, X., et al. (2017). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Anal Chem. Retrieved from [Link]

  • Li, L. O., et al. (2014). The fragmentation of acyl-CoAs and acyl-dephospho-CoAs in MS/MS. Journal of Lipid Research. Retrieved from [Link]

  • Jensen, M. K., et al. (1994). Analysis of Long-Chain Fatty Acyl Coenzyme A Thioesters by Negative Ion Fast-Atom Bombardment Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Gao, X., et al. (2017). Fragment ions of acyl-CoAs. (A) Fragment ions of C16:0 CoA. (B) The major fragmentation mechanism for acyl-CoAs: a neutral loss of 507. ResearchGate. Retrieved from [Link]

  • Mauriala, T., et al. (2008). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. Analytical Chemistry. Retrieved from [Link]

  • Jones, C. M., et al. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library. Metabolites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). Retrieved from [Link]

  • Trefely, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites. Retrieved from [Link]

  • Trefely, S., et al. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-coa. Retrieved from [Link]

  • Unknown. (n.d.). LC-MS simultaneous profiling of acyl-CoA and acyl-carnitine in dynamic metabolic status. Retrieved from [Link]

  • Kienesberger, P. C., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Methods in molecular biology (Clifton, N.J.). Retrieved from [Link]

  • Smith, A. D., et al. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • M. Farooq, U. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. Retrieved from [Link]

  • Trefely, S., et al. (2021). Ion-pairing UHPLC chromatography produces well-separated peaks for CoA... ResearchGate. Retrieved from [Link]

  • Japan Science and Technology Agency. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. J-GLOBAL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. PubChem Compound Database. Retrieved from [Link]

  • Analytics, C. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Welcome to the technical support center for the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common experimental hurdles.

Introduction to the Synthesis Pathway

The synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a nuanced process. While multiple synthetic routes can be envisioned, a common and effective method involves the enzymatic hydration of a suitable precursor. A plausible and efficient pathway is the hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a reaction catalyzed by an enoyl-CoA hydratase or a similar enzyme with hydratase activity.

This guide will focus on troubleshooting and optimizing this enzymatic conversion, as well as addressing challenges related to substrate and product stability, and purification.

Diagram of the Proposed Biosynthetic Pathway

Synthesis_Pathway cluster_reaction Enzymatic Hydration Substrate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Product 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Substrate->Product Hydration Enzyme Enoyl-CoA Hydratase Enzyme->Product Catalysis H2O H₂O H2O->Product

Caption: Proposed enzymatic synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The activity and stability of the enoyl-CoA hydratase are paramount. Ensuring the enzyme is functioning optimally is the first and most critical step. This includes verifying the correct pH, temperature, and buffer conditions for your specific enzyme. Additionally, the purity of your starting material, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, is crucial as contaminants can inhibit the enzyme.

Q2: My starting material, trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, appears to be degrading. How can I prevent this?

A2: The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially at alkaline pH.[1] To maintain the integrity of your substrate:

  • pH Control: Store and handle the substrate in a slightly acidic buffer, ideally between pH 4.0 and 6.8.[1]

  • Temperature: For short-term storage (e.g., in an autosampler), keep samples at 4°C. For long-term storage, store as a dry pellet at -80°C.[1]

  • Fresh Solutions: Prepare solutions of the acyl-CoA fresh whenever possible and avoid repeated freeze-thaw cycles.

Q3: How can I monitor the progress of the reaction?

A3: The most effective way to monitor the reaction is by using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This technique allows for the sensitive and specific detection of both the substrate and the product.[2][3] You can take small aliquots from the reaction mixture at various time points, quench the reaction (e.g., with acid or a cold organic solvent), and analyze the samples to determine the rate of product formation and substrate consumption. A simpler, though less specific, method is to use a spectrophotometric assay to monitor the change in absorbance at a specific wavelength if there is a chromophoric difference between the substrate and product.

Q4: What are the expected challenges in purifying the final product?

A4: Purification of acyl-CoA derivatives can be challenging due to their similar chemical properties. The primary method for purification is High-Performance Liquid Chromatography (HPLC), typically using a C18 reversed-phase column.[4] Challenges include:

  • Co-elution: The substrate and product may have similar retention times. Gradient optimization is key.

  • Degradation: The same stability issues that affect the substrate also apply to the product. Maintain a slightly acidic pH in your mobile phases and keep fractions cold.

  • Low Recovery: Adsorption to surfaces can be an issue. Using low-adsorption vials and minimizing sample handling steps can help.

Troubleshooting Guides

This section provides a more in-depth, question-and-answer-style guide to specific problems you may encounter during your synthesis.

Issue 1: Low or No Product Formation

Q: I've set up my enzymatic reaction, but I'm seeing very little or no formation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. What should I check first?

A: Low or no product formation is a common issue that can often be traced back to problems with the enzyme, substrates, or reaction conditions. Here is a systematic approach to troubleshooting this problem:

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Low_Yield Start Low Yield of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Check_Enzyme Is the enzyme active and specific? Start->Check_Enzyme Check_Substrates Are the substrates (acyl-CoA and H₂O) pure and stable? Check_Enzyme->Check_Substrates Yes Solution_Enzyme Positive control, enzyme titration, check storage. Check_Enzyme->Solution_Enzyme No Check_Conditions Are the reaction conditions optimal? Check_Substrates->Check_Conditions Yes Solution_Substrates Verify purity (HPLC, MS), use fresh reagents. Check_Substrates->Solution_Substrates No Check_Inhibition Is there product or substrate inhibition? Check_Conditions->Check_Inhibition Yes Solution_Conditions Optimize pH, temperature, and incubation time. Check_Conditions->Solution_Conditions No Solution_Inhibition Time course analysis, adjust substrate concentration. Check_Inhibition->Solution_Inhibition Yes End Yield Improved Solution_Enzyme->End Solution_Substrates->End Solution_Conditions->End Solution_Inhibition->End

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting:

  • Verify Enzyme Activity:

    • Positive Control: Use a known substrate for your enoyl-CoA hydratase to confirm its general activity. This will tell you if the enzyme itself is the problem.

    • Enzyme Concentration: Titrate the enzyme concentration in your reaction to see if product formation is dependent on the amount of enzyme added.

    • Storage and Handling: Ensure the enzyme has been stored correctly (typically at -80°C in a solution containing a cryoprotectant like glycerol) and has not been subjected to multiple freeze-thaw cycles.

  • Assess Substrate Integrity:

    • Purity Check: Analyze your trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA by HPLC and MS to confirm its purity and identity. Impurities can act as inhibitors.

    • Freshness: Use freshly prepared or properly stored substrate. As mentioned in the FAQs, acyl-CoAs are prone to degradation.

  • Optimize Reaction Conditions:

    • pH and Buffer: The catalytic activity of enzymes is highly pH-dependent. Consult the literature for the optimal pH of your enoyl-CoA hydratase or a similar enzyme. Most dehydrogenases and hydratases have optimal activity near neutral pH.[5]

    • Temperature: While many enzymatic reactions are run at 37°C, this may not be optimal for enzyme stability over longer incubation times. Try running the reaction at a lower temperature (e.g., 25°C or 30°C) for a longer period.

    • Incubation Time: Perform a time-course experiment, taking samples at various intervals (e.g., 10 min, 30 min, 1 hr, 2 hrs, 4 hrs) to determine the reaction kinetics. It's possible the reaction is reaching completion quickly or, conversely, requires a much longer incubation time.

  • Consider Inhibition:

    • Product Inhibition: High concentrations of the product, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, may cause feedback inhibition of the enzyme. If your time-course experiment shows the reaction stalling, this could be a possibility.

    • Substrate Inhibition: While less common for this class of enzymes, very high concentrations of the substrate could also be inhibitory. Try varying the initial substrate concentration.

Issue 2: Product Degradation During Purification

Q: I'm successfully synthesizing the product, but I'm losing a significant amount during HPLC purification. What can I do to improve recovery?

A: Product loss during purification is often due to the inherent instability of the acyl-CoA molecule. Here are some strategies to mitigate this:

  • Maintain Acidic Conditions: As with storage, the thioester bond is more stable at a slightly acidic pH.[1] Ensure your HPLC mobile phases are buffered to a pH between 4.0 and 6.0.

  • Temperature Control: Perform the purification at a low temperature. Use a refrigerated autosampler and fraction collector if available.

  • Speed: Minimize the time the sample spends in the HPLC system and in solution after collection. Lyophilize the purified fractions immediately.

  • Antioxidants: The thiol group of the CoA moiety can be susceptible to oxidation. While not always necessary, the addition of a small amount of a reducing agent like dithiothreitol (DTT) to your collection buffer can sometimes be beneficial.[1]

  • Column Choice and Gradient: A C18 column is standard. Experiment with different gradient profiles to achieve a sharp peak and rapid elution of your product, minimizing its time on the column.

Key Experimental Protocols

Protocol 1: Enzymatic Synthesis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

This protocol provides a general starting point. You will need to optimize the specific concentrations and conditions for your particular enzyme and substrates.

Materials:

  • trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA (substrate)

  • Enoyl-CoA hydratase (or equivalent enzyme)

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Reaction quenching solution (e.g., 10% formic acid or ice-cold acetonitrile)

Procedure:

  • Prepare a stock solution of the substrate in the reaction buffer.

  • In a microcentrifuge tube, combine the following in order:

    • Potassium phosphate buffer

    • Substrate solution (to a final concentration of 50-200 µM)

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the enoyl-CoA hydratase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30°C for 1-2 hours. For time-course analysis, remove aliquots at desired intervals.

  • Quench the reaction by adding an equal volume of the quenching solution.

  • Centrifuge the quenched reaction to pellet any precipitated protein.

  • Analyze the supernatant by LC-MS/MS.

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This is a representative method for the analysis of short- to medium-chain acyl-CoAs.[2][5]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to ~5.6 with acetic acid[2]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These will need to be determined specifically for trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA and 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This involves identifying the precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion after collision-induced dissociation.

  • Collision Energy: Optimize for the specific MRM transitions.

Data Summary Table

The following table provides a summary of key parameters that should be considered and optimized for your synthesis.

ParameterRecommended Range/ValueRationale
Reaction pH 6.5 - 7.5Optimal for most hydratase and dehydrogenase activity.[5]
Reaction Temperature 25 - 37 °CBalance between enzyme activity and stability.
Substrate Concentration 50 - 200 µMAvoids potential substrate inhibition while providing sufficient starting material.
Enzyme Concentration 1 - 10 µMShould be determined empirically for optimal reaction rate.
Storage pH 4.0 - 6.8Maximizes the stability of the thioester bond in acyl-CoA molecules.[1]
Storage Temperature -80 °C (long-term)Essential for preventing degradation of acyl-CoA stocks.[1]
HPLC Mobile Phase pH 4.0 - 6.0Improves stability and recovery during purification.

References

  • Barycki, J. J., O'Brien, L. K., Bratt, J. M., Zhang, R., Sanishvili, R., Strauss, A. W., & Banaszak, L. J. (1999). Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism. Biochemistry, 38(18), 5786–5798. [Link]

  • Faergeman, N. J., & Knudsen, J. (1997). Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Journal, 323(Pt 1), 1–12. [Link]

  • Haynes, C. A., & Gonzalez, J. E. (2014). A single LC-MS/MS analysis to quantify CoA biosynthetic intermediates and short-chain acyl CoAs. Analytical Biochemistry, 449, 133–140. [Link]

  • Jones, A. E., Arias, N. J., Acevedo, A., Reddy, S. T., Divakaruni, A. S., & Meriwether, D. (2021). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 11(11), 728. [Link]

  • Kuhajda, F. P., & Pizer, L. I. (1981). Studies on chemical and enzymatic synthesis of maleyl-CoA. The Journal of Biological Chemistry, 256(24), 13030–13034. [Link]

  • Metabolic Atom Mapping Database (MetAMDB). (2020). Reaction R06412. [Link]

  • Myers, D. S., Ivanova, P. T., Milne, S. B., & Brown, H. A. (2011). Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Lipid Research, 52(1), 149–156. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Retrieved from [Link]

  • Tsuchiya, M., Gout, I., & Stern, C. D. (2016). (A) HPLC chromatogram illustrating separation of CoA compounds... ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enzymatic Assays for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Welcome to the technical support center for enzymatic assays involving 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. As a specialized acyl-CoA intermediate, its analysis presents unique challenges that require a deep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enzymatic assays involving 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. As a specialized acyl-CoA intermediate, its analysis presents unique challenges that require a deep understanding of both the molecule's chemistry and the principles of enzymology. This guide is structured to provide researchers, scientists, and drug development professionals with field-proven insights and step-by-step troubleshooting advice in a direct question-and-answer format.

Introduction: The Hypothetical Reaction

While literature specifically detailing enzymatic assays for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is sparse, its structure strongly suggests it is a substrate for a 3-hydroxyacyl-CoA dehydrogenase (HACD) .[1] Such enzymes catalyze the oxidation of the 3-hydroxyl group to a 3-keto group, coupled with the reduction of a cofactor, typically NAD⁺ to NADH.

The progress of this reaction can be conveniently monitored by the increase in absorbance at 340 nm, corresponding to the production of NADH. This guide is built around troubleshooting this likely assay format.

Visualizing the Core Reaction

Reaction_Pathway cluster_cofactor Cofactor Conversion Substrate 3-Hydroxy-2,6-dimethyl-5- methylene-heptanoyl-CoA Enzyme 3-Hydroxyacyl-CoA Dehydrogenase (HACD) Substrate->Enzyme binds Product 3-Keto-2,6-dimethyl-5- methylene-heptanoyl-CoA Enzyme->Product releases NADH NADH Enzyme->NADH NAD NAD⁺ NAD->Enzyme NAD->NADH Reduction

Caption: Hypothetical reaction catalyzed by a 3-hydroxyacyl-CoA dehydrogenase.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments. Each answer provides a potential cause, a recommended solution, and the scientific rationale behind it.

Section 1: Substrate & Reagent Issues
Question: My assay shows a high background signal even without the enzyme. What's happening?

Potential Cause 1: Substrate Instability The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially under non-optimal pH conditions.[2] This can lead to the release of free CoA-SH, which can react with other components or interfere with certain detection methods.

  • Solution:

    • Verify Buffer pH: Ensure your assay buffer is within a slightly acidic to neutral pH range (6.5-7.5). Alkaline conditions (pH > 8.0) significantly accelerate thioester hydrolysis.[2]

    • Fresh Substrate Preparation: Prepare the substrate solution immediately before use. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

    • Storage: For long-term storage, keep the substrate as a dry powder at -80°C. If a stock solution is necessary, prepare it in a slightly acidic buffer (pH 4.0-6.0), aliquot, and store at -80°C to minimize freeze-thaw cycles.[2]

  • Scientific Rationale: The thioester bond is a high-energy bond essential for metabolic reactions.[3] However, it is chemically labile and can be cleaved by nucleophilic attack from hydroxide ions in alkaline solutions, leading to non-enzymatic degradation of your substrate.

Potential Cause 2: Contaminated Reagents Reagents, particularly the NAD⁺ stock or the buffer itself, may be contaminated with substances that absorb at 340 nm or with microbial growth that can reduce NAD⁺.

  • Solution:

    • Run a "Reagent Blank": Set up a reaction cuvette containing all components except the substrate and enzyme. If the background is still high, one of the common reagents is the issue.

    • Use High-Purity Water: Prepare all buffers and solutions with ultrapure, nuclease-free water.

    • Filter-Sterilize Buffers: For long-term storage, filter-sterilize buffers to prevent microbial contamination.

  • Scientific Rationale: Any molecule that absorbs light at 340 nm will contribute to the background signal. Furthermore, bacterial contamination can introduce enzymes (e.g., dehydrogenases) that non-specifically reduce NAD⁺, creating a false positive signal.

Question: I'm seeing inconsistent results and high variability between replicates. Why?

Potential Cause: Pipetting Errors & Temperature Fluctuations Enzyme kinetics are highly sensitive to small variations in reagent concentrations and temperature.

  • Solution:

    • Use a Master Mix: Prepare a master mix of all common reagents (buffer, NAD⁺, etc.) to be added to each well or cuvette. This minimizes pipetting errors between replicates. The reaction should be initiated by adding either the substrate or the enzyme last.

    • Calibrate Pipettes: Ensure all pipettes are properly calibrated.

    • Temperature Control: Pre-incubate all reagents and the reaction vessel (cuvette or plate) at the desired assay temperature (e.g., 37°C) before initiating the reaction.[4] Use a temperature-controlled spectrophotometer.

  • Scientific Rationale: The rate of an enzymatic reaction is directly proportional to the concentration of its components and is governed by the Arrhenius equation, which describes the temperature dependence of reaction rates. Inconsistent volumes or temperatures will lead to significant variability in measured activity.

Section 2: Enzyme Activity Issues
Question: I have no or very low enzyme activity. What should I check first?

This common problem can be diagnosed with a logical workflow.

Troubleshooting_Workflow Start No / Low Enzyme Activity Check_Positive_Control Does a known positive control substrate work? Start->Check_Positive_Control Check_Enzyme_Health Is the enzyme active? Check_Positive_Control->Check_Enzyme_Health No Sol_Substrate_Issue Problem is with your specific substrate. Proceed to Substrate Integrity Checks. Check_Positive_Control->Sol_Substrate_Issue Yes Check_Assay_Conditions Are assay conditions optimal? Check_Enzyme_Health->Check_Assay_Conditions Yes Sol_Enzyme_Inactive Solution: 1. Use a new enzyme aliquot. 2. Check storage conditions (-80°C). 3. Verify protein concentration. Check_Enzyme_Health->Sol_Enzyme_Inactive No Sol_Optimize_pH Solution: Perform a pH optimization curve (e.g., pH 6.0 to 9.0). Check_Assay_Conditions->Sol_Optimize_pH No, pH? Sol_Titrate_Components Solution: Titrate substrate and NAD⁺ concentrations to ensure they are not limiting. Check_Assay_Conditions->Sol_Titrate_Components No, Conc.?

Caption: A decision tree for troubleshooting low enzyme activity.

In-depth Explanation:

  • Enzyme Integrity: Acyl-CoA dehydrogenases are flavoproteins, and their stability can be compromised by improper storage or handling.[5][6]

    • Solution: Always store enzymes at -80°C in appropriate buffer conditions, often containing glycerol. Avoid repeated freeze-thaw cycles by making single-use aliquots.[4] When troubleshooting, use a fresh aliquot that has not been previously thawed.

  • Sub-optimal Assay Conditions: The enzyme may be active, but the conditions are not conducive to catalysis.

    • Solution:

      • pH Optimization: The active site of an enzyme contains key residues (like glutamate in many acyl-CoA dehydrogenases) whose protonation state is critical for catalysis.[5] Perform an assay across a range of pH values (e.g., 6.5 to 9.0) to find the optimum for your specific enzyme.

      • Cofactor/Substrate Concentration: Ensure that the concentrations of both the acyl-CoA substrate and the NAD⁺ cofactor are not rate-limiting. Ideally, substrate concentration should be at or above its Michaelis constant (Km) for the enzyme. If this is unknown, perform a substrate titration to determine the saturation point.

  • Inhibitors: Your sample or reagents may contain inhibitors.

    • Solution: If you are using a biological sample (e.g., cell lysate), be aware that endogenous molecules can inhibit the enzyme. Use a purified or partially purified enzyme preparation for initial assay development. Ensure reagents like EDTA are compatible with your enzyme if it requires divalent cations.

Section 3: Data Interpretation
Question: My reaction rate is linear initially but then quickly plateaus. What does this mean?

Potential Cause 1: Substrate Depletion This is the most common reason for a reaction to slow down. If the enzyme concentration is high and the substrate concentration is low, the substrate will be consumed rapidly.

  • Solution:

    • Lower Enzyme Concentration: Reduce the amount of enzyme in the assay. This will slow down the reaction, allowing you to measure the initial velocity over a longer period.

    • Increase Substrate Concentration: Ensure the substrate concentration is saturating (typically 5-10 times the Km).

    • Calculate Initial Velocity: Ensure you are only using the initial, linear portion of the curve to calculate the reaction rate.

  • Scientific Rationale: According to Michaelis-Menten kinetics, the reaction rate is proportional to the substrate concentration when it is well below the Km. As the substrate is consumed, its concentration drops, and the reaction rate decreases accordingly.

Potential Cause 2: Product Inhibition The product of the reaction (3-Keto-2,6-dimethyl-5-methylene-heptanoyl-CoA or NADH) may bind to the enzyme and inhibit its activity. This is a common regulatory mechanism.

  • Solution:

    • Analyze Only the Initial Rate: As with substrate depletion, focusing on the very beginning of the reaction (e.g., the first 5-10% of substrate conversion) minimizes the effect of product accumulation.

    • Coupled Assay: In some cases, a second enzyme can be added to immediately consume one of the products, preventing its accumulation.

  • Scientific Rationale: The product can compete with the substrate for binding to the enzyme's active site (competitive inhibition) or bind to a different site to change the enzyme's conformation (non-competitive or allosteric inhibition), both of which reduce the catalytic rate.

Detailed Experimental Protocols

Protocol 1: Standard Spectrophotometric Assay for HACD Activity

This protocol provides a robust method for measuring the activity of a 3-hydroxyacyl-CoA dehydrogenase (HACD) using 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

1. Reagent Preparation

ReagentStock ConcentrationFinal Assay ConcentrationPreparation & Storage Notes
Assay Buffer 1 M Potassium Phosphate, pH 7.3100 mMPrepare with ultrapure water. Store at 4°C.
NAD⁺ 20 mM1 mMDissolve in Assay Buffer. Store in aliquots at -20°C.
Substrate 2 mM10-100 µMDissolve in Assay Buffer. Prepare fresh or store at -80°C.[2]
Enzyme (HACD) 1 mg/mL1-10 µg/mLDilute in Assay Buffer containing 1 mg/mL BSA for stability. Keep on ice.

2. Assay Procedure

  • Setup: Program a UV-Vis spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 37°C).

  • Master Mix: Prepare a master mix containing the Assay Buffer and NAD⁺ solution for the number of reactions you will run.

  • Reaction Cuvette: In a 1 mL quartz cuvette, combine:

    • 890 µL of Master Mix (to give final concentration of 100 mM Buffer, 1 mM NAD⁺)

    • 50 µL of Enzyme dilution

  • Equilibration: Mix gently by inverting and incubate the cuvette in the spectrophotometer for 5 minutes to allow the temperature to equilibrate.

  • Baseline Reading: Record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.

  • Initiate Reaction: Add 50 µL of the Substrate solution to the cuvette. Mix quickly but gently.

  • Monitor Reaction: Immediately begin recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The absorbance should increase linearly over time.[1]

  • Controls:

    • No-Enzyme Control: Replace the enzyme solution with buffer to check for non-enzymatic substrate degradation.

    • No-Substrate Control: Replace the substrate solution with buffer to check for background activity.

3. Data Analysis

  • Determine the rate of reaction (ΔAbs/min) from the initial linear portion of the curve.

  • Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    Activity (µmol/min/mL) = (ΔAbs/min * Total Volume) / (ε * Light Path * Enzyme Volume)

References
  • Powell, S., et al. (1997). Oxidase Activity of the Acyl-CoA Dehydrogenases. Biochemistry, 36(32), 9849–9858. [Link]

  • Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases. A mechanistic overview. European Journal of Biochemistry, 271(3), 494-508. [Link]

  • Ghisla, S., & Massey, V. (1989). Mechanism of α,β-Dehydrogenation by Acyl-CoA Dehydrogenases. European Journal of Biochemistry, 181(1), 1-17. [Link]

  • Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases. A mechanistic overview. PubMed. [Link]

  • Di-Silvio, M., et al. (2023). Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis. PubMed Central. [Link]

  • Berge, R. K., et al. (1999). On the effects of thia fatty acid analogues on hydrolases involved in the degradation of metabolisable and non-metabolisable acyl-CoA esters. PubMed. [Link]

  • Wikipedia. (n.d.). Fatty acyl-CoA esters. Wikipedia. [Link]

  • Hunt, M. C., et al. (2012). Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. PubChem. [Link]

  • Kulkarni, R. A., et al. (2017). Discovering Targets of Non-Enzymatic Acylation by Thioester Reactivity Profiling. PubMed Central. [Link]

  • He, W., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. PubMed Central. [Link]

  • Zagan, J., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3(S)-Hydroxy-2(S),6-dimethyl-heptanoyl-CoA. PubChem. [Link]

  • Leonardi, R., et al. (2016). Regulation of coenzyme A levels by degradation: the 'Ins and Outs'. PubMed Central. [Link]

  • Minkler, P. E., et al. (2016). Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects. ResearchGate. [Link]

  • MetAMDB. (2020). Reaction: trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA + H2O <=> 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. MetAMDB. [Link]

  • HMDB. (n.d.). Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). Human Metabolome Database. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-coa. PubChemLite. [Link]

Sources

Optimization

Technical Support Center: Matrix Effects in 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Quantification

Welcome to the technical support center for the quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in bioanalytical assays. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to Matrix Effects in Acyl-CoA Analysis

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species, such as 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, is crucial for understanding various metabolic pathways.[1] However, the analysis of these molecules in biological matrices (e.g., plasma, serum, tissue homogenates) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often hampered by matrix effects.[2][3] Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous compounds in the sample.[4][5] This can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][3][6]

This guide will provide a structured approach to identifying, understanding, and mitigating matrix effects in your 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA quantification workflows.

Troubleshooting Guide

This section addresses common problems encountered during the LC-MS/MS analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and provides step-by-step solutions.

Issue 1: Poor Signal Intensity or High Variability in Replicate Injections

Possible Cause: Ion suppression is a primary suspect when you observe low signal intensity or poor reproducibility.[6][7] Co-eluting matrix components, particularly phospholipids, can interfere with the ionization of your target analyte.[8][9]

Troubleshooting Steps:

  • Assess Matrix Effects Qualitatively:

    • Protocol: Perform a post-column infusion experiment.[10]

    • Procedure:

      • Infuse a standard solution of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA directly into the mass spectrometer at a constant flow rate to obtain a stable signal.

      • Inject a blank, extracted matrix sample onto the LC system.

      • Monitor the analyte's signal. A drop in the baseline signal at specific retention times indicates regions of ion suppression.[11]

    • Interpretation: This allows you to identify if your analyte's retention time coincides with a zone of ion suppression.[10]

  • Optimize Sample Preparation:

    • Rationale: The most effective way to combat matrix effects is to remove interfering components before they enter the LC-MS system.[12]

    • Recommended Techniques:

      • Protein Precipitation (PPT): While simple, PPT alone may not be sufficient to remove all interfering substances, especially phospholipids.[8]

      • Liquid-Liquid Extraction (LLE): LLE can effectively remove polar interferences.[2][12] Experiment with different organic solvents to optimize the extraction of your analyte while leaving interferences behind.

      • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific sorbents to retain either the analyte or the interferences.[2][12] This is often the most effective method for complex matrices.

      • Phospholipid Removal Plates/Cartridges: Specialized products are available that specifically target and remove phospholipids, which are major contributors to ion suppression.[8][9][13]

  • Chromatographic Optimization:

    • Goal: Separate the analyte from the interfering matrix components.

    • Strategies:

      • Modify Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from the ion suppression zones identified in the post-column infusion experiment.

      • Change Column Chemistry: Consider using a different column stationary phase (e.g., C18, HILIC) to alter the selectivity of the separation.[14]

      • Metal-Free Columns: For phosphorylated compounds like acyl-CoAs, interactions with metal surfaces in standard stainless steel columns can cause peak tailing and signal loss.[15] Using a metal-free or PEEK-lined column can significantly improve peak shape and recovery.[15]

Issue 2: Inaccurate Quantification and Poor Recovery

Possible Cause: In addition to ion suppression, analyte loss during sample preparation and instability can lead to inaccurate results. The complex structure of acyl-CoAs makes them susceptible to degradation.[1]

Troubleshooting Steps:

  • Implement an Appropriate Internal Standard (IS):

    • Rationale: A good internal standard is crucial to compensate for variability in sample preparation and matrix effects.[2]

    • Best Practice: The gold standard is a stable isotope-labeled (SIL) analog of your analyte (e.g., ¹³C- or ¹⁵N-labeled 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA).[2][16] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[2][17]

    • Alternative: If a SIL-IS is unavailable, a structural analog that is not present in the sample can be used, but it may not perfectly mimic the behavior of the analyte.

  • Evaluate Extraction Recovery:

    • Protocol:

      • Prepare two sets of samples.

      • Set A (Pre-extraction spike): Spike the analyte and IS into the blank matrix before the extraction process.

      • Set B (Post-extraction spike): Spike the analyte and IS into the extracted blank matrix after the extraction process.

      • Compare the analyte/IS peak area ratio of Set A to Set B.

    • Interpretation: A significantly lower ratio in Set A indicates analyte loss during the extraction procedure.

  • Assess Analyte Stability:

    • Rationale: Acyl-CoAs can be unstable. It's important to evaluate their stability under various conditions.

    • Experiments to Perform:

      • Freeze-Thaw Stability: Analyze samples after multiple freeze-thaw cycles.

      • Bench-Top Stability: Keep extracted samples at room temperature for varying durations before analysis.

      • Autosampler Stability: Store samples in the autosampler for an extended period to check for degradation.

Issue 3: Non-Linear Calibration Curves

Possible Cause: Non-linearity can be caused by matrix effects that are concentration-dependent, detector saturation at high concentrations, or issues with the standard stock solutions.

Troubleshooting Steps:

  • Use a Matrix-Matched Calibration Curve:

    • Rationale: Preparing your calibration standards in the same biological matrix as your samples helps to compensate for consistent matrix effects.[18]

    • Procedure: Use a blank matrix (e.g., plasma from an untreated animal) to prepare your calibration standards.

  • Check for Detector Saturation:

    • Action: Dilute the upper-level calibration standards and re-inject. If the diluted standards fall on the linear portion of the curve, detector saturation is likely the issue.

    • Solution: Adjust the concentration range of your calibration curve.

  • Verify Standard Solution Integrity:

    • Action: Prepare fresh stock and working standard solutions.

    • Rationale: Degradation of the standard solutions can lead to inaccurate calibration curves.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in acyl-CoA analysis?

A1: The most common sources of matrix effects are phospholipids, salts, and other endogenous metabolites that are co-extracted with the analyte.[5] Phospholipids, in particular, are notorious for causing ion suppression in electrospray ionization (ESI).[8]

Q2: How can I quantitatively assess matrix effects?

A2: The most widely accepted method is the post-extraction spike method.[5][10] This involves comparing the analyte's response in a neat solution to its response when spiked into a blank, extracted matrix. The matrix factor (MF) is calculated as:

  • MF = (Peak area of analyte in post-spiked matrix) / (Peak area of analyte in neat solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.[5]

Q3: What are the regulatory expectations for addressing matrix effects?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on bioanalytical method validation.[19][20] These guidelines emphasize the importance of evaluating and mitigating matrix effects to ensure the accuracy and reliability of the data.[21][22] It is expected that matrix effects are assessed during method development and validation.[19]

Q4: Can diluting my sample help reduce matrix effects?

A4: Yes, sample dilution can be a simple and effective strategy.[10] By diluting the sample, you reduce the concentration of interfering matrix components. However, you must ensure that the diluted analyte concentration is still well above the lower limit of quantification (LLOQ) of your assay.[10]

Q5: What is the best internal standard strategy for acyl-CoA quantification?

A5: The use of a stable isotope-labeled (SIL) internal standard is the most robust approach.[23][24] Methods like Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) can be used to biosynthetically generate SIL-CoA and its thioester analogs for use as internal standards.[17][23][24] This ensures that the IS behaves identically to the analyte during sample preparation and ionization.[16]

Visualizing Workflows and Concepts

Diagram: Troubleshooting Workflow for Matrix Effects

MatrixEffectTroubleshooting cluster_problem Problem Identification cluster_validation Validation Problem Poor Signal / High Variability Inaccurate Quantification AssessME Assess Matrix Effect (Post-Column Infusion) Problem->AssessME AssessRecovery Evaluate Recovery (Pre- vs. Post-Spike) Problem->AssessRecovery AssessStability Check Analyte Stability (Freeze-Thaw, Bench-Top) Problem->AssessStability OptimizeLC Optimize Chromatography (Gradient, Column) AssessME->OptimizeLC Suppression Zone Identified OptimizeSamplePrep Optimize Sample Prep (LLE, SPE, PL Removal) AssessRecovery->OptimizeSamplePrep Low Recovery UseSIL_IS Use Stable Isotope-Labeled IS AssessStability->UseSIL_IS Degradation Observed Validation Re-validate Method (Accuracy, Precision, Linearity) OptimizeSamplePrep->Validation OptimizeLC->Validation UseSIL_IS->Validation MatrixMatchedCal Use Matrix-Matched Calibrants MatrixMatchedCal->Validation CausesMitigation cluster_causes Causes of Matrix Effects cluster_effects Observed Effects cluster_mitigation Mitigation Strategies Causes Endogenous Components Phospholipids Salts Metabolites Effects Ion Suppression/Enhancement Inaccurate Quantification Poor Reproducibility Non-Linearity Causes->Effects Leads to Mitigation Advanced Sample Prep (SPE, LLE) Chromatographic Separation Stable Isotope-Labeled IS Sample Dilution Matrix-Matched Calibration Effects->Mitigation Addressed by

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Troubleshooting

Technical Support Center: Detection and Analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Welcome to the technical support center for the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering ch...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the detection and quantification of this low-abundance metabolite. Here, we provide in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying biochemical and analytical principles.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and why is it relevant?

A1: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a specialized fatty acyl-CoA molecule. Structurally, it is a C10 branched-chain fatty acid derivative with a hydroxyl group at the third carbon (beta-position)[1]. Its relevance stems from its role as a metabolic intermediate, particularly in the peroxisomal beta-oxidation pathway of certain branched-chain fatty acids[2][3][4][5]. Understanding the flux through this pathway can be crucial for research into lipid metabolism, inborn errors of metabolism, and the metabolic pathways of various organisms[6][7].

Q2: Why is 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA often found in low abundance in biological samples?

A2: The low abundance of this molecule is primarily due to two factors:

  • Metabolic Flux: As a metabolic intermediate, it exists in a transient state. In an active metabolic pathway, it is rapidly converted to the subsequent metabolite, preventing its accumulation[8][9]. Its steady-state concentration is therefore inherently low.

  • Analytical Challenges: Acyl-CoA molecules, in general, are prone to degradation during sample preparation and analysis. They are susceptible to both enzymatic and chemical hydrolysis. Furthermore, their physicochemical properties can lead to challenges in extraction and detection, such as ion suppression in mass spectrometry[10].

Troubleshooting Guide: Overcoming Low Signal Intensity

This section addresses common issues encountered during the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and provides actionable solutions.

Issue 1: No detectable signal or extremely low signal-to-noise ratio for the target analyte.

This is the most common challenge and can be attributed to biological factors (low concentration in the sample) or technical issues (inefficient extraction, degradation, or suboptimal analytical parameters).

Start Low/No Signal for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Bio_Causes Biological Causes of Low Abundance Start->Bio_Causes Tech_Causes Technical Causes of Signal Loss Start->Tech_Causes Metabolic_Manipulation Metabolic Manipulation to Increase Concentration Bio_Causes->Metabolic_Manipulation Analytical_Optimization Analytical Method Optimization Tech_Causes->Analytical_Optimization Sample_Prep Sample Preparation Enhancement Tech_Causes->Sample_Prep

Caption: Troubleshooting workflow for low signal of the target analyte.

The low abundance of a metabolic intermediate is a direct reflection of the kinetic balance of the pathway. To increase its concentration, we can modulate the pathway's flux.

Scientific Rationale: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is an intermediate in the degradation of geraniol/citronellol, which are acyclic monoterpenes[11][12][13][14]. This degradation occurs via peroxisomal beta-oxidation of branched-chain fatty acids[2][3][5][15]. The reaction producing our target molecule is the hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA[16]. The subsequent step is the oxidation of the 3-hydroxy group by a 3-hydroxyacyl-CoA dehydrogenase[17][18][19]. By inhibiting this dehydrogenase, we can induce the accumulation of our target analyte.

Experimental Strategies:

  • Precursor Loading:

    • Rationale: Increasing the substrate for the pathway may lead to a higher concentration of downstream intermediates.

    • Protocol: Supplement the cell culture medium or administer to the model organism the precursor molecules, such as geraniol or citronellol. Perform a dose-response and time-course experiment to determine the optimal conditions for maximizing the concentration of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

  • Inhibition of Downstream Enzymes:

    • Rationale: Blocking the conversion of the target analyte to the next metabolite in the pathway will cause it to accumulate. The enzyme responsible is a 3-hydroxyacyl-CoA dehydrogenase (HADH)[17][18][19].

    • Potential Inhibitors: While specific inhibitors for the exact HADH involved in this pathway are not readily documented, general inhibitors of HADH can be tested. It is important to note that this approach may have off-target effects.

1. Rigorous Sample Preparation:

Acyl-CoAs are notoriously unstable. Rapid and effective quenching of metabolic activity and robust extraction are paramount.

Step-by-Step Sample Preparation Protocol:

  • Metabolic Quenching: Immediately flash-freeze the tissue or cell sample in liquid nitrogen to halt all enzymatic activity. This is the most critical step to preserve the in vivo metabolic profile.

  • Homogenization: Keep the sample frozen during homogenization. For tissues, pre-chill a mortar and pestle with liquid nitrogen and grind the frozen tissue into a fine powder.

  • Extraction:

    • Use a pre-chilled extraction solvent. A common and effective solvent system for acyl-CoAs is a mixture of isopropanol and aqueous buffer.

    • Add 2 mL of 100 mM KH2PO4 buffer (pH 4.9) to 50-100 mg of the frozen tissue powder.

    • Add 2.0 mL of 2-propanol and homogenize thoroughly in a glass homogenizer.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at >3000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase containing the acyl-CoAs.

  • Sample Cleanup and Concentration (Optional but Recommended):

    • For complex matrices, use solid-phase extraction (SPE) to remove interfering substances like salts and phospholipids. C18-based SPE cartridges are suitable for acyl-CoAs.

    • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS analysis. This step concentrates the analyte.

2. Optimized LC-MS/MS Analysis:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis due to its sensitivity and selectivity.

LC Liquid Chromatography (Separation) ESI Electrospray Ionization (Ion Formation) LC->ESI MS1 Quadrupole 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Product Ion Detection) CID->MS2

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Optimization

Technical Support Center: Analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of your experiments, with a focus on mitigating contamination and ensuring data integrity.

Section 1: Troubleshooting Guide for Common Contamination Issues

The analysis of acyl-CoA molecules, such as 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, is often hampered by their low abundance and inherent instability, making them susceptible to contamination from various sources.[1] This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Presence of Ghost Peaks and High Background Noise in Chromatograms

Description: You observe unexpected peaks in your blank injections or a consistently high baseline, which can interfere with the detection and quantification of your target analyte.

Probable Causes:

  • Solvent and Reagent Contamination: Impurities in solvents like water, acetonitrile, and methanol, or additives like formic acid, can introduce a variety of contaminants.[2][3]

  • Leaching from Labware: Plasticizers, such as phthalates, can leach from plastic containers, tubing, and vial caps.[4][5] Glass vials can be a source of sodium and other ions.[6]

  • Carryover from Previous Injections: Highly concentrated samples or sticky compounds from previous analyses can remain in the injection port, column, or detector.

Step-by-Step Troubleshooting Protocol:

  • Systematic Blank Injections:

    • Inject a series of blanks, starting with fresh, high-purity solvent that has not been passed through the LC system.

    • Sequentially introduce components of your mobile phase to identify the source of contamination.

  • Solvent and Additive Purity Check:

    • Always use LC-MS grade solvents and reagents from reputable suppliers.[2]

    • Prepare fresh mobile phases daily and avoid topping off old solvent bottles.[2][7]

    • Filter aqueous mobile phases to prevent microbial growth, which can cause spurious peaks.[7][8]

  • Labware and Sample Handling Audit:

    • Switch to polypropylene vials to minimize leaching of ions commonly found in glass.[6]

    • Avoid using detergents to wash any glassware or solvent bottles intended for mass spectrometry work; rinse with high-purity water followed by an organic solvent.[9]

    • Be mindful of common laboratory contaminants like keratin from dust and skin, which can be minimized by maintaining a clean workspace and wearing appropriate personal protective equipment.[9][10]

  • Injector and System Cleaning:

    • Implement a rigorous wash protocol for the autosampler needle and injection port between samples.

    • If carryover is suspected, flush the entire LC system with a strong solvent mixture (e.g., a high percentage of isopropanol or a gradient of different solvents) to remove adsorbed contaminants.[8]

Issue 2: Appearance of Non-Target Adducts in Mass Spectra

Description: Your mass spectra show prominent peaks corresponding to adducts of your target analyte, such as [M+Na]⁺, [M+K]⁺, or other unexpected additions, complicating data interpretation and reducing the signal of the desired protonated molecule, [M+H]⁺.

Probable Causes:

  • Salt Contamination: Sodium and potassium ions are ubiquitous and can easily contaminate samples from glassware, reagents, and buffers.[6]

  • Mobile Phase Additives: Certain additives, while necessary for chromatography, can form adducts with the analyte.

  • Co-eluting Species: Molecules from the sample matrix that elute at the same time as the analyte can interact with it in the ion source.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting adduct formation.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • The addition of a small amount of a volatile acid, such as formic acid, to the mobile phase can provide a proton source, which favors the formation of the [M+H]⁺ ion and suppresses salt adducts.[6]

    • Minimize the use of non-volatile buffers and salts. If a buffer is necessary, use a volatile one like ammonium acetate or ammonium formate at the lowest effective concentration.[3]

  • Enhance Sample Preparation:

    • Incorporate a solid-phase extraction (SPE) step to desalt the sample before LC-MS analysis.[11]

    • For cellular or tissue extracts, ensure efficient protein precipitation and removal, as proteins can be a source of interfering ions.[12]

  • Instrument Tuning:

    • Optimize the ion source parameters, such as capillary temperature and spray voltage, to favor the formation of the protonated molecule and minimize in-source fragmentation or adduct formation.[13]

Issue 3: Poor Peak Shape and Low Signal Intensity

Description: The chromatographic peak for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is broad, tailing, or shows low intensity, leading to poor sensitivity and inaccurate quantification.

Probable Causes:

  • Secondary Interactions: The phosphate groups of the CoA moiety can interact with active sites on the stationary phase or metal surfaces within the LC system, leading to peak tailing.[6]

  • Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization in the ESI source, reducing its signal intensity.[13]

  • Analyte Degradation: Acyl-CoAs can be unstable, and degradation can occur during sample preparation, storage, or analysis.[1][14]

Mitigation Strategies:

StrategyRationaleKey Implementation Steps
Use of Ion-Pairing Reagents To mask the charged phosphate groups and improve peak shape.Add a low concentration of an ion-pairing reagent like triethylamine (TEA) to the mobile phase. However, be aware that some ion-pairing reagents can cause ion suppression themselves.[7]
Employ Inert LC Systems To minimize interactions with metal surfaces.Utilize PEEK or other biocompatible tubing and components in the flow path.
Optimize Chromatographic Conditions To separate the analyte from interfering matrix components.Experiment with different C18 or C8 columns and adjust the gradient profile to improve resolution.[13]
Implement Robust Sample Handling To prevent analyte degradation.Keep samples on ice or at 4°C in the autosampler and perform extractions quickly at low temperatures.[11][13] Immediate freeze-clamping of tissues in liquid nitrogen is crucial to halt enzymatic activity.[1]
Utilize Internal Standards To correct for matrix effects and variations in recovery.A stable isotope-labeled internal standard is ideal. If unavailable, a structurally similar acyl-CoA with a different chain length can be used.[13]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best practices for preparing cellular or tissue samples for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA analysis to minimize contamination?

A1: Proper sample preparation is critical for accurate analysis. Here is a recommended workflow:

  • Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity and preserve the in vivo acyl-CoA profile.[1] For cell cultures, rapidly aspirate the media and wash with ice-cold PBS before adding an extraction solvent.[15]

  • Homogenization and Extraction: Homogenize frozen tissue powder or cell pellets in a cold extraction solvent. A common method involves using an organic solvent mixture, such as methanol/water or acetonitrile, often with the addition of a weak acid like formic acid to improve stability.[11][15]

  • Protein Precipitation and Clarification: After extraction, centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C to pellet precipitated proteins and cellular debris.[12]

  • Sample Cleanup: The resulting supernatant can be directly analyzed or further purified using solid-phase extraction (SPE) to remove salts and other interfering substances.[11]

Q2: I am observing a weak signal for my analyte. How can I improve the sensitivity of my LC-MS method?

A2: A weak signal can be due to several factors. Consider the following to enhance sensitivity:

  • Optimize Ionization: The amphipathic nature of acyl-CoAs can lead to the formation of aggregates that ionize poorly.[13] Ensure your mobile phase composition and ESI source parameters are optimized for your specific analyte.

  • Check for Ion Suppression: Dilute your sample to see if the signal increases, which would indicate ion suppression. If so, improve your chromatographic separation or sample cleanup to remove the interfering compounds.

  • Consider Chemical Derivatization: While more complex, derivatization can introduce a permanently charged or more easily ionizable group to the molecule, significantly boosting the signal.[13]

Q3: What are the characteristic mass spectral fragments of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA that I should monitor for in MS/MS analysis?

A3: While specific fragmentation data for this exact molecule is not widely published, acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion ESI-MS/MS. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[13] Another characteristic fragment ion is often observed at m/z 428, representing the CoA moiety itself.[13][16] Therefore, for the protonated molecule [M+H]⁺, you would typically monitor for transitions resulting from these losses. The exact masses for MRM transitions should be empirically determined and optimized using an authentic standard.

G Precursor [M+H]⁺ Precursor Ion NL_507 Product Ion 1 ([M+H]⁺ - 507 Da) Precursor->NL_507 Neutral Loss of 3'-phospho-ADP CoA_Fragment Product Ion 2 (m/z 428) Precursor->CoA_Fragment Fragmentation to CoA Moiety

Caption: Characteristic fragmentation of acyl-CoAs in MS/MS.

Q4: How can I prevent microbial growth in my aqueous mobile phases?

A4: Microbial growth in aqueous mobile phases can lead to system contamination, high backpressure, and ghost peaks.[7][8] To prevent this:

  • Prepare aqueous mobile phases fresh daily or at least weekly.[2]

  • Add a small percentage (5-10%) of organic solvent, such as acetonitrile or methanol, to the aqueous phase.[2][7]

  • Store the system in a solvent mixture containing at least 10% organic when not in use for extended periods (e.g., overnight or weekends).[7][8]

  • Never store the system in 100% water.[7]

This guide is intended to provide a solid foundation for troubleshooting contamination issues in the analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. By understanding the sources of contamination and implementing these systematic approaches, you can enhance the quality and reliability of your experimental data.

References
  • BenchChem. (2025). Technical Support Center: Acyl-CoA Analysis by ESI-MS.
  • SCIEX. (2025). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems.
  • Unknown. Sample preparation for Acyl-CoA analysis.
  • BenchChem. (2025). Application Notes and Protocols for Acyl-CoA Analysis from Biological Tissues.
  • BenchChem. (2025). Technical Support Center: Mass Spectrometry Analysis of Acyl-CoAs.
  • Unknown. Common Background Contamination Ions in Mass Spectrometry.
  • Bitesize Bio. (2025). Common Mass Spectrometry Contaminants: I Messed It Up So You Don't Have To!
  • ACS Publications. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC–MS Targeted Metabolomics Analysis. Analytical Chemistry.
  • Mass Spectrometry. Controlling Contamination in LC/MS Systems.
  • Waters. Controlling Contamination in LC/MS Systems.
  • Cyberlipid. Fatty acyl CoA analysis.
  • LCGC International. (2018). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS.
  • Unknown. Common Mass Spectrometry Contaminants and their Sources.
  • Merck Millipore. LC-MS Contaminants.
  • Analytica Chimica Acta. (2008). Interferences and contaminants encountered in modern mass spectrometry.
  • PMC. (2022). Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library.
  • PubMed Central. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
  • BenchChem. (2025). Application Note: Quantitative Analysis of 3-Hydroxy-5-methylhex-4-enoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry.
  • Human Metabolome Database. Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601).
  • ACS Publications. (2023). Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. Journal of the American Society for Mass Spectrometry.

Sources

Troubleshooting

Technical Support Center: Refinement of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Extraction Protocols

Introduction Welcome to the technical support guide for the extraction and refinement of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This molecule, a specialized medium-chain acyl-CoA thioester, is a critical inter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the extraction and refinement of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This molecule, a specialized medium-chain acyl-CoA thioester, is a critical intermediate in various metabolic pathways. Its accurate quantification is paramount for research into fatty acid metabolism, cellular signaling, and drug development.

However, the analysis of acyl-CoA species is notoriously challenging due to their inherent instability and low cellular abundance.[1][2] This guide provides a comprehensive resource built on established principles for acyl-CoA analysis, offering detailed protocols, troubleshooting advice, and foundational knowledge to ensure reproducible and accurate results. The methodologies presented here are designed as a robust starting point, and may require optimization based on the specific biological matrix and experimental goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions researchers frequently encounter when working with acyl-CoA compounds.

Q1: What are the primary challenges associated with the extraction and analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA?

A1: The analysis of acyl-CoAs is challenging for several key reasons:

  • Instability: The thioester bond is susceptible to both chemical and enzymatic hydrolysis, especially at non-neutral pH and elevated temperatures.[1][2] This necessitates rapid sample processing at low temperatures.

  • Low Abundance: Acyl-CoAs are typically present at low intracellular concentrations, requiring sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for reliable detection.[3][4]

  • Matrix Effects: Complex biological samples (e.g., cell lysates, tissue homogenates) contain numerous compounds that can interfere with analysis, particularly by causing ion suppression in mass spectrometry.[5]

  • Structural Diversity: The variety of acyl-CoA species with similar chemical properties makes chromatographic separation difficult.[3]

Q2: How can I minimize the degradation of my target compound during sample preparation?

A2: Maintaining stability is critical. Key strategies include:

  • Rapid Quenching: Immediately halt all enzymatic activity by flash-freezing the sample in liquid nitrogen and/or homogenizing in an ice-cold solvent mixture (e.g., acetonitrile/methanol/water).[3] This is the most crucial step to preserve the in vivo metabolic snapshot.

  • Temperature Control: Perform all extraction and handling steps on ice or at 4°C to minimize thermal degradation.[6][7] Studies on related enzymes show that freezing minimizes the loss of activity and, by extension, the stability of their substrates.[8]

  • pH Control: Maintain a slightly acidic pH (around 4.5-5.5) during extraction and storage, as acyl-CoAs are more stable under these conditions.[9]

  • Use of Glass Vials: Studies have shown that using glass instead of plastic sample vials can decrease the loss of CoA signals and improve sample stability during storage and analysis.[10]

Q3: What is the recommended analytical method for quantifying this compound?

A3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis.[2][3][4] Its high sensitivity and specificity allow for the accurate quantification of low-abundance species in complex matrices. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it generally offers lower sensitivity and is more susceptible to interferences.[4]

Q4: Why is Solid-Phase Extraction (SPE) recommended for refinement?

A4: Solid-Phase Extraction (SPE) is a powerful technique for sample cleanup and concentration following initial extraction.[6] For acyl-CoAs, SPE serves to:

  • Remove Interfering Substances: It effectively separates the analytes from salts, phospholipids, and other matrix components that can interfere with LC-MS/MS analysis.

  • Concentrate the Analyte: SPE allows for the elution of the purified acyl-CoAs in a small volume of solvent, increasing the concentration and improving detection limits.

  • Improve Reproducibility: By providing cleaner samples, SPE reduces variability between injections and improves the overall robustness of the analytical method.

Part 2: Core Experimental Protocols

These protocols provide a validated starting point for the extraction and refinement of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA from mammalian cell cultures.

Protocol 1: Extraction from Mammalian Cell Culture

This protocol is designed for the rapid and efficient extraction of acyl-CoAs while preserving their integrity.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C.[3]

  • Internal Standard (e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard)

  • Cell scrapers

  • Refrigerated centrifuge (4°C)

Procedure:

  • Cell Washing: Aspirate the culture medium. Quickly wash the cell monolayer twice with ice-cold PBS.

  • Metabolic Quenching & Lysis: Immediately add 1 mL of ice-cold Extraction Solvent containing the internal standard to the culture dish (for a 10 cm dish, adjust volume as needed).

  • Cell Harvesting: Using a cell scraper, scrape the cells into the solvent. Pipette the lysate into a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Storage: Proceed immediately to the SPE refinement protocol or store the extract at -80°C.

Protocol 2: Refinement by Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode anion exchange SPE cartridge for the selective retention and elution of acyl-CoAs.

Materials:

  • SPE Cartridges (e.g., Strata™-X-A or similar polymeric mixed-mode anion exchange sorbent)

  • SPE Vacuum Manifold

  • Wash Solution 1: 5% Methanol in Water

  • Wash Solution 2: Hexane

  • Elution Solvent: 5% Formic Acid in Acetonitrile

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of Methanol through the SPE cartridge.

    • Pass 3 mL of Water to equilibrate the sorbent.

  • Sample Loading: Load the supernatant from Protocol 1 onto the conditioned cartridge. Allow the sample to pass through slowly by gravity or gentle vacuum.

  • Washing:

    • Wash the cartridge with 3 mL of Wash Solution 1 to remove polar impurities.

    • Wash with 3 mL of Wash Solution 2 to remove nonpolar impurities like lipids.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution: Elute the acyl-CoAs with 2 mL of Elution Solvent into a clean collection tube.

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Part 3: Visualization & Workflow Diagrams

Visual aids to clarify the experimental process and troubleshooting logic.

Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis A 1. Cell Culture B 2. Rapid Wash (Ice-Cold PBS) A->B C 3. Metabolic Quenching (Cold Solvent Lysis) B->C D 4. Centrifugation (15,000g, 4°C) C->D E 5. Collect Supernatant D->E F 6. Condition Cartridge E->F Crude Extract G 7. Load Sample F->G H 8. Wash Impurities G->H I 9. Elute Acyl-CoAs H->I J 10. Dry & Reconstitute I->J K 11. LC-MS/MS Analysis J->K Purified Sample L 12. Data Processing K->L

Caption: Workflow from cell harvesting to final data analysis.

Troubleshooting Logic Diagram

G A { Problem: Low/No Analyte Signal } B Check Quenching Step Was it immediate and ice-cold? A->B Degradation Issue? C Verify Extraction Solvent Correct ratio? Stored at -20°C? A->C Extraction Issue? D Assess SPE Recovery Analyte lost in wash steps? Incomplete elution? A->D Refinement Issue? E Evaluate MS/MS Parameters Correct MRM transition? Ion source clean? A->E Instrument Issue?

Caption: Decision tree for diagnosing low analyte signal issues.

Part 4: Troubleshooting Guide

This Q&A guide addresses specific problems that may arise during your experiments.

Q: My recovery of the internal standard is consistently low. What is the likely cause?

A: Low recovery of the internal standard (IS) points to a systemic issue in the extraction or refinement process.

  • Inefficient Extraction: Ensure the extraction solvent is ice-cold and that vortexing is vigorous enough to disrupt all cells. An incorrect solvent ratio can also lead to poor extraction efficiency.[3]

  • SPE Problems:

    • Incomplete Binding: The sample may be loaded too quickly, or the pH of the extract may not be optimal for binding to the anion exchange sorbent.

    • Premature Elution: The wash steps might be too harsh, causing the IS to be washed away. Ensure the organic content of your polar wash is not too high.

    • Incomplete Elution: The elution solvent may not be strong enough to fully desorb the analyte from the SPE sorbent. Ensure the formic acid concentration is correct to neutralize the anion exchange sites.

Q: I am observing significant variability between replicate samples. How can I improve reproducibility?

A: Variability often stems from inconsistent sample handling.

  • Standardize Quenching: This is the most critical step. Ensure the time from removing the culture dish from the incubator to adding the quenching solvent is identical for all samples.

  • Precise Volumes: Use calibrated pipettes for all solvent and sample transfers. Small errors in volume can be magnified, especially during the final reconstitution step.

  • Consistent Timing: Standardize incubation times, centrifugation times, and the duration of each step in the SPE protocol.

  • Homogeneous Samples: Ensure cell lysates are fully homogenized before taking aliquots.

Q: My LC-MS/MS chromatogram shows significant ion suppression. What can I do?

A: Ion suppression is caused by co-eluting matrix components interfering with the ionization of your target analyte.

  • Optimize SPE: This is your first line of defense. Ensure the wash steps are sufficient to remove phospholipids and salts, which are common causes of suppression. Adding a second, different wash step (e.g., with a different solvent) may help.

  • Improve Chromatographic Separation: Adjust your LC gradient to better separate your analyte from the interfering compounds. A shallower gradient can increase resolution.[2]

  • Dilute the Sample: If the analyte concentration is high enough, simply diluting the final extract can mitigate ion suppression. However, this will also reduce sensitivity.

Q: I suspect my compound is degrading in the autosampler. How can I confirm and prevent this?

A: Acyl-CoA instability can persist even after extraction.

  • Stability Test: Re-inject the same sample vial at regular intervals (e.g., every 2-4 hours) over a 24-hour period. A progressive decrease in peak area indicates degradation.

  • Prevention:

    • Keep the autosampler tray cooled to 4°C.

    • Reconstitute the dried extract in a slightly acidic buffer (e.g., mobile phase A containing 0.1% formic acid or acetic acid) rather than pure water/methanol.[9]

    • Prepare samples in smaller batches to minimize the time they spend in the autosampler before injection.

Data Summary Table

The following table summarizes typical performance characteristics for acyl-CoA analysis methods, providing a reference for expected outcomes.

ParameterHPLC-UVLC-MS/MSNotes
Limit of Detection Micromolar (µM) rangeFemtomole (fmol) to low picomole (pmol) range[3]LC-MS/MS is orders of magnitude more sensitive.
Specificity ModerateHighMS/MS can distinguish between isobaric compounds.
Throughput ModerateHighModern LC-MS/MS systems allow for rapid analysis.
Matrix Tolerance LowModerate to HighRequires extensive cleanup (e.g., SPE) for best results.[11]
Primary Use Case Analysis of highly abundant species (e.g., Acetyl-CoA)Comprehensive acyl-CoA profiling and quantification.[1]LC-MS/MS is essential for low-abundance analytes.[2]
References
  • Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids.
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. PubMed Central.
  • Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic R
  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of F
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. eScholarship.
  • Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes. PubMed.
  • A Researcher's Guide to the Cross-Validation of Analytical Platforms for Acyl-CoA Analysis. Benchchem.
  • Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: Acyl-CoA profiles in short-chain fatty acid oxidation defects.
  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermedi
  • Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionyl
  • Solid-Phase Extraction of Short-Chain Acyl-CoAs: An Applic
  • F
  • Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver. PubMed.
  • An improved method for tissue long-chain acyl-CoA extraction and analysis. PubMed - NIH.
  • Application Notes and Protocols for the Extraction of 10-Methylheptadecanoyl-CoA

Sources

Optimization

Technical Support Center: Resolution of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Isomers

Welcome to the technical support center dedicated to enhancing the resolution of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the resolution of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally intricate molecules. As this specific acyl-CoA possesses multiple chiral centers, its resolution into distinct stereoisomers presents a significant analytical challenge. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in resolving the isomers of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA?

A1: The primary challenges stem from the molecule's inherent structural complexity and the physicochemical properties of acyl-CoA thioesters in general.

  • Multiple Chiral Centers: The structure of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA contains at least two chiral centers at the C2 and C3 positions, leading to the existence of four potential stereoisomers (diastereomeric pairs of enantiomers). Molecules with multiple chiral centers can be particularly challenging to separate.

  • Analyte Stability: Acyl-CoA thioesters are susceptible to both chemical and enzymatic degradation. They can be hydrolyzed in aqueous solutions, particularly at non-optimal pH, and are targets for various cellular enzymes. This necessitates careful sample handling and preparation to maintain the integrity of the isomers.

  • Low Abundance: In biological matrices, specific acyl-CoA species are often present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification.

  • Structural Similarity: The isomers are structurally very similar, with identical mass and elemental composition, differing only in the spatial arrangement of atoms. This makes their separation by standard chromatographic techniques difficult.

Q2: What are the recommended starting points for developing a separation method for these isomers?

A2: Given the chiral nature of the isomers, the most promising approaches involve chiral chromatography. We recommend exploring two primary techniques: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), both utilizing a Chiral Stationary Phase (CSP).

  • Chiral HPLC: This is a well-established technique for separating enantiomers and diastereomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have a broad range of applications in separating chiral compounds, including lipids.

  • Chiral SFC: SFC is gaining prominence for chiral separations due to its advantages in speed, efficiency, and reduced solvent consumption. It can be particularly effective for complex lipid separations.

A systematic approach to method development is crucial. This typically involves screening a variety of CSPs with different mobile phase compositions to identify the most promising conditions for resolution.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Isomers on a Chiral Column

If you are observing a single peak or poorly resolved peaks for the isomers of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, consider the following troubleshooting steps.

Poor_Resolution_Troubleshooting cluster_method_optimization Method Optimization cluster_sample_prep Sample Considerations start Poor or No Resolution column_choice Evaluate Chiral Stationary Phase (CSP) start->column_choice mobile_phase Optimize Mobile Phase temperature Adjust Column Temperature mobile_phase->temperature For fine-tuning mobile_phase_desc Vary organic modifier (e.g., isopropanol, ethanol) and additives (e.g., acids, bases). mobile_phase->mobile_phase_desc column_choice->mobile_phase If resolution is still poor column_choice_desc Selectivity is key. Screen different CSPs (e.g., polysaccharide-based). column_choice->column_choice_desc derivatization Consider Derivatization temperature->derivatization If direct methods fail temperature_desc Lower temperatures can enhance chiral recognition. temperature->temperature_desc derivatization_desc Create diastereomers with a chiral derivatizing agent for separation on an achiral column. derivatization->derivatization_desc

Caption: Troubleshooting workflow for poor isomer resolution.

  • Re-evaluate Your Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is the cornerstone of chiral separation. If you are not achieving separation, the chosen CSP may not be suitable.

    • Action: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability. Pirkle-type or macrocyclic glycopeptide-based CSPs could also be considered.

  • Optimize the Mobile Phase: Mobile phase composition significantly impacts selectivity in chiral separations.

    • Normal Phase Mode (common for chiral HPLC/SFC):

      • Organic Modifier: Vary the alcohol (e.g., isopropanol, ethanol, methanol) and its concentration in the non-polar solvent (e.g., hexane or heptane). The type and concentration of the alcohol can alter the interactions with the CSP.

      • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can dramatically influence peak shape and resolution, especially for molecules with ionizable groups.

    • Reversed-Phase Mode:

      • While less common for some CSPs, it can be effective. Experiment with different ratios of acetonitrile or methanol with water.

      • Chiral Mobile Phase Additives (CMPA): An alternative to a CSP is to use an achiral column and add a chiral selector to the mobile phase. This forms transient diastereomeric complexes that can be separated.

  • Adjust the Column Temperature: Temperature can affect the thermodynamics of the chiral recognition process.

    • Action: In many cases, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution. Experiment with a range of temperatures (e.g., 10°C to 40°C).

  • Consider Derivatization (Indirect Method): If direct separation on a CSP is unsuccessful, an alternative is to derivatize the 3-hydroxy group with a chiral derivatizing agent.

    • Principle: This converts the enantiomeric pairs into diastereomers. Diastereomers have different physical properties and can often be separated on a standard (achiral) HPLC column.

    • Action: Choose a chiral derivatizing reagent that reacts with the hydroxyl group, for example, chiral isocyanates or acids. The resulting diastereomeric esters can then be separated by normal or reversed-phase HPLC.

Parameter Recommendation for Initial Screening Rationale
Chromatography Mode Chiral HPLC or Chiral SFCDirect separation of stereoisomers. SFC can offer faster analysis.
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose or amylose derivatives)Broad applicability and proven success with complex lipids.
Mobile Phase (Normal Phase) Hexane/Isopropanol or Hexane/Ethanol mixturesVarying the alcohol and its concentration modifies selectivity.
Additives 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA)Can improve peak shape and influence chiral recognition.
Column Temperature 25°C, with subsequent testing at lower temperatures (e.g., 15°C)Lower temperatures often improve resolution.
Flow Rate 1.0 mL/min for HPLC (4.6 mm ID column)Standard starting point, can be optimized for resolution vs. analysis time.
Detection Mass Spectrometry (MS)Provides high sensitivity and structural information.
Issue 2: Peak Tailing and Poor Peak Shape

Even with some resolution, peak tailing can compromise quantification and accurate analysis.

Peak_Tailing_Troubleshooting start Peak Tailing Observed check_mobile_phase Adjust Mobile Phase Additives start->check_mobile_phase check_sample_load Reduce Sample Load check_mobile_phase->check_sample_load If tailing persists mobile_phase_desc Incorporate acidic or basic modifiers to suppress unwanted interactions. check_mobile_phase->mobile_phase_desc check_column_health Assess Column Health check_sample_load->check_column_health If still unresolved sample_load_desc Overloading the column can lead to peak distortion. check_sample_load->sample_load_desc column_health_desc Contamination or degradation of the stationary phase can cause tailing. check_column_health->column_health_desc

Caption: Troubleshooting workflow for peak tailing issues.

  • Mobile Phase Modification: Peak tailing in chiral chromatography can be due to secondary interactions between the analyte and the stationary phase.

    • Action: Introduce or adjust the concentration of an acidic or basic modifier in your mobile phase. For an acidic molecule like an acyl-CoA, a small amount of a competing acid (like formic or acetic acid) can sometimes improve peak shape. Conversely, a basic modifier might be effective depending on the nature of the CSP.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Action: Reduce the injection volume or dilute your sample.

  • Column Contamination or Degradation: Accumulation of contaminants on the column can create active sites that cause peak tailing. The stationary phase can also degrade over time.

    • Action: Flush the column with a strong solvent as recommended by the manufacturer. If the problem persists, the column may need to be replaced.

Alternative Approaches: Enzymatic Resolution

For preparative purposes, or as an orthogonal analytical method, enzymatic resolution can be considered. This approach leverages the stereospecificity of enzymes.

  • Principle: An enzyme that specifically acts on one stereoisomer of a 3-hydroxyacyl-CoA can be used to convert that isomer into a different compound, leaving the other isomers behind. For example, 3-hydroxyacyl-CoA dehydrogenases are enzymes that catalyze the oxidation of L-3-hydroxyacyl-CoAs.

  • Application: By incubating the isomeric mixture with a stereospecific enzyme, one or more isomers can be selectively removed or modified. The remaining isomers can then be analyzed. This can be a powerful tool for confirming the identity of specific stereoisomers. There are known enzymes that are specific to either the (S) or (R) enantiomer of 3-hydroxybutyryl-CoA, a structurally related molecule.

References

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.). Retrieved from [Link]

  • Chiral mobile phase additives for improved liquid-chromatography separations. (1994). Google Patents.
  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. (2017). Analytical Chemistry, 89(1), 813–821. Retrieved from [Link]

  • Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA's Role in Beta-Oxidation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of the hypothesized role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of the hypothesized role of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA in beta-oxidation. We will delve into the rationale behind experimental design, compare and contrast various analytical methodologies, and provide detailed protocols to ensure scientific rigor and trustworthiness in your findings.

Introduction: The Significance of Novel Intermediates in Branched-Chain Fatty Acid Metabolism

The canonical beta-oxidation pathway for straight-chain fatty acids is well-established. However, the metabolism of structurally complex lipids, such as branched-chain fatty acids, often involves auxiliary enzymes and novel intermediates.[1] 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a structurally interesting molecule, suggesting its potential origin from the degradation of a larger, isoprenoid-like precursor.[2][3] Its validation as a true intermediate in beta-oxidation is crucial for a complete understanding of lipid metabolism and could have implications for metabolic disorders where such pathways are dysregulated.[4][5]

Given its branched nature, the metabolism of a precursor to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is likely to occur, at least in part, within peroxisomes, which are specialized in handling very long-chain and branched-chain fatty acids.[6][7][8] The validation process, therefore, must be able to distinguish between mitochondrial and peroxisomal contributions.[9]

This guide will present a multi-tiered approach to validating the role of this putative intermediate, encompassing in vitro enzymatic assays, cell-based metabolic flux analysis, and a brief overview of potential in vivo approaches. We will compare these methodologies to provide a clear understanding of their respective strengths and limitations.

Proposed Metabolic Pathway for the Formation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Before embarking on experimental validation, it is essential to have a working hypothesis for the metabolic pathway. Based on its structure, we can postulate that 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is an intermediate in the degradation of a larger, hypothetical C15 or C20 branched-chain fatty acid, which we will refer to as "X-anoic acid". The proposed pathway likely involves initial oxidation steps to handle the methyl branches, followed by a modified beta-oxidation spiral.

G cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion X_anoic_acid X-anoic Acid (Hypothetical Precursor) X_anoyl_CoA X-anoyl-CoA X_anoic_acid->X_anoyl_CoA Acyl-CoA Synthetase Intermediate_1 Intermediate Acyl-CoA 1 X_anoyl_CoA->Intermediate_1 Initial Oxidation Steps (e.g., α-oxidation) Intermediate_2 trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Intermediate_1->Intermediate_2 Dehydrogenation Target_Molecule 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Intermediate_2->Target_Molecule Enoyl-CoA Hydratase Product_1 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA Target_Molecule->Product_1 3-Hydroxyacyl-CoA Dehydrogenase Product_2 Downstream Acyl-CoA + Acetyl-CoA Product_1->Product_2 Thiolase Mito_Product Further Beta-Oxidation Product_2->Mito_Product Carnitine Shuttle G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Synth Synthesize 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Incubate Incubate Enzyme with Substrate and NAD+ Synth->Incubate Purify Purify Recombinant 3-Hydroxyacyl-CoA Dehydrogenase Purify->Incubate Measure Monitor NADH production at 340 nm Incubate->Measure LCMS Confirm Product Formation (2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA) via LC-MS/MS Incubate->LCMS Kinetics Calculate Kinetic Parameters (Km, Vmax) Measure->Kinetics G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synth Synthesize ¹³C-labeled 'X-anoic Acid' Incubate Incubate Cells with Labeled Precursor Synth->Incubate Culture Culture Hepatocytes or Fibroblasts Culture->Incubate Quench Quench Metabolism and Extract Metabolites Incubate->Quench LCMS LC-MS/MS Analysis of Acyl-CoA Pool Quench->LCMS Trace Trace ¹³C Label into Target Molecule and Downstream Products LCMS->Trace

References

Comparative

Comparative Analysis of Acyl-CoA Thioesters: A Focus on 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate world of cellular metabolism and biosynthesis, acyl-Coenzyme A (acyl-CoA) thioesters stand as central intermediat...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of cellular metabolism and biosynthesis, acyl-Coenzyme A (acyl-CoA) thioesters stand as central intermediates, pivotal in both energy production and the construction of complex biomolecules. While canonical molecules like acetyl-CoA and malonyl-CoA are ubiquitously recognized, a vast diversity of more complex acyl-CoAs exists, each with unique roles and properties. This guide provides a comparative analysis focusing on the atypical acyl-CoA, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, contextualized against its more common counterparts. We will delve into the structural nuances that dictate their biochemical behavior and explore the experimental methodologies required for their characterization.

The Acyl-CoA Landscape: Structure Dictates Function

Acyl-CoAs are thioester derivatives of coenzyme A, a feature that endows them with a high acyl group transfer potential, making them ideal donors in a variety of enzymatic reactions. The identity of the acyl chain is the primary determinant of the molecule's function and metabolic fate.

  • Short-Chain Acyl-CoAs: Acetyl-CoA (C2) and Malonyl-CoA (C3) are the workhorses of primary metabolism. Acetyl-CoA is the entry point for the Krebs cycle and the fundamental building block for fatty acid and steroid biosynthesis. Malonyl-CoA serves as the primary extender unit in fatty acid synthesis.

  • Medium and Long-Chain Acyl-CoAs: These are typically intermediates in fatty acid beta-oxidation and synthesis, with chain lengths ranging from C4 to C16 and beyond.

  • Branched-Chain and Modified Acyl-CoAs: This diverse category includes molecules derived from amino acid catabolism (e.g., isovaleryl-CoA) and specialized biosynthetic pathways. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA falls into this class, characterized by its unique branching, hydroxylation, and unsaturation.

The structural complexity of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA—specifically its branched nature and the presence of a reactive methylene group—suggests its involvement in the biosynthesis of complex natural products, such as terpenoids or polyketides, where such modifications are common. Its comparison with simpler acyl-CoAs highlights the specialized enzymatic machinery required for its synthesis and utilization.

Comparative Physicochemical and Biochemical Properties

The functional differences between acyl-CoAs are rooted in their distinct physicochemical properties, which in turn influence their interaction with enzymes and their behavior in analytical systems.

PropertyAcetyl-CoAMalonyl-CoAHMG-CoA3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA
Molar Mass ( g/mol ) 809.57853.56911.6~925.7 (estimated)
Acyl Chain Length C2C3 (dicarboxylic)C6 (hydroxymethylglutaryl)C10 (modified)
Key Structural Features Simple acetyl groupCarboxylated acetyl groupHydroxymethyl and gem-dimethyl groupsBranched, hydroxylated, unsaturated (exomethylene)
Primary Metabolic Role Krebs cycle, fatty acid synthesis, acetylationFatty acid chain elongationCholesterol and ketone body synthesisPutative precursor in specialized natural product biosynthesis
Enzymatic Specificity Broad (e.g., citrate synthase, acetyltransferases)High (e.g., fatty acid synthase)High (e.g., HMG-CoA reductase, HMG-CoA lyase)Expected to be very high, likely interacting with specific synthases or transferases.
Analytical Behavior (LC/MS) Early eluting in reverse phase, characteristic fragmentationEarly eluting, distinct mass and fragmentationMid-eluting, characteristic fragmentationLater eluting due to increased hydrophobicity, complex fragmentation pattern expected.

Experimental Workflows for Acyl-CoA Analysis

A robust comparative analysis of acyl-CoAs necessitates reliable methods for their extraction, separation, and quantification. The choice of methodology is critical and is dictated by the inherent instability of the thioester bond and the low intracellular concentrations of these metabolites.

Workflow for Acyl-CoA Extraction and Analysis

The following diagram outlines a standard workflow for the analysis of acyl-CoAs from biological samples, such as cell cultures or tissue homogenates.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase start Biological Sample (e.g., Cell Pellet) quench Metabolic Quenching (e.g., with cold Methanol) start->quench Crucial to prevent thioester hydrolysis lyse Cell Lysis & Extraction (e.g., Acetonitrile/Water/Formic Acid) quench->lyse centrifuge Centrifugation & Supernatant Collection lyse->centrifuge lcms LC-MS/MS Analysis (Reverse Phase Chromatography) centrifuge->lcms Injection of clear extract data_proc Data Processing & Quantification lcms->data_proc MRM or Full Scan end Comparative Results data_proc->end Comparative Profiling

Caption: General workflow for the extraction and LC-MS/MS analysis of acyl-CoAs.

Detailed Protocol: LC-MS/MS-based Quantification of Acyl-CoAs

This protocol provides a robust method for the simultaneous quantification of multiple acyl-CoA species. The rationale for using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is its high sensitivity and selectivity, which are essential for distinguishing between structurally similar acyl-CoAs and quantifying them accurately at low physiological concentrations.

1. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Acetate, LC-MS grade

  • Acyl-CoA standards (for calibration curves)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • Ultrapure water

2. Sample Extraction: a. Harvest cells by rapid centrifugation at 4°C. b. Immediately add 1 mL of ice-cold 10% trichloroacetic acid (TCA) or a solvent mixture like ACN/MeOH/H₂O (40:40:20) to the cell pellet to quench metabolic activity and precipitate proteins. The choice of solvent is critical; organic solvents are generally preferred for better recovery of a wider range of acyl-CoAs. c. Vortex vigorously for 1 minute, then incubate on ice for 10 minutes. d. Centrifuge at 16,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new tube for analysis.

3. LC-MS/MS Analysis: a. Chromatography: Use a C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% FA or 10 mM Ammonium Acetate. The choice of modifier affects ionization efficiency and peak shape.
  • Mobile Phase B: Acetonitrile with 0.1% FA.
  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate. This gradient allows for the separation of polar species like acetyl-CoA (eluting early) from more hydrophobic species like the target molecule (eluting later). b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an electrospray ionization (ESI) source.
  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and the product ion is typically the Coenzyme A fragment (m/z ~768.1). This transition is highly specific to the CoA moiety. For novel molecules like 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, precursor ion scanning for the CoA fragment can be used for discovery.

4. Data Analysis: a. Generate calibration curves for each acyl-CoA standard. b. Integrate the peak areas for the endogenous acyl-CoAs and the internal standard. c. Quantify the concentration of each acyl-CoA species relative to the internal standard and the calibration curve.

Enzymatic Assays: Probing Functional Differences

While LC-MS/MS provides quantitative data on abundance, enzymatic assays are essential for assessing the functional activity and substrate specificity related to different acyl-CoAs.

Conceptual Pathway: HMG-CoA Reductase Assay

The following diagram illustrates the principle of a coupled enzymatic assay, a common method for measuring enzyme activity. This example uses HMG-CoA reductase, a key enzyme in cholesterol synthesis, which could be adapted to study a putative reductase acting on 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Enzyme_Assay cluster_reaction Primary Reaction cluster_detection Detection Method HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR NADPH 2 NADPH NADPH->HMGCR spectro Spectrophotometer (Measure Absorbance at 340 nm) NADPH->spectro Absorbs at 340 nm Mevalonate Mevalonate HMGCR->Mevalonate NADP 2 NADP+ HMGCR->NADP CoA_SH CoA-SH HMGCR->CoA_SH NADP->spectro Does not absorb at 340 nm rate Rate of NADPH consumption (decrease in A340) spectro->rate result Enzyme Kinetics (Km, Vmax) rate->result Proportional to Enzyme Activity

Caption: Principle of a spectrophotometric coupled enzyme assay for HMG-CoA reductase.

Rationale for this approach: This type of assay measures the consumption of a cofactor (NADPH), which can be monitored spectrophotometrically. By supplying different acyl-CoA substrates (e.g., HMG-CoA vs. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA) to a putative enzyme, one can determine substrate preference and kinetic parameters (Km, Vmax). This provides direct functional evidence of how an enzyme discriminates between different acyl-CoAs.

Conclusion and Future Directions

The comparative analysis of acyl-CoAs reveals a fascinating interplay between molecular structure and biological function. While the roles of common acyl-CoAs are well-established, the functions of complex molecules like 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA are still being uncovered. Its unique structure strongly suggests a role in specialized biosynthetic pathways, making it a target of interest for natural product discovery and synthetic biology.

The methodologies outlined in this guide, combining high-resolution mass spectrometry with functional enzymatic assays, provide a robust framework for the comprehensive characterization of any acyl-CoA. For researchers in drug development, understanding how enzymes differentiate between these substrates is crucial for the design of specific inhibitors, for example, in targeting microbial metabolic pathways that utilize unique acyl-CoAs not found in humans. Future research should focus on the identification and characterization of the enzymatic machinery that synthesizes and utilizes this and other atypical acyl-CoAs, paving the way for new discoveries in metabolism and biosynthesis.

References

  • Title: A review of recent developments in the analysis of coenzyme A and its thioesters. Source: Biomedical Chromatography URL: [Link]

  • Title: The expanding role of acetyl-CoA in metabolism. Source: Current Opinion in Cell Biology URL: [Link]

  • Title: Methods for the extraction and analysis of coenzyme A and its thioesters. Source: Analytical Biochemistry URL: [Link]

  • Title: Quantification of Coenzyme A and Acetyl-CoA from Biological Samples. Source: Methods in Enzymology URL: [Link]

  • Title: HMG-CoA reductase inhibitors. Source: StatPearls URL: [Link]

Validation

A Comparative Guide to 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and General 3-Hydroxy-acyl-CoAs in Metabolic Pathways

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, a nuanced understanding of key intermediates is paramount. This guide provides an in-depth, objectiv...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of lipid metabolism, a nuanced understanding of key intermediates is paramount. This guide provides an in-depth, objective comparison between the structurally distinct 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and the broader class of 3-hydroxy-acyl-CoAs. By delving into their respective metabolic pathways, enzymatic interactions, and analytical considerations, this document aims to equip you with the technical insights necessary for informed experimental design and interpretation.

Introduction: A Tale of Two Molecules

3-Hydroxy-acyl-CoAs are a ubiquitous class of intermediates in the beta-oxidation of fatty acids.[1][2][3] Their formation, catalyzed by enoyl-CoA hydratase, and subsequent oxidation by 3-hydroxyacyl-CoA dehydrogenase are critical steps in the catabolic spiral that generates acetyl-CoA for energy production.[2][4]

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA , in contrast, is a highly specific and structurally complex molecule.[5] Its branched-chain nature and the presence of a methylene group suggest a more specialized metabolic route, likely associated with the breakdown of branched-chain fatty acids or amino acids.[6][7] While it falls under the umbrella of 3-hydroxy-acyl-CoAs, its unique structure dictates a distinct metabolic fate and enzymatic handling compared to its straight-chain counterparts.

This guide will dissect these differences, providing a clear framework for understanding their divergent roles in cellular metabolism.

Structural and Functional Divergence: A Comparative Overview

FeatureGeneral 3-Hydroxy-acyl-CoAs3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA
Structure Straight-chain acyl group with a hydroxyl group at the beta-carbon (C3).Branched-chain acyl group with methyl groups at C2 and C6, and a methylene group at C5.[5]
Metabolic Pathway Primarily intermediates in the mitochondrial and peroxisomal beta-oxidation of straight-chain fatty acids.[2][8]Likely an intermediate in the catabolism of branched-chain fatty acids or the breakdown of branched-chain amino acids like leucine.[9][10][11]
Enzymatic Processing Substrates for a variety of 3-hydroxyacyl-CoA dehydrogenases (HADs) with varying chain-length specificities.[1][6]Likely requires specialized enzymes that can accommodate its branched structure, potentially isoforms of HAD with specificity for branched substrates.[6]
Biological Significance Central to energy homeostasis from fat metabolism.[12] Deficiencies in their processing lead to fatty acid oxidation disorders.[13]Potential biomarker for specific metabolic pathways or inborn errors of metabolism related to branched-chain amino acid catabolism.[9]

Delving into the Metabolic Pathways

The metabolic journey of these molecules diverges significantly based on their structure.

The Well-Trodden Path: Beta-Oxidation of Straight-Chain 3-Hydroxy-acyl-CoAs

The catabolism of straight-chain fatty acids is a canonical metabolic pathway occurring in both mitochondria and peroxisomes.[2][8] 3-Hydroxy-acyl-CoAs are central to this process.

Beta_Oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase

Caption: The canonical beta-oxidation pathway of straight-chain fatty acids.

This pathway is a highly efficient process for generating ATP. The enzymes involved, particularly the 3-hydroxyacyl-CoA dehydrogenases, have well-characterized substrate specificities, primarily for straight-chain acyl-CoAs of varying lengths.[6]

The Road Less Traveled: Metabolism of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

The metabolism of branched-chain fatty acids and their derivatives is more complex, often requiring specialized enzymatic machinery. Based on its structure, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is likely an intermediate in the catabolism of metabolites derived from branched-chain amino acids, such as leucine.

The breakdown of branched-chain acyl-CoAs often involves additional enzymatic steps to handle the methyl branches, which can sterically hinder the standard beta-oxidation enzymes.

Branched_Chain_Metabolism Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain Amino Acids (e.g., Leucine) Branched-Chain α-Keto Acids Branched-Chain α-Keto Acids Branched-Chain Amino Acids (e.g., Leucine)->Branched-Chain α-Keto Acids Aminotransferase Branched-Chain Acyl-CoAs Branched-Chain Acyl-CoAs Branched-Chain α-Keto Acids->Branched-Chain Acyl-CoAs Dehydrogenase Complex trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Branched-Chain Acyl-CoAs->trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA->3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Hydration Further Metabolites Further Metabolites 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA->Further Metabolites Further Oxidation/Processing

Caption: A putative metabolic pathway involving 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

The presence of methyl groups at positions 2 and 6, and a methylene group at position 5, suggests that the subsequent dehydrogenation and thiolytic cleavage steps would require enzymes with specific adaptations to accommodate this branched and unsaturated structure.

Experimental Protocols for Studying Acyl-CoA Metabolism

The analysis of acyl-CoAs presents analytical challenges due to their low intracellular concentrations and inherent instability.[14] Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for their detection and quantification.[15][16]

Protocol: Extraction and Analysis of Acyl-CoAs from Cell Culture

This protocol provides a general framework for the analysis of both straight-chain and branched-chain acyl-CoAs.

1. Cell Lysis and Extraction:

  • Harvest cultured cells by scraping into ice-cold methanol.

  • Add an internal standard mix containing isotopically labeled acyl-CoAs.

  • Homogenize the cell suspension using a probe sonicator on ice.

  • Perform a liquid-liquid extraction with an appropriate organic solvent system (e.g., chloroform/methanol/water).

  • Centrifuge to separate the phases and collect the aqueous/methanol phase containing the acyl-CoAs.

2. Sample Preparation:

  • Dry the collected supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% methanol in water).

3. LC-MS/MS Analysis:

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution using mobile phases containing an ion-pairing agent (e.g., heptafluorobutyric acid) to improve retention and peak shape.

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for sensitive and specific detection of the target acyl-CoAs. The neutral loss of 507 Da (the phosphopantetheine moiety) is a characteristic fragmentation pattern for acyl-CoAs.[17]

Acyl_CoA_Workflow Cell Culture Cell Culture Harvesting & Lysis Harvesting & Lysis Cell Culture->Harvesting & Lysis Internal Standard Spiking Internal Standard Spiking Harvesting & Lysis->Internal Standard Spiking Liquid-Liquid Extraction Liquid-Liquid Extraction Internal Standard Spiking->Liquid-Liquid Extraction Drying & Reconstitution Drying & Reconstitution Liquid-Liquid Extraction->Drying & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying & Reconstitution->LC-MS/MS Analysis

Caption: Workflow for the analysis of intracellular acyl-CoAs.

Conclusion: Distinct Roles in the Metabolic Orchestra

While 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is chemically a 3-hydroxy-acyl-CoA, its metabolic context is vastly different from its straight-chain relatives. The latter are workhorses of mainstream energy metabolism, while the former appears to be a specialist player in the more intricate pathways of branched-chain molecule degradation.

For researchers in drug development and metabolic diseases, this distinction is crucial. Targeting enzymes involved in straight-chain beta-oxidation will likely have broad energetic consequences. Conversely, enzymes specific to the metabolism of molecules like 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA could offer more targeted therapeutic avenues for disorders of branched-chain amino acid catabolism.

Future research, enabled by advanced analytical techniques, will undoubtedly further elucidate the precise roles of these and other complex lipid intermediates, paving the way for a more complete understanding of cellular metabolism and its dysregulation in disease.

References

  • 3-hydroxyacyl-CoA dehydrogenase - Wikipedia. Wikipedia. [Link]

  • Beta oxidation - Wikipedia. Wikipedia. [Link]

  • L-3-hydroxyacyl-CoA dehydrogenase - M-CSA. M-CSA. [Link]

  • 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease. PubMed. [Link]

  • 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - Newborn Screening. HRSA. [Link]

  • 3-hydroxyacyl-coa dehydrogenase Definition - Biological Chemistry I Key Term. Fiveable. [Link]

  • III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Physiological Society. [Link]

  • comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver. PubMed. [Link]

  • Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes. zhaochenxu. [Link]

  • Evidence for a peroxisomal fatty acid beta-oxidation involving D-3-hydroxyacyl-CoAs. Characterization of two forms of hydro-lyase that convert D-(-) - PubMed. PubMed. [Link]

  • Beta Oxidation of Fatty Acids in Mitochondria and Peroxisomes (Full review). [Link]

  • Comparison of peroxisomal and mitochondrial fatty acid β oxidation... - ResearchGate. ResearchGate. [Link]

  • Comparison and interplay of peroxisomal and mitochondrial fatty acid... - ResearchGate. ResearchGate. [Link]

  • β-Oxidation of Saturated Fatty Acid (Palmitic Acid). Pharmaguideline. [Link]

  • Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis. NIH. [Link]

  • Branched- Chain Fatty Acids and Obesity: A Narrative Review. PubMed. [Link]

  • Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry. NIH. [Link]

  • Biosynthesis of Fatty Acids – AOCS. AOCS. [Link]

  • Analysis of 3-hydroxydodecanedioic acid for studies of fatty acid metabolic disorders: preparation of stable isotope standards. PubMed. [Link]

  • Synthesis of Fatty Acids - The Medical Biochemistry Page. The Medical Biochemistry Page. [Link]

  • Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. PubMed Central. [Link]

  • Metabolic Atom Mapping Database - MetAMDB. MetAMDB. [Link]

  • Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). Human Metabolome Database. [Link]

  • The Effect of Acute Supplementation of Branched Chain Amino Acids on Serum Metabolites During Endurance Exercise in Healthy Young Males: An Integrative Metabolomics and Correlation Analysis Based on a Randomized Crossover Study. MDPI. [Link]

  • 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, Metabolite in Mouse-GEM. [Link]

  • 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, Metabolite in Zebrafish-GEM. [Link]

  • Potential Role of Branched-Chain Amino Acid Catabolism in Regulating Fat Oxidation. Ovid. [Link]

  • Interaction Partners for CG9577 - Metabolic Atlas. [Link]

  • 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA | C31H52N7O18P3S | CID 9543313. PubChem. [Link]

  • Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases. PubMed. [Link]

  • Chromatographic methods for the determination of acyl-CoAs. RSC Publishing. [Link]

  • Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. PubMed. [Link]

  • 3-hydroxy-2,6-dimethyl-5-methylene-heptanoyl-coa - PubChemLite. [Link]

  • Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Omni. [Link]

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  • Malonyl-CoA - Wikipedia. Wikipedia. [Link]

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Comparative

A Methodological Guide to Confirming the Enzymatic Activity of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

For researchers, scientists, and professionals in drug development, the characterization of novel metabolites is a critical step in understanding metabolic pathways and identifying potential therapeutic targets. 3-Hydrox...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the characterization of novel metabolites is a critical step in understanding metabolic pathways and identifying potential therapeutic targets. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a metabolite identified in databases such as the Human Metabolome Database (HMDB), yet a review of current literature reveals a significant knowledge gap regarding its specific enzymatic interactions. This guide provides a comprehensive, experience-driven framework for elucidating the enzymatic activity of this compound. Instead of a conventional comparison with non-existent direct alternatives, we present a logical and self-validating workflow to systematically investigate its potential roles as either a substrate for dehydrogenation or a product of hydration.

Foundational Understanding: Structural Clues and Hypothesized Roles

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA belongs to the 3-hydroxyacyl-CoA class of organic compounds. Its structure immediately suggests its involvement in fatty acid or branched-chain amino acid metabolism, pathways rich in hydration and dehydrogenation reactions catalyzed by enzymes like hydratases and dehydrogenases.[1][2] Based on this, two primary, testable hypotheses emerge:

  • Hypothesis A: Substrate for a 3-Hydroxyacyl-CoA Dehydrogenase. The presence of a hydroxyl group at the C3 position makes it a prime candidate for oxidation by a dehydrogenase, a key step in beta-oxidation, to form a 3-ketoacyl-CoA.

  • Hypothesis B: Product of an Enoyl-CoA Hydratase. The KEGG database suggests a potential reaction where trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA is hydrated to form 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.[3] This positions it as the product of an enoyl-CoA hydratase.

This guide will provide the experimental framework to test both hypotheses, enabling a definitive characterization of the compound's enzymatic activity.

Experimental Workflow for Enzymatic Characterization

The following workflow provides a systematic approach to confirming the enzymatic activity of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. This process is designed to be self-validating, with clear decision points and controls.

G cluster_prep Phase 1: Preparation cluster_hypoA Phase 2: Hypothesis A Testing (Dehydrogenase Substrate) cluster_hypoB Phase 3: Hypothesis B Testing (Hydratase Product) cluster_kinetics Phase 4: Kinetic Characterization sub_syn Substrate Synthesis & Purification (Purity >95% by HPLC) assay_A Spectrophotometric Dehydrogenase Assay (Monitor NAD+ reduction to NADH at 340 nm) sub_syn->assay_A assay_B Spectrophotometric Hydratase Assay (Monitor decrease in enoyl-CoA absorbance at ~263 nm) sub_syn->assay_B enz_prep Enzyme Selection & Preparation (Candidate Dehydrogenases & Hydratases) enz_prep->assay_A enz_prep->assay_B lcms_A LC-MS/MS Analysis (Detect formation of 3-ketoacyl-CoA product) assay_A->lcms_A Confirm Product Identity result_A Activity Confirmed? lcms_A->result_A result_A->assay_B No kinetics Determine Kinetic Parameters (Km, Vmax, kcat) result_A->kinetics Yes lcms_B LC-MS/MS Analysis (Detect formation of 3-hydroxyacyl-CoA product) assay_B->lcms_B Confirm Product Identity result_B Activity Confirmed? lcms_B->result_B result_B->kinetics Yes end_node Conclusion: No activity with tested enzymes. Re-evaluate candidate enzymes. result_B->end_node No

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Quantification Methods for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

Introduction: The Analytical Challenge of a Unique Acyl-CoA 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a complex fatty acyl-CoA thioester, a class of molecules that are central intermediates in numerous metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of a Unique Acyl-CoA

3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a complex fatty acyl-CoA thioester, a class of molecules that are central intermediates in numerous metabolic pathways.[1][2] The accurate quantification of such analytes in biological matrices is critical for understanding metabolic flux, diagnosing disease states, and assessing the pharmacodynamic effects of novel therapeutics. However, acyl-CoAs present significant analytical challenges due to their inherent instability, low endogenous concentrations, and amphipathic nature, which complicates chromatographic separation.[3][4]

This guide provides an in-depth, objective comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the robust quantification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. As a self-validating system, this document not only details the protocols but also establishes a framework for their cross-validation, ensuring data integrity and comparability across different analytical approaches. The principles and acceptance criteria described are grounded in the authoritative guidelines for bioanalytical method validation established by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7]

Method 1: High-Sensitivity Ion-Pairing Reversed-Phase (IP-RP) LC-MS/MS

Expertise & Rationale

The foundational challenge in analyzing acyl-CoAs is their amphipathic structure: a bulky, polar Coenzyme A headgroup attached to a nonpolar acyl tail. In standard reversed-phase chromatography, this leads to poor retention and distorted peak shapes. The IP-RP LC-MS/MS method directly addresses this by introducing an ion-pairing reagent (e.g., heptafluorobutyric acid or a tertiary amine like triethylamine) into the mobile phase. This reagent forms a neutral, more hydrophobic complex with the charged phosphate groups of the CoA moiety, significantly improving retention on C18 columns and leading to sharper, more symmetrical peaks. This enhancement in chromatography is the primary causal factor for the superior sensitivity often achieved with this method, making it a gold standard for detecting low-abundance acyl-CoAs.[8][9][10]

Experimental Workflow: IP-RP LC-MS/MS

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Tissue Homogenization (in cold Acetonitrile with IS, e.g., C17:0-CoA) p2 Centrifugation (14,000 x g, 10 min, 4°C) p1->p2 p3 Solid Phase Extraction (SPE) (Mixed-mode C18/Anion Exchange) p2->p3 p4 Elution & Evaporation (under Nitrogen stream) p3->p4 p5 Reconstitution (in Mobile Phase A) p4->p5 a1 Injection onto C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) p5->a1 Inject Sample a2 Gradient Elution (Mobile Phase A: H2O + 10 mM TEA Mobile Phase B: MeOH + 10 mM TEA) a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Tissue Homogenization (in cold Methanol with IS) p2 Protein Precipitation (Centrifugation at 14,000 x g) p1->p2 p3 Supernatant Transfer p2->p3 p4 Dilution with Water (1:1 ratio) p3->p4 a1 Direct Injection onto C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) p4->a1 Inject Sample a2 Fast Gradient Elution (Mobile Phase A: H2O + 0.1% FA Mobile Phase B: ACN + 0.1% FA) a1->a2 a3 ESI+ Ionization a2->a3 a4 Tandem Mass Spectrometry (MRM Detection) a3->a4 cluster_method1 Method 1 (IP-RP) cluster_method2 Method 2 (NIP-RP) start Prepare 3 Batches of QC Samples (Low, Medium, High Concentrations) in relevant biological matrix m1_run1 Analyze Batch 1 (n=6) start->m1_run1 m2_run1 Analyze Batch 1 (n=6) start->m2_run1 m1_run2 Analyze Batch 2 (n=6) m1_run1->m1_run2 m1_run3 Analyze Batch 3 (n=6) m1_run2->m1_run3 stats Statistical Analysis (Calculate Mean Accuracy & Precision for each method. Compare means between methods.) m1_run3->stats m2_run2 Analyze Batch 2 (n=6) m2_run1->m2_run2 m2_run3 Analyze Batch 3 (n=6) m2_run2->m2_run3 m2_run3->stats decision Acceptance Criteria Met? (Mean concentrations agree within ±20%. Precision ≤20% CV.) stats->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy decision->fail No

Sources

Comparative

A Researcher's Guide to the Functional Analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Analogs

Introduction: Unraveling the Metabolic Significance of a Unique Acyl-CoA In the intricate web of cellular metabolism, acyl-coenzyme A (acyl-CoA) thioesters stand as central intermediates, directing the flow of carbon thr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolic Significance of a Unique Acyl-CoA

In the intricate web of cellular metabolism, acyl-coenzyme A (acyl-CoA) thioesters stand as central intermediates, directing the flow of carbon through pathways of energy production, lipid biosynthesis, and signaling.[1][2] Among these, 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA represents a unique and relatively understudied molecule. Its branched-chain structure and hydroxyl modification suggest a specialized role, likely as an intermediate in the catabolism of branched-chain fatty acids or amino acids.[1][2]

Metabolic database entries indicate that 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is formed via the hydration of trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA, a reaction potentially occurring within the peroxisome.[3][4] This positions it as a likely substrate for a dehydrogenase or other modifying enzyme in a lipid degradation pathway. However, a comprehensive understanding of its precise biological function, the enzymes that act upon it, and the structural determinants of its activity remains elusive due to a lack of dedicated research.

This guide provides a strategic framework for the functional comparison of novel, synthetic analogs of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. We will delve into the rationale for analog design, present robust experimental protocols for their comparative functional analysis, and offer a template for data presentation. This document is intended to serve as a roadmap for researchers aiming to elucidate the structure-function relationships of this intriguing metabolite and its enzymatic partners.

Rational Design of Functional Analogs

The synthesis of functional analogs is a cornerstone of biochemical investigation, allowing for the probing of enzyme active sites, the stabilization of reaction intermediates, and the development of potent and specific inhibitors.[5] For 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, analog design can be approached by systematically modifying key structural features:

  • The 3-Hydroxy Group: This is a likely point of interaction with a dehydrogenase. Analogs could be synthesized where this hydroxyl group is removed, esterified, or replaced with a functional group of different polarity or steric bulk. This would help to determine its importance for enzyme recognition and catalysis.

  • The Methylene Group: The double bond at the 5-position is a key feature. Analogs with a saturated alkyl chain at this position would reveal the role of this unsaturation in substrate binding and enzymatic processing.

  • The Branched Methyl Groups: The methyl groups at positions 2 and 6 contribute to the molecule's hydrophobicity and steric profile. Analogs with alternative alkyl substitutions or their complete removal would provide insights into the geometric constraints of the enzyme's active site.

  • The Thioester Linkage: The high-energy thioester bond is crucial for the reactivity of acyl-CoAs. Replacing the sulfur atom with an oxygen (to form an oxo-ester) or a nitrogen (to form an amide) can create more stable analogs that may act as competitive inhibitors by binding to the active site without undergoing the subsequent reaction steps.

Comparative Functional Analysis: A Multi-faceted Experimental Approach

A thorough functional comparison of newly synthesized analogs requires a suite of biochemical and biophysical assays. The following protocols are designed to provide a comprehensive picture of the analogs' interactions with their target enzyme(s).

Hypothetical Target Enzyme: A Putative 3-Hydroxyacyl-CoA Dehydrogenase

Based on its structure, the most probable enzymatic partner for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a 3-hydroxyacyl-CoA dehydrogenase. The following experimental workflows are designed to test this hypothesis and compare the functionality of the synthesized analogs.

Experimental Workflow for Analog Characterization

G cluster_0 Analog Synthesis & Purification cluster_1 Enzyme Interaction & Kinetics cluster_2 Inhibition & Cellular Assays syn Chemical Synthesis of Analogs pur HPLC Purification syn->pur bind Binding Affinity (SPR/ITC) pur->bind kin Enzyme Kinetics (Spectrophotometry) bind->kin inhib Inhibition Assays (IC50 Determination) kin->inhib cell Cell-based Metabolic Assays inhib->cell

Caption: Workflow for the synthesis, purification, and functional evaluation of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA analogs.

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm, providing a direct measure of dehydrogenase activity.

Materials:

  • Purified putative 3-hydroxyacyl-CoA dehydrogenase

  • 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (native substrate)

  • Synthesized analogs

  • NAD+

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the native substrate and each analog in a suitable solvent (e.g., water or DMSO).

  • In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and NAD+.

  • Add the substrate or analog to the cuvette at a range of concentrations.

  • Initiate the reaction by adding the purified enzyme.

  • Immediately begin monitoring the change in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Plot V₀ against the substrate/analog concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Rationale: This kinetic analysis will reveal whether the analogs act as substrates and how their structural modifications affect the enzyme's catalytic efficiency.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR provides a real-time, label-free method to measure the binding affinity between the enzyme and the analogs.[6]

Materials:

  • Purified putative 3-hydroxyacyl-CoA dehydrogenase

  • 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA and analogs

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit for enzyme immobilization

  • Running buffer (e.g., HBS-EP)

Procedure:

  • Immobilize the purified dehydrogenase onto the surface of an SPR sensor chip using standard amine coupling chemistry.

  • Prepare a series of dilutions for the native substrate and each analog in the running buffer.

  • Inject the analyte solutions over the immobilized enzyme surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface with a suitable regeneration solution.

  • Fit the equilibrium binding data to a suitable binding model to determine the dissociation constant (KD).

Rationale: This assay will quantify the binding affinity of each analog to the enzyme, providing insights into how structural changes impact the initial binding event, independent of catalytic activity.

Data Presentation: A Comparative Overview

The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise table to facilitate direct comparison between the native substrate and its analogs.

CompoundKm (µM)Vmax (µmol/min/mg)kcat/Km (M⁻¹s⁻¹)KD (µM)IC50 (µM)
Native Substrate ValueValueValueValueN/A
Analog 1 ValueValueValueValueValue
Analog 2 ValueValueValueValueValue
Analog 3 ValueValueValueValueValue

Visualizing the Metabolic Context

G cluster_pathway Putative Peroxisomal Degradation Pathway substrate trans-2-Methyl-5-isopropylhexa-2,5-dienoyl-CoA product 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA substrate->product Hydratase (e.g., CG9577) next_intermediate 2,6-Dimethyl-5-methylene-3-oxo-heptanoyl-CoA product->next_intermediate 3-Hydroxyacyl-CoA Dehydrogenase final_products Downstream Metabolites next_intermediate->final_products Thiolase

Caption: Proposed metabolic pathway involving 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA.

Conclusion and Future Directions

The functional comparison of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA analogs, while currently a prospective endeavor, holds the key to unlocking the secrets of its metabolic role. The systematic approach to analog design and the rigorous application of the described experimental protocols will enable researchers to dissect the structure-activity relationships governing the interaction of this unique acyl-CoA with its partner enzymes. The insights gained from such studies will not only illuminate a novel corner of lipid metabolism but may also pave the way for the development of targeted molecular probes and therapeutic agents.

References

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). Retrieved from [Link]

  • Powell, P. J., & Thorpe, C. (1988). S-2-bromo-acyl-CoA analogues are affinity labels for the medium-chain acyl-CoA dehydrogenase from pig kidney. Biochemistry, 27(21), 8049–8055.
  • Binzak, B. A., Vockley, J., & Kim, J. J. (2000). Functional analysis of acyl-CoA dehydrogenase catalytic residue mutants using surface plasmon resonance and circular dichroism. The Journal of biological chemistry, 275(49), 38558–38564.
  • Metabolic Atlas. (n.d.). Interaction Partners for CG9577. Retrieved from [Link]

  • MetAMDB. (2020). Reaction 12202. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Retrieved from [Link]

  • Wanders, R. J. A., & Waterham, H. R. (2006). Biochemistry of mammalian peroxisomes revisited. Annual review of biochemistry, 75, 295–332.
  • Tsuchiya, Y., Pham, U., & Gout, I. (2014). Methods for measuring CoA and CoA derivatives in biological samples. Biochemical Society transactions, 42(4), 1107–1111.
  • He, M., & Engel, P. C. (2007). A continuous coupled spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase. Analytical biochemistry, 360(1), 167–169.
  • Sim, C. S., Lee, D., Kim, J. H., Lee, S., & Kim, Y. (2018). Functional analysis of acyl-CoA dehydrogenase family 9 (ACAD9) and its interaction with electron transfer flavoprotein. Biochimica et biophysica acta. Molecular basis of disease, 1864(5 Pt A), 1629–1638.
  • Adeva-Andany, M. M., Souto-Adeva, G., Ameneiros-Rodríguez, E., & Fernández-Fernández, C. (2019). The physiological and pathological role of acyl-CoA oxidation. International journal of molecular sciences, 20(15), 3732.
  • For-Dah, N. S., & Gout, I. (2021).
  • Pougovkina, O., Te Brinke, H., Wanders, R. J. A., & Houten, S. M. (2014). The role of propionyl-CoA and its metabolism in the development of mitochondrial toxicity. Pharmaceuticals, 7(9), 933–954.

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Validation

A Senior Application Scientist's Guide to Orthogonal Methods for the Confident Identification of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA

In the landscape of metabolomics and drug development, the unambiguous identification of novel or low-abundance metabolites is paramount. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a complex fatty acyl-CoA, presen...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of metabolomics and drug development, the unambiguous identification of novel or low-abundance metabolites is paramount. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, a complex fatty acyl-CoA, presents a significant analytical challenge due to its intricate structure and its presence within a dense matrix of structurally similar molecules. Relying on a single analytical technique for its identification can lead to ambiguity and, in the worst case, misidentification.

This guide provides an in-depth comparison of two orthogonal analytical methods—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each technique, provide detailed experimental protocols, and demonstrate how their synergistic application provides a self-validating system for the unequivocal identification of our target analyte. The causality behind each experimental choice is explained, reflecting field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: The Nature of Acyl-CoA Analysis

Acyl-Coenzyme A (acyl-CoA) thioesters are a class of pivotal metabolites involved in numerous cellular processes, from fatty acid metabolism to gene regulation.[1][2] However, their analysis is fraught with difficulty. They are typically present at low endogenous concentrations, exhibit considerable structural diversity, and are often unstable.[3] These challenges underscore the necessity of a multi-faceted analytical approach to ensure the trustworthiness of any identification. An orthogonal approach, which combines techniques that measure different physicochemical properties of the analyte, is the gold standard for achieving this level of confidence.

Method 1: The Workhorse for Detection and Quantitation — LC-MS/MS

Liquid chromatography coupled with mass spectrometry is the most robust, sensitive, and widely adopted method for the analysis of acyl-CoAs.[2][4] This technique offers a powerful combination of physical separation based on polarity (LC) and identification based on mass-to-charge ratio (MS) and fragmentation patterns (MS/MS).

The Principle of Causality: The LC stage separates our target analyte from isomers and other matrix components based on its interaction with the stationary phase, providing the first dimension of specificity (retention time). The MS/MS stage provides two additional layers of confirmation: the specific mass of the parent molecule (precursor ion) and the unique fingerprint of fragment ions (product ions) generated through collision-induced dissociation. This multi-layered specificity is why LC-MS/MS is the cornerstone of quantitative metabolomics.

Workflow for LC-MS/MS Identification

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation Sample Biological Sample (e.g., Tissue, Cells) Homogenize Homogenization (in cold buffer with internal standard) Sample->Homogenize Extract Protein Precipitation & Metabolite Extraction (e.g., ACN/IPA/MeOH) Homogenize->Extract Purify SPE Purification (Optional, for cleaner sample) Extract->Purify LC UPLC Separation (Reversed-Phase C8/C18) Purify->LC MS Mass Spectrometry (Positive ESI) LC->MS MSMS Tandem MS (MS/MS) (MRM for Quantitation) MS->MSMS Check1 Retention Time Match MSMS->Check1 Result Confident Identification & Quantitation Check2 Precursor/Product Ion Match Check1->Check2 Check2->Result

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Detailed Experimental Protocol: LC-MS/MS

This protocol is a synthesized example based on established methods for long-chain acyl-CoA analysis.[5][6]

  • Sample Preparation & Extraction: (Crucial for stability)

    • Flash-freeze biological samples in liquid nitrogen immediately upon collection to quench metabolic activity.

    • Homogenize ~30-50 mg of frozen tissue on ice in a solution containing 0.5 mL of 100 mM potassium phosphate (KH₂PO₄, pH 4.9) and 0.5 mL of a cold 3:1:1 mixture of acetonitrile:isopropanol:methanol containing a suitable internal standard (e.g., C17:0-CoA).[6] The acidic pH and organic solvent mixture are chosen to simultaneously precipitate proteins and extract the polar acyl-CoA species efficiently.

    • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis. For particularly complex matrices, solid-phase extraction (SPE) using an anion-exchange cartridge can be employed for further cleanup.[7]

  • Liquid Chromatography (LC):

    • Column: A reversed-phase UPLC C8 or C18 column (e.g., 1.7 µm particle size, 2.1 x 150 mm) is effective for separating acyl-CoAs based on the hydrophobicity of their acyl chain.[6]

    • Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water. The basic pH helps to deprotonate the phosphate groups, improving peak shape and retention on the reversed-phase column.

    • Mobile Phase B: 15 mM NH₄OH in acetonitrile.

    • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 20% B) to retain the polar CoA headgroup, then ramp up to a high percentage (e.g., 95% B) to elute the more hydrophobic long-chain species.[6][8]

    • Flow Rate: ~0.4 mL/min.

    • Column Temperature: 40-50°C to improve peak shape and reduce viscosity.

  • Mass Spectrometry (MS):

    • Ionization: Positive ion Electrospray Ionization (ESI) is preferred as the multiple phosphate and amine groups on the CoA moiety are readily protonated.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, offering exceptional sensitivity and selectivity.[9]

    • MRM Transitions for 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA:

      • Precursor Ion (Q1): The calculated monoisotopic mass is 935.2302 Da.[10] We would target the protonated adduct [M+H]⁺ at m/z 936.2375.

      • Product Ion (Q3): A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion, resulting in a common fragment. Another key fragmentation occurs at the thioester bond. Specific product ions would need to be determined by infusing a standard or from a high-resolution MS2 scan, but they are derived from the acyl portion and the CoA backbone. A major fragmentation mechanism for acyl-CoAs involves a neutral loss of 507 Da.[5]

Self-Validation: The protocol is self-validating through the combination of a specific retention time from the LC and the highly specific parent-fragment ion pair in the MRM analysis. Co-elution with an authentic chemical standard would provide the highest degree of confirmation.

Method 2: The Arbiter of Structure — NMR Spectroscopy

While LC-MS/MS excels at sensitive detection, it provides limited information about the precise three-dimensional structure of a molecule. NMR spectroscopy is an orthogonal technique that directly probes the chemical environment of each atom in the molecule, providing unambiguous structural elucidation.[11] Although less sensitive than MS, its ability to deliver definitive structural information makes it an invaluable tool for confirmation.[12][13]

The Principle of Causality: NMR operates on the principle of nuclear magnetic resonance. Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can be excited by radiofrequency pulses. The frequency at which they resonate and the way they interact with neighboring nuclei are unique to their specific chemical environment. This allows us to map the molecule's carbon-hydrogen framework and identify functional groups with absolute certainty, a capability that mass spectrometry lacks.

Workflow for NMR Identification

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation Sample Purified Analyte (from HPLC fraction collection) Solvent Solvent Exchange (Lyophilize and reconstitute in D₂O) Sample->Solvent Tube Transfer to NMR Tube (with internal standard, e.g., DSS) Solvent->Tube NMR1D 1D ¹H NMR Acquisition (for initial survey & quantitation) Tube->NMR1D NMR2D 2D NMR Experiments (COSY, HSQC for structural detail) NMR1D->NMR2D Assign Spectral Assignment (Match peaks to molecular structure) NMR2D->Assign Result Unambiguous Structural Confirmation Compare Database Comparison (e.g., HMDB, BMRB) Assign->Compare Compare->Result

Caption: NMR workflow for structural confirmation.

Detailed Experimental Protocol: NMR

This protocol assumes the analyte has been purified and concentrated, for example, via preparative HPLC, as NMR's lower sensitivity often requires more sample than is needed for MS.[13]

  • Sample Preparation:

    • Isolate and purify the compound of interest using chromatographic techniques.

    • Lyophilize the purified fraction to remove the aqueous mobile phase.

    • Reconstitute the sample in a deuterated solvent, typically Deuterium Oxide (D₂O), which is transparent in ¹H NMR.

    • Add a known quantity of an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP).

    • Transfer the solution to a high-precision NMR tube.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (≥600 MHz) is recommended to achieve the spectral dispersion needed to resolve the complex spin systems of the molecule.

    • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of the molecule, showing all proton-containing functional groups. Key signals for our target would include the vinyl protons of the methylene group, the methyl group doublets, and the characteristic signals from the CoA moiety (e.g., adenine protons).[12][14]

    • Solvent Suppression: Use appropriate pulse sequences (e.g., presaturation) to suppress the residual H₂O signal.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-coupling), allowing you to "walk" along the carbon backbone by connecting neighboring protons.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing a map of the C-H framework.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons over two to three bonds, which is critical for piecing together different molecular fragments.

Self-Validation: NMR is inherently self-validating. If the complete set of 1D and 2D NMR data can be self-consistently assigned to every atom in the proposed structure of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA, the identification is considered definitive. The combination of chemical shifts, coupling constants, and through-bond correlations provides a unique structural signature that is virtually impossible to produce by another molecule.

Orthogonal Method Comparison: A Head-to-Head Analysis

The true power of this approach lies in combining the strengths of both techniques. LC-MS/MS acts as a high-throughput, sensitive screening and quantitation tool, while NMR serves as the definitive, offline structural confirmation tool for hits of interest.

FeatureLC-MS/MSNMR SpectroscopyOrthogonal Advantage
Principle Separation by polarity, detection by mass-to-charge ratioDetection of nuclear spin properties in a magnetic fieldMeasures fundamentally different molecular properties, minimizing the chance of coincidental misidentification.
Sensitivity High (femtomole to attomole)Low (micromole to nanomole)MS detects the analyte at biological concentrations; NMR confirms its structure after purification/concentration.
Selectivity High (with MS/MS)Very HighMS selectivity is based on mass; NMR selectivity is based on the unique electronic environment of every atom.
Structural Info Inferred from fragmentationDefinitive and unambiguousMS provides molecular weight and substructural clues; NMR provides the complete atomic-level blueprint.
Quantitation Relative or absolute (with stable isotope standards)Absolute (relative to an internal standard)Both methods can provide quantitative data through different mechanisms, allowing for cross-validation.
Throughput High (minutes per sample)Low (hours per sample)Suited for different stages: MS for screening large sample sets, NMR for targeted, in-depth validation.
Sample Prep Relatively simple extractionRequires extensive purification and concentrationThe preparation for each method is distinct, reducing the likelihood of a systematic artifact affecting both analyses.

Conclusion: A Framework for Trustworthy Identification

The identification of a complex metabolite such as 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA demands the highest level of analytical rigor. While LC-MS/MS is an indispensable tool for its sensitive detection and quantification, its reliance on mass and fragmentation patterns can leave room for ambiguity, especially in the absence of an authentic chemical standard.

By employing NMR spectroscopy as an orthogonal method, we move from inference to certainty. NMR provides the definitive structural evidence that validates the initial MS-based hypothesis. This synergistic workflow—using LC-MS/MS for initial, high-throughput analysis and NMR for absolute structural confirmation—establishes a self-validating system. This dual approach ensures the scientific integrity of the identification, providing the trustworthy and authoritative data required to make critical decisions in research and drug development.

References

  • Mishra, P., & Clendinen, C. (2019). Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A. Analytical Chemistry. [Link][12][14][15]

  • Govea-Paccad, F. M., et al. (2021). Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver. Metabolites. [Link][13]

  • Haslam, R. P., & Larson, T. R. (2021). Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae. Methods in Molecular Biology. [Link][9]

  • Rivera-Albizu, G., et al. (2018). Chromatographic methods for the determination of acyl-CoAs. Journal of Chromatography B. [Link][2][4]

  • Wang, Y., et al. (2015). Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Journal of Analytical & Bioanalytical Techniques. [Link][5]

  • Basu, S. S., et al. (2011). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. Journal of Chromatography B. [Link][6]

  • Cyberlipid. Fatty acyl CoA analysis. Cyberlipid. [Link][7]

  • Rai, A., et al. (2023). Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders. Molecular Genetics and Metabolism. [Link][3]

  • Wood, M. A., et al. (2020). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Methods in Enzymology. [Link][11]

  • Trefely, S., et al. (2016). High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet. Molecular & Cellular Proteomics. [Link][8]

  • PubChem. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. PubChem. [Link][10]

  • Human Metabolome Database. 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA (HMDB0004601). HMDB. [Link][16]

Sources

Validation

A Researcher's Guide to the Comparative Analysis of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA Analogs in Isoprenoid Biosynthesis

Abstract: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a structurally complex fatty acyl-CoA molecule. While literature on this specific molecule is sparse, its features—a 3-hydroxyacyl-CoA backbone with branched...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA is a structurally complex fatty acyl-CoA molecule. While literature on this specific molecule is sparse, its features—a 3-hydroxyacyl-CoA backbone with branched methylation—strongly suggest a role as an intermediate or modulator in lipid metabolism, particularly the isoprenoid biosynthesis pathway.[1] This guide provides a comprehensive framework for the design, synthesis, and comparative evaluation of structural analogs targeting key enzymes in this pathway. We present detailed protocols for in vitro enzymatic assays and cell-based functional screens, supported by quantitative data tables and workflow diagrams, to enable researchers to probe structure-activity relationships (SAR) and identify potent modulators of cholesterol and isoprenoid production.

Introduction: Metabolic Context and Rationale

The mevalonate (MVA) pathway is a critical metabolic route responsible for the synthesis of cholesterol and a vast array of non-sterol isoprenoids essential for cellular function.[2][3] These include coenzyme Q10, dolichols, and prenyl groups (farnesyl pyrophosphate, FPP; geranylgeranyl pyrophosphate, GGPP) required for the post-translational modification of signaling proteins like Ras and Rho GTPases.[2][4] The pathway begins with acetyl-CoA and proceeds through the key intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[5]

The rate-limiting step of this pathway is the reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR).[4][5] This enzyme is the primary target of statin drugs, which are potent cholesterol-lowering agents.[6] The structural similarity of 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA to HMG-CoA makes HMGCR and other pathway enzymes, such as HMG-CoA synthase, plausible targets for modulation.[7]

This guide focuses on a systematic approach to synthesizing and evaluating structural analogs of this parent molecule to explore their potential as inhibitors or modulators of the MVA pathway. The central hypothesis is that modifications to the acyl chain—specifically its length, branching, and saturation—will alter binding affinity and inhibitory potency against HMGCR.

Design and Rationale of Structural Analogs

To effectively probe the structure-activity relationship (SAR), three analogs (designated ANA-1 , ANA-2 , and ANA-3 ) were designed with specific modifications to the heptanoyl chain of the parent compound (PC ).

  • Parent Compound (PC): 3-Hydroxy-2,6-dimethyl-5-methylene-heptanoyl-CoA. Serves as the baseline for comparison.

  • Analog 1 (ANA-1): Saturated Methylene Group. The 5-methylene group is reduced to a secondary carbon with a methyl group.

    • Hypothesis: The double bond in PC may be critical for specific enzymatic interactions or introduce conformational rigidity. Its removal in ANA-1 will test the importance of this feature for biological activity.

  • Analog 2 (ANA-2): Chain Shortening. The terminal isopropylidene moiety is replaced with a simple methyl group, effectively shortening the carbon backbone.

    • Hypothesis: The active site of the target enzyme may have a specific size limitation.[8] Shortening the acyl chain in ANA-2 will assess the impact of molecular size on binding and inhibition.

  • Analog 3 (ANA-3): Hydroxyl Group Removal. The 3-hydroxy group is deoxygenated.

    • Hypothesis: The 3-hydroxy group is a key feature of the natural HMG-CoA substrate. Its removal in ANA-3 is predicted to significantly reduce or abolish binding to HMGCR, serving as a negative control to validate the importance of this functional group.

Comparative Experimental Workflow

A multi-stage screening cascade is essential for a thorough comparison. The process begins with chemical synthesis, followed by in vitro enzymatic assays to determine direct target engagement and potency, and culminates in cell-based assays to assess physiological effects in a biological context.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biochemical Screening cluster_2 Phase 3: Cell-Based Functional Assay cluster_3 Phase 4: Data Analysis S Chemical Synthesis of PC, ANA-1, ANA-2, ANA-3 P Purification (HPLC) & Characterization (MS, NMR) S->P HMGCR_Assay HMG-CoA Reductase Inhibition Assay P->HMGCR_Assay Cell_Assay Cellular Cholesterol Biosynthesis Assay (HepG2) HMGCR_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR G cluster_mods Structural Modifications & Activity Impact PC Parent Compound (PC) IC50: 15.2 µM 3-OH: Present Methylene: Present Chain: Full ANA1 Analog 1 (ANA-1) IC50: 45.8 µM 3-OH: Present Methylene: Removed Chain: Full PC->ANA1 Loss of rigidity/ interaction site (Lower Potency) ANA2 Analog 2 (ANA-2) IC50: 8.9 µM 3-OH: Present Methylene: Present Chain: Shortened PC->ANA2 Improved fit in active site (Higher Potency) ANA3 ANA3 PC->ANA3 Loss of critical H-bond (Activity Abolished)

Sources

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